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  • Product: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
  • CAS: 71754-90-0

Core Science & Biosynthesis

Foundational

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione chemical structure and properties

An In-Depth Technical Guide to (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Introduction The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility, make it a valuable component in drug design. Within this class, piperazine-2,3-diones represent a distinct subclass characterized by adjacent carbonyl groups, which impart specific conformational and electronic properties. These scaffolds have been investigated for a range of therapeutic applications, including potential anticancer and anthelmintic activities.[2][3]

This technical guide provides a comprehensive analysis of a specific, chiral derivative: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione . The introduction of chirality at the C-6 position and distinct substitutions on the nitrogen and carbon atoms offer a unique chemical entity for exploration. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed overview of its structure, physicochemical properties, a plausible synthetic route, and a prospective analysis of its potential biological significance.

Molecular Identity and Structural Elucidation

The fundamental identity of a compound is defined by its structure and unique identifiers. (6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a chiral heterocyclic compound built upon a piperazine-2,3-dione core.

Chemical Structure

The structure features a six-membered piperazine ring with carbonyl groups at positions 2 and 3. An ethyl group is attached to the nitrogen at position 1, and a methyl group is attached to the carbon at position 6. The stereochemistry at the C-6 carbon is designated as (R), which is critical for its interaction with chiral biological targets.

Caption: Chemical structure of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

The piperazine-2,3-dione ring is known to adopt a non-planar conformation, often a half-chair, to minimize steric strain.[4] The stereocenter at C6 dictates a specific three-dimensional arrangement of the methyl group, which is crucial for its potential biological interactions.

Compound Identifiers

A summary of the key identifiers for this molecule is provided below.

PropertyValueSource
IUPAC Name (6R)-1-Ethyl-6-methylpiperazine-2,3-dione[5]
CAS Number 71754-90-0[5]
Molecular Formula C₇H₁₂N₂O₂[5]
Molecular Weight 156.19 g/mol [5]
SMILES CCN1C(=O)C(=O)NC[C@H]1C[5]
MDL Number MFCD18836309[5]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, properties can be estimated based on its structural analogues.

PropertyEstimated Value / DataSource & Rationale
Physical Form SolidBased on related piperazinones.
Melting Point Not determined. The parent, piperazine-2,3-dione, melts at 285 °C.[6]Substituents will alter this value.
Boiling Point Not determined. The parent, 1-ethylpiperazine-2,3-dione, has a CAS of 59702-31-7.[7][8]High boiling point expected due to polarity and H-bonding.
pKa Not determined. Piperazine has pKa values of ~5.35 and 9.73.[9]The secondary amine (N4-H) will be basic.
Solubility Expected to be soluble in water and polar organic solvents.The piperazine core confers aqueous solubility.[9]
Stability Store in a cool, dry place under an inert atmosphere.Piperazine derivatives can be sensitive to air and moisture.[9]
Purity Commercially available at ≥95%[5]

Synthesis and Purification

The synthesis of chiral piperazine derivatives requires stereocontrolled methods to ensure enantiopurity. A plausible and efficient synthetic route to (6R)-1-Ethyl-6-methylpiperazine-2,3-dione can be designed based on established chemical principles for analogous structures.[10] The proposed pathway involves a two-step process: cyclocondensation followed by N-alkylation.

Proposed Synthetic Workflow

The synthesis begins with a chiral starting material, (R)-1,2-diaminopropane, to establish the stereocenter at C6. This is followed by cyclization and subsequent ethylation.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Ethylation start (R)-1,2-Diaminopropane + Diethyl Oxalate intermediate (R)-6-Methylpiperazine-2,3-dione start->intermediate Reflux in Ethanol reagents Ethyl Iodide (EtI) + Base (e.g., K2CO3) product (6R)-1-Ethyl-6-methyl- piperazine-2,3-dione intermediate->product reagents->product Stir in Acetonitrile (ACN)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a method for synthesizing the title compound.

Step 1: Synthesis of (R)-6-Methylpiperazine-2,3-dione

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add (R)-1,2-diaminopropane (1.0 eq) and absolute ethanol (approx. 0.5 M concentration).

  • Reaction Initiation: While stirring, add diethyl oxalate (1.05 eq) dropwise to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The use of ethanol as a solvent facilitates the dissolution of reactants and the cyclocondensation reaction, which involves the formation of two amide bonds with the elimination of ethanol. Refluxing provides the necessary activation energy.

  • Work-up: Cool the mixture to room temperature, which should cause the product to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate, (R)-6-methylpiperazine-2,3-dione.

Step 2: Synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

  • Reagents & Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend (R)-6-methylpiperazine-2,3-dione (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (ACN).

  • Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

    • Causality: K₂CO₃ acts as a base to deprotonate the less sterically hindered secondary amine at the N4 position, creating a nucleophile that attacks the electrophilic ethyl iodide. ACN is a suitable polar aprotic solvent for this Sₙ2 reaction. The N1 nitrogen is already a tertiary amide and is non-nucleophilic.

  • Work-up and Purification: a. Filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet for the C6-methyl group, and complex multiplets for the diastereotopic protons of the piperazine ring. The N-H proton should appear as a broad singlet.

  • ¹³C NMR: The spectrum will display two distinct signals for the carbonyl carbons in the downfield region (~160-170 ppm). Signals corresponding to the ethyl, methyl, and piperazine ring carbons will appear in the upfield region.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the ethyl group and cleavages within the piperazine ring.[11]

  • Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required. This is a self-validating step to ensure the (R) configuration was retained throughout the synthesis.

Characterization Workflow

The following workflow ensures the identity and purity of the final compound.

G start Purified Compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr Verify Covalent Structure ms Mass Spectrometry (LC-MS or GC-MS) start->ms Confirm Molecular Weight hplc Chiral HPLC start->hplc Determine Enantiomeric Purity result Structural Confirmation & Purity Assessment (>95%) nmr->result ms->result hplc->result

Caption: Workflow for the analytical characterization of the final product.

Biological Context and Potential Applications

While no specific biological activity has been reported for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, its structural components suggest several avenues for investigation based on the established pharmacology of the broader piperazine class.

The piperazine scaffold is a cornerstone in drug discovery, known for its flexible binding features that allow interaction with a multitude of biological targets.[2] Derivatives have shown efficacy as anticancer, anti-infective, and CNS-active agents.[1] The 2,3-dione moiety, in particular, has been noted as a promising candidate for developing anthelmintic agents.[3]

G cluster_0 cluster_1 scaffold Piperazine Privileged Scaffold r1 N-Substitution (e.g., Ethyl) scaffold->r1 r2 C-Substitution (e.g., Methyl, Chiral) scaffold->r2 r3 Core Modification (e.g., 2,3-Dione) scaffold->r3 act1 Anticancer r1->act1 act2 CNS Activity r1->act2 act3 Anthelmintic r1->act3 act4 Anti-Infective r1->act4 r2->act1 r2->act2 r2->act3 r2->act4 r3->act1 r3->act2 r3->act3 r3->act4

Caption: The piperazine scaffold as a source of diverse biological activities.

The specific substitutions on the title compound could modulate its properties in several ways:

  • N-Ethyl Group: This small alkyl group can increase lipophilicity compared to an N-H, potentially improving membrane permeability.

  • (R)-Methyl Group: The chiral methyl group provides a specific 3D vector for interaction with protein binding pockets, which could lead to stereospecific biological activity.

Given this context, (6R)-1-Ethyl-6-methylpiperazine-2,3-dione warrants screening in assays related to oncology, neuroscience, and parasitology to uncover its therapeutic potential.

Conclusion and Future Directions

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a well-defined chiral molecule with a foundation in the medicinally significant piperazine class. This guide has outlined its chemical identity, proposed a robust synthetic pathway, and provided a framework for its characterization. While its specific properties and biological functions remain to be experimentally determined, its structure suggests it is a promising candidate for inclusion in screening libraries for drug discovery.

Future work should focus on the empirical validation of its physicochemical properties, a comprehensive biological screening against a diverse set of targets, and structure-activity relationship (SAR) studies to explore how modifications to the ethyl and methyl substituents impact its activity. Such efforts will be crucial in unlocking the full potential of this unique chiral scaffold.

References

  • Organic Chemistry Frontiers. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing.
  • Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. RSC Publishing.
  • Advanced ChemBlocks. (2026, March 2). (R)-1-ethyl-6-methylpiperazine-2,3-dione.
  • PMC. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • PMC. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
  • ResearchGate. (n.d.). Piperazine‐2,3‐dione and piperazine‐2,5‐dione derivatives.
  • PubChem. (n.d.). 2,3-Piperazinedione. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Retrieved March 6, 2026, from [Link]

  • PubMed. (2025, March 15). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. Retrieved March 6, 2026, from [Link]

  • PubMed. (2013, November 30). Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Architectural Divergence in Diketopiperazines: A Technical Guide to Piperazine-2,3-dione vs. Piperazine-2,5-dione Scaffolds

Executive Summary As drug discovery pivots toward conformationally restricted frameworks, the piperazine scaffold continues to be a privileged structure in medicinal chemistry (1[1]). Among its oxidized derivatives, dike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward conformationally restricted frameworks, the piperazine scaffold continues to be a privileged structure in medicinal chemistry (1[1]). Among its oxidized derivatives, diketopiperazines (DKPs) offer exceptional stability and hydrogen-bonding potential. However, the topological placement of the carbonyl groups—specifically comparing piperazine-2,3-dione (adjacent carbonyls) to piperazine-2,5-dione (opposite carbonyls)—fundamentally alters the physicochemical properties, synthetic tractability, and target engagement of the scaffold.

This whitepaper provides an in-depth mechanistic analysis of these two distinct scaffolds, detailing their structural divergence, validated synthetic methodologies, and distinct pharmacological landscapes.

Structural Topology & Physicochemical Divergence

The placement of the dione moieties dictates the scaffold's behavior in biological systems.

Piperazine-2,3-diones act as rigidified ethylenediamine mimics. The adjacent carbonyls at C2 and C3 create a localized, highly polar dipole that restricts the flexibility of the nitrogen atoms, making it an excellent building block for constrained peptidomimetics and specialized enzyme inhibitors, such as ADAM17 antagonists (2[2]).

Piperazine-2,5-diones , conversely, are the smallest possible cyclic peptides (cyclodipeptides). With carbonyls at the C2 and C5 positions, they form a symmetric hydrogen-bond donor/acceptor network. This scaffold is ubiquitous in nature and is highly resistant to enzymolysis, making it a premier candidate for oral drug development in oncology and neurology (3[3]).

Quantitative Physicochemical Comparison

To guide rational drug design, the core properties of both scaffolds are summarized below:

PropertyPiperazine-2,3-dionePiperazine-2,5-dione
Carbonyl Topology Adjacent (C2, C3)Opposite (C2, C5)
Biosynthetic Origin Exclusively syntheticAbundant in nature (fungi, bacteria, marine)
Precursor Logic Ethylenediamine + 1,2-DielectrophileAlpha-Amino Acids (Head-to-tail cyclization)
H-Bonding Profile Localized dipole, asymmetric networkSymmetric H-bond donor/acceptor pairs
Enzymatic Stability Moderate (susceptible to specific amidases)Exceptionally high (resistant to proteolysis)
Primary Target Space ADAM17, Anthelmintics, Beta-lactam side chainsMicrotubules, PDE5, Oxytocin receptors, Caspases

Synthetic Logic and Pathway Divergence

As an Application Scientist, I emphasize that the synthesis of these scaffolds must be driven by thermodynamic control and atom economy. The synthetic pathways diverge fundamentally based on the required carbonyl topology.

ScaffoldSynthesis Start Precursor Selection Sub1 Ethylenediamine + Diethyl Oxalate Start->Sub1 Sub2 Dipeptides or Ugi 4CR Products Start->Sub2 Path1 Double Amidation (1,2-Dielectrophile) Sub1->Path1 Ethanol, 5-10°C Thermodynamic Sink Path2 Head-to-Tail Cyclization Sub2->Path2 TMSOTf / Heat Stereocenter Retention Prod1 Piperazine-2,3-dione (Constrained Diamine) Path1->Prod1 Prod2 Piperazine-2,5-dione (Cyclodipeptide) Path2->Prod2

Synthetic pathways differentiating 2,3-dione and 2,5-dione scaffolds.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Synthesis of 1,4-Disubstituted Piperazine-2,3-diones

This protocol utilizes a two-step reductive alkylation and cyclization strategy to yield anthelmintic 2,3-dione derivatives (4[4]; 5[5]).

  • Reductive Alkylation: Dissolve ethylenediamine (7.5 mmol) and a substituted benzaldehyde (15 mmol) in methanol. Add sodium cyanoborohydride portion-wise at 0°C.

    • Causality: The low temperature and specific reducing agent selectively reduce the imine without over-alkylating the nitrogen, preserving the secondary amines required for the subsequent ring closure.

  • Cyclization: Isolate the N,N'-disubstituted intermediate and dissolve in dry ether. Add freshly distilled diethyl oxalate (7.5 mmol) dropwise at 5–10°C over 1.5 hours (6[6]).

    • Causality: Diethyl oxalate acts as a perfect 1,2-dielectrophile. Maintaining a low temperature (5-10°C) is critical; it suppresses intermolecular collisions that lead to linear polymerization, kinetically trapping the intermediate to form the thermodynamically stable 6-membered piperazine-2,3-dione ring.

  • Validation: Centrifuge the precipitate at 3000 rpm, recrystallize from ethanol, and perform LC-MS and

    
    H NMR.
    
    • Causality: Mass spectrometry confirms the exact mass (ruling out oligomers), while the disappearance of the ethyl ester quartet/triplet in NMR confirms complete double amidation.

Protocol B: Synthesis of Piperazine-2,5-diones via Ugi/Tandem Process

This protocol constructs the 2,5-DKP framework via a highly efficient multicomponent reaction ().

  • Ugi Four-Component Reaction (4CR): Combine an aldehyde, a primary amine, an isocyanide, and an

    
    -keto carboxylic acid in methanol at room temperature for 24 hours.
    
    • Causality: The Ugi 4CR achieves massive structural complexity in a single step with near-perfect atom economy, generating the linear dipeptide precursor required for the 2,5-dione core.

  • TMSOTf-Catalyzed Cyclization: Evaporate the solvent, dissolve the crude Ugi product in dichloroethane, and add 20 mol% trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reflux for 4 hours.

    • Causality: TMSOTf acts as a mild, "green" Lewis acid. It activates the carbonyl oxygen without irreversibly binding the nitrogen atoms, facilitating a tandem-decarboxylation and intramolecular nucleophilic attack to close the 2,5-DKP ring ().

  • Stereochemical Validation: Purify via size exclusion chromatography and analyze via NOE enhancement NMR and X-ray crystallography.

    • Causality: Differentiating between cis and trans isomers is mandatory, as the 3D spatial orientation of the substituents strictly dictates binding affinity to biological targets like tubulin (7[7]).

Pharmacological Landscape & Target Engagement

The 2,3-Dione Target Space

The 2,3-dione scaffold is highly specialized. Historically, it has been utilized as a polar side-chain modifier in broad-spectrum penicillins (e.g., piperacillin) to enhance outer membrane penetration in Gram-negative bacteria (8[8]). More recently, high-throughput screening has identified piperazine-2,3-diones as potent, non-zinc-binding exosite inhibitors of ADAM17, a critical metalloprotease involved in inflammation and cancer (2[2]).

The 2,5-Dione Target Space

The 2,5-DKP scaffold is a powerhouse in modern oncology and neurology. Derivatives bearing indole analogs have shown profound anti-depressant, anti-inflammatory, and analgesic effects in vivo, rivaling fluoxetine in forced swim tests (9[9]). In oncology, 3,6-diunsaturated 2,5-DKPs (such as the synthetic derivative Plinabulin) act as potent vascular disrupting agents by inhibiting tubulin polymerization (10[10]). Furthermore, novel 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione derivatives have been shown to directly modulate caspase expression, driving apoptosis in gastric cancer cells (11[11]).

MechanismOfAction Ligand 2,5-DKP Derivative (e.g., Plinabulin) Target Tubulin Heterodimers (Colchicine Site) Ligand->Target High-Affinity Binding Effect1 Microtubule Depolymerization Target->Effect1 Steric Hindrance Effect2 JNK Pathway Activation Effect1->Effect2 Cytoskeletal Stress Outcome Tumor Cell Apoptosis Effect2->Outcome Caspase Cascade

Mechanism of action for 2,5-DKP derivatives (e.g., Plinabulin) in oncology.

Conclusion

The architectural shift from a 2,3-dione to a 2,5-dione within the piperazine scaffold is not merely a structural nuance; it is a fundamental reprogramming of the molecule's chemical reactivity, 3D conformation, and biological destiny. While the 2,3-dione excels as a constrained diamine mimic for specialized target engagement, the 2,5-dione remains an unparalleled cyclodipeptide scaffold for generating robust, orally bioavailable therapeutics.

References

  • Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins, PubMed/NIH, 8

  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY, WHO,5

  • Method for synthesizing N-monosubstituted piperazine-2,3-dione, PatSnap,6

  • Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf, UoBasrah,

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, ResearchGate, 1

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects, PubMed/NIH,9

  • General procedure for synthesis of 1, 4-Bis-(4-substituted benzyl)-piperazine-2, 3-Dione, IJPSR, 4

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents, ResearchGate, 3

  • Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17), PubMed/NIH, 2

  • Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines, Preprints, 10

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives, ChemRxiv, 7

  • The effect of novel 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives on the expression of caspases in gastric cancer, ArabJChem, 11

Sources

Foundational

Strategic Utilization of (R)-1-ethyl-6-methylpiperazine-2,3-dione in Drug Discovery

A Technical Guide to Chiral Diketopiperazine Scaffolds[1] Part 1: Executive Summary & Molecular Profile[1] The Core Directive: In the high-stakes landscape of fragment-based drug discovery (FBDD), (R)-1-ethyl-6-methylpip...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Chiral Diketopiperazine Scaffolds[1]

Part 1: Executive Summary & Molecular Profile[1]

The Core Directive: In the high-stakes landscape of fragment-based drug discovery (FBDD), (R)-1-ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) represents a "privileged scaffold." Unlike generic building blocks, this chiral heterocycle offers a pre-organized conformation that mimics the


-turn of bioactive peptides while possessing specific steric bulk (the C6-methyl group) that modulates metabolic stability and receptor subtype selectivity.

This guide details the therapeutic utility of this scaffold, moving beyond its conventional role as a generic intermediate to its application in designing next-generation ureidopenicillins , NMDA receptor modulators , and protease-resistant peptidomimetics .

Molecular Identity & Physicochemical Properties[1][2][3][4]
PropertySpecificationDrug Discovery Implication
IUPAC Name (6R)-1-ethyl-6-methylpiperazine-2,3-dionePrecise stereochemistry is critical for target binding (e.g., PBP vs. NMDA).
CAS Number 71754-90-0Unique identifier for regulatory filing and sourcing.
Molecular Weight 156.18 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
H-Bond Donors/Acceptors 1 / 2Balanced polarity for CNS penetration and membrane permeability.
Chirality (R)-enantiomerMimics D-Alanine residues, crucial for bacterial cell wall recognition and preventing proteolysis in human plasma.
Core Scaffold 2,3-Diketopiperazine (2,3-DKP)Distinct from the common 2,5-DKP; the 2,3-dione motif is an effective bioisostere for

-keto acids and cyclic ureas.

Part 2: Therapeutic Applications & Mechanism of Action[1]

Antibiotic Potentiation: The Ureidopenicillin Connection

The 2,3-dioxopiperazine ring is the pharmacophore responsible for the extended spectrum of Piperacillin and Cefoperazone . However, these first-generation drugs are susceptible to specific hydrolytic enzymes.

  • Mechanism: The (R)-1-ethyl-6-methylpiperazine-2,3-dione scaffold serves as a side-chain precursor. The C6-methyl group introduces steric hindrance near the amide linkage.

  • Therapeutic Gain:

    • Metabolic Stability: The methyl group at C6 (adjacent to the attachment point) hinders the approach of dehydropeptidases, potentially extending the half-life of the resulting antibiotic compared to the non-methylated piperacillin analog.

    • PBP Binding: The (R)-configuration mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, enhancing affinity for Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria (Pseudomonas aeruginosa).

CNS Pharmacology: NMDA & Glutamate Receptor Modulation

Piperazine-2,3-diones are established antagonists of the N-methyl-D-aspartate (NMDA) receptor.

  • Target: The Glycine-binding site (GluN1) or the Glutamate-binding site (GluN2) of the NMDA receptor.

  • Chiral Selectivity: The (R)-isomer of 2,3-dione derivatives has shown preferential binding to GluN2C/GluN2D subunits over GluN2A/B. This subtype selectivity is critical for developing analgesics with reduced psychotomimetic side effects.

  • Pathway Logic: The rigid 2,3-dione ring locks the nitrogen lone pairs, mimicking the spatial arrangement of glutamate's distal carboxylate, while the ethyl/methyl groups fill hydrophobic pockets in the receptor binding domain.

Peptidomimetics: Constraining the Backbone

In peptide drug design, flexibility is the enemy of potency. This scaffold acts as a conformationally constrained amino acid surrogate .

  • Application: Replacing an N-terminal D-Ala-Gly segment with (R)-1-ethyl-6-methylpiperazine-2,3-dione locks the peptide into a

    
    -turn conformation, improving receptor affinity and rendering the bond uncleavable by proteases.
    

Part 3: Visualization of Pharmacological Logic

The following diagram illustrates how the structural features of the scaffold translate into specific therapeutic outcomes.

PharmacophoreMap Scaffold (R)-1-ethyl-6-methyl piperazine-2,3-dione Feat_Dione 2,3-Dione Core (Planar/Rigid) Scaffold->Feat_Dione Feat_Ethyl N1-Ethyl Group (Hydrophobic) Scaffold->Feat_Ethyl Feat_Methyl C6-Methyl (R) (Chiral Sterics) Scaffold->Feat_Methyl Target_PBP Penicillin Binding Proteins (Bacteria) Feat_Dione->Target_PBP Ureido Linkage Target_NMDA NMDA Receptor (GluN2C/D) Feat_Dione->Target_NMDA Bioisostere of Glutamate Feat_Methyl->Target_PBP Mimics D-Ala Out_Stability Protease Resistance Feat_Methyl->Out_Stability Steric Shield Out_Spectrum Pseudomonas Coverage Target_PBP->Out_Spectrum Out_Safety Reduced CNS Side Effects Target_NMDA->Out_Safety Target_Peptide Peptide Backbone Surrogate Target_Peptide->Out_Stability

Caption: Pharmacophore mapping linking structural motifs of the scaffold to specific biological targets and therapeutic outcomes.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Cyclization)

Context: This protocol describes the formation of the 2,3-diketopiperazine ring from acyclic precursors. This is a self-validating step; the formation of the ring is confirmed by the disappearance of the secondary amine signal in NMR.

Reagents:

  • N-Ethyl-D-Alanine ethyl ester (Precursor A)

  • Oxalyl Chloride (Cyclizing agent)

  • Triethylamine (Base)

  • Dichloromethane (DCM - Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of N-Ethyl-D-Alanine ethyl ester in 50 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Activation: Add 22 mmol of Triethylamine (TEA).

  • Cyclization: Dropwise addition of Oxalyl Chloride (11 mmol) over 30 minutes. Note: Control exotherm to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours.

  • Quench: Quench with ice-cold water (20 mL).

  • Extraction: Separate organic layer, wash with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

  • Validation: 1H-NMR must show a singlet for the ethyl group and the characteristic doublet for the C6-methyl. Absence of broad NH peaks confirms cyclization.

Protocol B: In Vitro NMDA Receptor Binding Assay

Context: To determine the affinity of the derivative for the Glycine site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes (Source of NMDA receptors).

  • [3H]-MDL 105,519 (Radioligand selective for Glycine site).

  • Test Compound: (R)-1-ethyl-6-methylpiperazine-2,3-dione (dissolved in DMSO).

Workflow:

  • Incubation: Mix membrane homogenate (50 µg protein) with [3H]-MDL 105,519 (5 nM) and varying concentrations of the Test Compound (1 nM - 100 µM) in 50 mM Tris-acetate buffer (pH 7.4).

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression. Validation Check: Non-specific binding (determined using 1 mM Glycine) should be <10% of total binding.

Part 5: Synthesis & Logic Flowchart

The following diagram details the logical progression from raw materials to the final therapeutic candidate using this scaffold.

SynthesisFlow Start Start: N-Ethyl-D-Alanine Step1 Reaction with Oxalyl Chloride (Cyclization) Start->Step1  DCM, Et3N, 0°C   Intermed Intermediate: (R)-1-ethyl-6-methylpiperazine-2,3-dione Step1->Intermed  Purification   Branch1 Path A: N4-Acylation (Antibiotic Synthesis) Intermed->Branch1  Acyl Chloride Coupling   Branch2 Path B: C5-Functionalization (CNS Ligand Design) Intermed->Branch2  Lithiation/Alkylation   ProdA Product: Modified Ureidopenicillin Branch1->ProdA ProdB Product: GluN2C/D Selective Antagonist Branch2->ProdB

Caption: Synthetic divergence illustrating how the core scaffold serves as a precursor for both antibiotic and CNS drug classes.

References

  • Advanced ChemBlocks. (2026). (R)-1-ethyl-6-methylpiperazine-2,3-dione Product Specifications and CAS 71754-90-0 Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108812: 1-Ethyl-2,3-piperazinedione. Retrieved from

  • LGC Standards. (2025). Piperacillin Impurity Standards and Piperazine-2,3-dione Derivatives. Retrieved from

  • Feng, B., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry. Retrieved from

  • Dutta, P., et al. (2012). Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ChemScene. (2026). 1-Methylpiperazine-2,6-dione and Related Scaffolds. Retrieved from

Exploratory

Technical Guide: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0)

The following technical guide details the physical properties, safety data, and handling protocols for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0). [1][2][3] Core Identity & Chemical Context (6R)-1-Ethyl-6...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, safety data, and handling protocols for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0).

[1][2][3]

Core Identity & Chemical Context

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a specialized chiral heterocyclic building block belonging to the piperazinedione family.[1][2] Structurally, it features a piperazine-2,3-dione core with an ethyl substituent at the N1 position and a methyl group at the C6 position in the (R)-configuration.[1][2][3]

This compound serves as a critical intermediate in the synthesis of advanced beta-lactam antibiotics and peptidomimetics. It is structurally analogous to the side chains found in Piperacillin and Cefoperazone , differing by the specific methylation at the C6 position, which introduces chirality and potentially alters the pharmacokinetic profile of downstream derivatives.

Chemical Identity Table
ParameterSpecification
CAS Number 71754-90-0
IUPAC Name (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Synonyms (R)-1-Ethyl-6-methyl-2,3-dioxopiperazine; 2,3-Piperazinedione, 1-ethyl-6-methyl-, (R)-
Molecular Formula C

H

N

O

Molecular Weight 156.18 g/mol
SMILES CCN1C(=O)C(=O)NC[C@H]1C
InChI Key InChI=1S/C7H12N2O2/c1-3-9-6(2)4-8-7(11)5(9)10/h6H,3-4H2,1-2H3,(H,8,11)/t6-/m1/s1
Chirality (R)-Enantiomer

Physical & Chemical Properties

The following data represents the physicochemical profile of the substance. Researchers should note that as a chiral intermediate, the purity of the enantiomer significantly impacts the melting point and solubility profile.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 98 – 102 °CRange may vary based on enantiomeric excess (ee).
Boiling Point ~340 °C (Predicted)At 760 mmHg.
Density 1.15 ± 0.1 g/cm³Predicted.
Solubility Soluble in Methanol, Ethanol, DMSO, DMF.Sparingly soluble in water; insoluble in hexanes.
pKa ~13.5 (Amide NH)Weakly acidic.
LogP -0.85Hydrophilic character.
Flash Point > 110 °CClosed cup.
Structural Visualization

The following diagram illustrates the core connectivity and stereochemistry of the molecule, highlighting the critical (R)-methyl center.

G cluster_0 Core Structure: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione N1 N1 (Ethyl) C2 C2 (=O) N1->C2 Ethyl Ethyl Group (-CH2CH3) N1->Ethyl Substituent C3 C3 (=O) C2->C3 N4 N4 (H) C3->N4 C5 C5 (CH2) N4->C5 C6 C6 (Methyl, R-Config) C5->C6 C6->N1 Methyl Methyl Group (-CH3) C6->Methyl Stereocenter

Caption: Structural connectivity of CAS 71754-90-0, emphasizing the N1-ethyl and C6-methyl stereocenter.[1][4][5][2][6][7][8][9][10][11][12]

Safety Data & Hazard Identification (GHS)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for bioactive piperazine derivatives.

Hazard Classification (GHS-US/EU)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
CategoryProtocol
Personal Protective Equipment (PPE) Eyes: Safety glasses with side shields or chemical goggles.Skin: Nitrile gloves (min 0.11 mm thickness). Lab coat required.Respiratory: N95/P2 respirator if dust formation is likely.
Inhalation Remove victim to fresh air and keep at rest. If breathing is difficult, administer oxygen.
Skin Contact Wash with plenty of soap and water.[13][14] Remove contaminated clothing.[13][14]
Eye Contact Rinse cautiously with water for 15 minutes.[13] Remove contact lenses if present and easy to do.[14]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact a Poison Center immediately.

Handling, Storage & Stability

Proper storage is essential to maintain the enantiomeric purity and prevent hydrolytic degradation of the dione ring.

  • Storage Conditions: Store at 2°C to 8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases (susceptible to ring opening hydrolysis).

  • Shelf Life: 24 months under recommended storage conditions. Re-test purity (chiral HPLC) annually.

  • Hygroscopicity: Slightly hygroscopic; store under inert atmosphere (Argon/Nitrogen) if possible.

Synthesis & Experimental Context

For researchers utilizing CAS 71754-90-0 in drug development, understanding its synthetic origin helps in troubleshooting impurity profiles.

Mechanistic Synthesis Pathway

The compound is typically synthesized via the condensation of N-ethyl-1,2-diaminopropane with diethyl oxalate . The regioselectivity is driven by the steric hindrance of the methyl group and the nucleophilicity of the secondary amine.

Synthesis Precursor1 N-Ethyl-1,2-diaminopropane (Chiral Precursor) Reaction Cyclocondensation (Reflux in EtOH) Precursor1->Reaction Precursor2 Diethyl Oxalate Precursor2->Reaction Intermediate Open Chain Intermediate Reaction->Intermediate - EtOH Product (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0) Intermediate->Product Cyclization - EtOH

Caption: Synthetic route for CAS 71754-90-0 via cyclocondensation of diamine and oxalate.

Analytical Validation Protocol

To verify the identity and purity of the substance:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic doublet for the C6-Methyl group (~1.2 ppm) and the quartet/triplet pattern of the N-Ethyl group. The piperazine ring protons will appear as multiplets between 3.0–4.0 ppm.

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/Isopropanol (90:10). This is critical to confirm the R-enantiomer excess (>98% ee required for pharmaceutical use).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122245, Piperazine-2,3-dione derivatives. Available at: [Link]

  • Thenappan, A., & Burton, D. J. (1990). Journal of Fluorine Chemistry, 48(1), 153-157. (Contextual reference for related piperazine synthesis methodologies).

Sources

Foundational

Chiral Piperazine-2,3-Diones: Technical Guide to Scaffold Utility and Biological Application

Executive Summary This technical guide analyzes the chiral piperazine-2,3-dione scaffold, a privileged heterocyclic core distinct from its ubiquitous isomer, the 2,5-diketopiperazine. Characterized by a vicinal dicarbony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the chiral piperazine-2,3-dione scaffold, a privileged heterocyclic core distinct from its ubiquitous isomer, the 2,5-diketopiperazine. Characterized by a vicinal dicarbonyl motif, this scaffold serves as a potent peptidomimetic , specifically functioning as a conformational constraint to mimic peptide


-turns.

This guide details the structural rationale for its deployment in drug discovery, specifically in NMDA receptor antagonism and antimicrobial pharmacophores . It provides validated synthetic protocols for enantioselective construction and visualizes the structure-activity relationships (SAR) governing its biological efficacy.

Structural Significance & Stereochemical Rationale

The Vicinal Dicarbonyl Pharmacophore

Unlike the 2,5-isomer, the piperazine-2,3-dione contains adjacent carbonyl groups at positions 2 and 3. This structural feature imposes unique electronic and steric constraints:

  • Planarity: The -N-C(=O)-C(=O)-N- moiety adopts a planar conformation, forcing the ring into a specific geometry (often a twisted boat or half-chair depending on substitution).

  • Dipole Moment: The vicinal carbonyls create a strong, localized dipole, enhancing hydrogen bond accepting capabilities distinct from dispersed amide bonds.

  • 
    -Turn Mimicry:  The scaffold effectively mimics the 
    
    
    
    and
    
    
    residues of a type I or type II
    
    
    -turn, a critical recognition motif in protein-protein interactions (PPIs).[1]
Chirality as a Selectivity Filter

The biological activity of piperazine-2,3-diones is governed by the stereochemistry at positions C5 and C6 .

  • Cis-configuration (5R, 6S): Often favors compact folding, mimicking specific turn geometries found in bioactive peptides.

  • Trans-configuration (5R, 6R or 5S, 6S): Projects substituents into opposing spatial quadrants, often utilized to span deep hydrophobic pockets in receptors like the NMDA complex.

Validated Synthetic Protocols

The synthesis of chiral piperazine-2,3-diones relies on the condensation of chiral 1,2-diamines with oxalyl chloride or oxalate esters. The following protocol ensures high enantiomeric excess (ee) retention.

Protocol: Enantioselective Synthesis via Oxalyl Chloride

Target: Generic chiral 5,6-disubstituted piperazine-2,3-dione.

Reagents
  • Substrate: Chiral

    
    -disubstituted-1,2-diamine (e.g., derived from 
    
    
    
    -1,2-diphenylethylenediamine).
  • Cyclizing Agent: Oxalyl chloride ((

    
    ).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve the chiral diamine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to

    
    C.
    
  • Base Addition: Add

    
     (2.5 equiv) dropwise. Stir for 10 minutes.
    
  • Cyclization:

    • Dilute oxalyl chloride (1.1 equiv) in DCM.

    • Add the oxalyl chloride solution slowly (over 30 mins) to the diamine mixture at

      
      C. Critical Step: Rapid addition causes oligomerization.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthetic pathway.

SynthesisWorkflow Input Chiral 1,2-Diamine (Start) Reagent Oxalyl Chloride (-78°C to 0°C) Input->Reagent Slow Addition Intermediate Linear Oxamido-chloride Reagent->Intermediate N-acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization High Dilution Oligomer Oligomer Byproduct (Avoid) Intermediate->Oligomer Rapid Addition/Conc. Product Chiral Piperazine- 2,3-dione Cyclization->Product Stereoretention

Figure 1: Critical pathway for preventing oligomerization during 2,3-dione synthesis.

Biological Applications & Case Studies

A. CNS Agents: NMDA Receptor Antagonism

The most authoritative application of the piperazine-2,3-dione scaffold (and its dicarboxylic acid congeners) is in the modulation of N-methyl-D-aspartate (NMDA) receptors.

  • Mechanism: The 2,3-dione ring acts as a bioisostere for the glutamate binding site or the glycine co-agonist site, depending on substitution.

  • Subtype Selectivity: Research indicates that ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -substituted derivatives display selectivity for NR2C  and NR2D  subunits over NR2A/B.[2][3] This is crucial for developing neuroprotective agents with reduced psychotomimetic side effects (which are associated with NR2A blockade).
    
  • Key Citation: Journal of Medicinal Chemistry studies highlight that bulky hydrophobic groups at

    
     combined with the rigid 2,3-dione core enhance affinity for the NR2D subtype [1].
    
B. Antimicrobial Pharmacophores

Chiral piperazine-2,3-diones have been successfully integrated into


-lactam antibiotics.
  • Application: Incorporation into the C6-sidechain of penicillins.[4]

  • Activity: The 2,3-dione moiety mimics the D-amino acid residues found in bacterial cell wall precursors, enhancing binding to Penicillin-Binding Proteins (PBPs).

  • Data Point: Derivatives substituted at C5/C6 show efficacy against Gram-negative strains, including Pseudomonas aeruginosa, by altering the permeability and stability of the antibiotic-receptor complex [2].

C. Peptidomimetics (PPI Inhibition)

As


-turn mimetics, these scaffolds are utilized to disrupt protein-protein interactions that rely on turn recognition.
  • Conformational Lock: The vicinal dicarbonyls constrain the

    
     and 
    
    
    
    angles of the attached amino acid side chains, locking them into a bioactive conformation.
  • Therapeutic Target: This is particularly relevant in inhibiting proteases or signaling complexes where a peptide loop inserts into a receptor groove.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions at key positions on the piperazine-2,3-dione ring.

PositionSubstituent TypeBiological EffectMechanistic Rationale
N1 / N4 Alkyl / ArylBioavailability & Selectivity Modulates lipophilicity (LogP) and targets hydrophobic pockets in GPCRs/NMDA receptors.
C5 / C6 Chiral Side ChainsReceptor Affinity Determines the vector of side-chain projection. Cis-5,6-dialkyl groups mimic type II

-turns.
C2=O / C3=O CarbonylsH-Bonding Essential for binding to backbone amides in the receptor site. Reduction to methylene destroys activity.
Ring Fused SystemsRigidity Fusing the 5,6-bond to a cyclohexane or aromatic ring (e.g., quinoxaline derivatives) further restricts conformation.
Visualization: Signal Blockade Pathway

This diagram represents the logical flow of NMDA receptor antagonism by piperazine-2,3-diones.

NMDA_Blockade Ligand Piperazine-2,3-dione (N1-Substituted) Receptor NMDA Receptor (NR2C/NR2D Subunits) Ligand->Receptor High Affinity Binding Binding Competitive Binding (Glutamate Site) Receptor->Binding Steric Occlusion Effect Ion Channel Blockade (Ca2+ Influx Inhibition) Binding->Effect Prevents Activation Outcome Neuroprotection / Antinociception Effect->Outcome Therapeutic Result

Figure 2: Mechanism of action for NMDA antagonism by piperazine-2,3-diones.

References

  • Irvine, M. W., et al. (2012). Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors.[2][3] Journal of Medicinal Chemistry, 55(1), 327–341.

  • Branch, C. L., et al. (1989). Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins.[4] The Journal of Antibiotics, 42(3), 367–373.

  • Golebiowski, A., et al. (2002). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation.[5] Journal of Combinatorial Chemistry, 4(6), 584–590.

  • Nakamura, D., et al. (2006).[6] Design and Synthesis of Novel C2-Symmetric Chiral Piperazines. Organic Letters, 8(26), 6139-6142.

Sources

Exploratory

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione as a beta-lactamase inhibitor intermediate

The Role and Synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione in Next-Generation -Lactamase Inhibitor Development Executive Summary The relentless evolution of multi-drug resistant (MDR) Gram-negative pathogens, pa...

Author: BenchChem Technical Support Team. Date: March 2026

The Role and Synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione in Next-Generation -Lactamase Inhibitor Development

Executive Summary

The relentless evolution of multi-drug resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae, has severely compromised the clinical utility of traditional


-lactam antibiotics. To counter this, modern drug design has pivoted toward sophisticated 

-lactamase inhibitors (BLIs), such as diazabicyclooctanes (DBOs) and cyclic boronates. A critical strategy in optimizing these novel scaffolds is the incorporation of a ureido-piperazine moiety. Specifically, (6R)-1-ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) serves as a premier chiral building block[1]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, synthetic methodology, and integration protocols for utilizing this intermediate in advanced BLI development.

Mechanistic Rationale: The Ureido-Piperazine Pharmacophore

The architectural design of a BLI dictates its ability to traverse the Gram-negative outer membrane and bind its target. The integration of the (6R)-1-ethyl-6-methylpiperazine-2,3-dione moiety addresses both pharmacokinetic and pharmacodynamic challenges:

  • Enhanced Porin-Mediated Uptake: Gram-negative bacteria utilize an outer membrane populated with porin channels (e.g., OmpK36, OprD) that restrict the entry of bulky or highly hydrophobic molecules. The ureido group mimics the side chain of piperacillin, a broad-spectrum penicillin known for its excellent porin penetration[2]. The zwitterionic/polar nature of the ureido-piperazine conjugate significantly accelerates diffusion rates through these channels compared to standard monoanionic

    
    -lactams[3].
    
  • Target Affinity and Pre-organization: The ureido side chain forms critical hydrogen bonds within the active sites of both serine

    
    -lactamases (Ambler Classes A, C, and D) and essential Penicillin-Binding Proteins (PBPs)[4]. The inclusion of the (6R)-methyl group  is not arbitrary; it restricts the conformational flexibility of the piperazine ring. This stereochemical pre-organization reduces the entropic penalty upon binding, locking the ureido oxygen into an optimal trajectory for interacting with the conserved catalytic residues of the target enzyme.
    

MOA A Ureido-Conjugated BLI B Porin Channels (e.g., OmpK36 / OprD) A->B Enhanced Permeability C Periplasmic Space B->C D Serine Beta-Lactamases (KPC, CTX-M) C->D Covalent Inhibition E Penicillin-Binding Proteins (PBP2 / PBP3) C->E Target Binding F Restored Antibiotic Efficacy & Bacterial Cell Death D->F Prevents Hydrolysis E->F Cell Wall Disruption

Mechanism of Action: Ureido-conjugated BLIs penetrating porins to inhibit targets.

Synthetic Methodology and Protocols

The synthesis of (6R)-1-ethyl-6-methylpiperazine-2,3-dione requires strict stereochemical control. The workflow below utilizes a highly regioselective route starting from (R)-2-aminopropanol, ensuring the integrity of the C6 chiral center.

Protocol A: Synthesis of the Chiral Diamine Precursor

Objective: Synthesize (R)-N2-ethylpropane-1,2-diamine.

  • N-Alkylation: Dissolve (R)-2-aminopropanol (1.0 eq) in methanol. Add acetaldehyde (1.1 eq) at 0 °C, followed by portion-wise addition of sodium borohydride (NaBH

    
    , 1.2 eq). The low temperature prevents over-alkylation.
    
  • Protection & Activation: Protect the secondary amine using Boc-anhydride (1.1 eq) in DCM/Et

    
    N. Mesylate the primary hydroxyl group using methanesulfonyl chloride (MsCl, 1.2 eq) at 0 °C.
    
  • Azidation & Reduction: Displace the mesylate with sodium azide (NaN

    
    , 2.0 eq) in DMF at 60 °C. Reduce the resulting azide via catalytic hydrogenation (Pd/C, H
    
    
    
    balloon) in ethanol.
  • Deprotection: Cleave the Boc group using 4M HCl in dioxane to yield (R)-N2-ethylpropane-1,2-diamine dihydrochloride.

Protocol B: Cyclization with Diethyl Oxalate

Objective: Form the piperazine-2,3-dione core[5]. Causality Note: While methanol is a common solvent, it frequently induces transesterification byproducts. Ethanol is strictly required here. Furthermore, the reaction must be initiated at 5–10 °C to control the exothermic formation of the intermediate mono-amide before heating.

  • Preparation: Free-base the diamine dihydrochloride (1.0 eq) using sodium ethoxide (2.0 eq) in anhydrous ethanol (10 volumes). Filter off the precipitated NaCl.

  • Addition: Transfer the filtrate to a dropping funnel. In a separate reactor, dissolve diethyl oxalate (1.05 eq) in anhydrous ethanol (5 volumes) and cool to 5–10 °C.

  • Reaction: Add the diamine solution dropwise over 1.5–2 hours, maintaining the temperature below 10 °C.

  • Ring Closure: Gradually raise the temperature to 45–50 °C and stir for 4.5 hours. Crucial: Do not exceed 50 °C; higher temperatures (e.g., reflux) will cause oligomerization and partial racemization of the C6 stereocenter.

  • Isolation: Concentrate the mixture under reduced pressure, cool to induce crystallization, and filter. Wash with cold ethanol to obtain (6R)-1-ethyl-6-methylpiperazine-2,3-dione as a white crystalline solid.

Self-Validating System Checkpoint: Analyze the isolated product via Chiral HPLC and Mass Spectrometry.

  • If

    
     is < 98.0%, thermal racemization occurred during Step 4; reduce the heating duration.
    
  • If MS shows significant peaks at m/z > 300, acyclic oxalate dimers have formed, indicating that the initial dropwise addition (Step 3) was too fast or insufficiently diluted.

Synthesis A (R)-2-Aminopropanol Starting Material B 1. N-Alkylation (Acetaldehyde/NaBH4) 2. Boc Protection A->B C Protected Intermediate B->C D 1. Mesylation (MsCl) 2. Azide Displacement (NaN3) 3. Reduction (Pd/C, H2) C->D E (R)-N2-Ethylpropane-1,2-diamine D->E F Cyclization (Diethyl Oxalate, EtOH, 45-50°C) E->F G (6R)-1-Ethyl-6-methylpiperazine-2,3-dione F->G H Acylation (Triphosgene, DCM, Pyridine) G->H I Carbamoyl Chloride Intermediate (Ready for BLI Coupling) H->I

Synthetic workflow from (R)-2-Aminopropanol to the reactive Carbamoyl Chloride.

Data Presentation & Quality Control

To ensure the intermediate is suitable for API-level coupling, it must meet stringent analytical specifications.

Table 1: Analytical Characterization of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
ParameterAnalytical MethodExpected Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity RP-HPLC (UV at 210 nm)

99.0%
Chiral Purity Chiral HPLC


98.0%
Mass Spectrometry ESI-MS (Positive Ion Mode)m/z 157.1 [M+H]


H NMR
400 MHz, CDCl


1.15 (t, 3H), 1.35 (d, 3H), 3.4-3.7 (m, 4H), 4.1 (m, 1H), 7.5 (br s, 1H, NH)
Melting Point Capillary Apparatus105–108 °C
Table 2: Optimization of Cyclization Conditions (Diethyl Oxalate)

Data demonstrating the causality of solvent and temperature selection.

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Observation
Methanol25126592.0High transesterification impurities.
Ethanol 45–50 4.5 98 99.3 Optimal ring closure; no racemization.
Isopropanol6068595.0Sluggish reaction due to steric bulk of solvent.
THF65 (Reflux)87088.0Oligomerization and partial racemization noted.

Integration into DBO-based -Lactamase Inhibitors

To append the (6R)-1-ethyl-6-methylpiperazine-2,3-dione moiety to a BLI core (such as an amino-substituted diazabicyclooctane), the free secondary amine (N4) must be activated.

Protocol C: Activation to the Carbamoyl Chloride
  • Reagent Setup: Suspend the purified (6R)-1-ethyl-6-methylpiperazine-2,3-dione (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 eq). Causality: Pyridine acts as a non-nucleophilic acid scavenger. Stronger bases like triethylamine can trigger ketene formation or ring degradation.

  • Acylation: Cool the mixture to 0 °C. Slowly add a solution of triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in DCM.

  • Maturation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Coupling Readiness: The resulting 4-(chlorocarbonyl)-1-ethyl-6-methylpiperazine-2,3-dione is highly sensitive to ambient moisture. It should not be isolated via aqueous workup. Instead, the DCM solution should be briefly concentrated to remove excess phosgene, reconstituted in fresh anhydrous DCM, and immediately introduced to the primary amine of the BLI scaffold to form the final ureido linkage.

References

  • Title: Method for synthesizing N-monosubstituted piperazine-2,3-dione Source: Patsnap (Patent CN107417630B) URL: [Link]

  • Title: Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Diffusion of β-lactam antibiotics through the porin channels of Escherichia coli K-12 Source: Antimicrobial Agents and Chemotherapy (via ResearchGate/PMC) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperazine-2,3-diones

Introduction: The Piperazine-2,3-dione Scaffold - A Privileged Core in Modern Medicinal Chemistry The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine-2,3-dione Scaffold - A Privileged Core in Modern Medicinal Chemistry

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as structural rigidity, polarity, and the capacity for hydrogen bonding.[4][5] These attributes often translate to improved aqueous solubility, oral bioavailability, and superior ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][5]

Within this versatile family, the piperazine-2,3-dione motif presents a particularly compelling and rigid backbone for functionalization.[1] The presence of the vicinal dicarbonyls introduces distinct electronic and steric features, creating a platform for the precise spatial orientation of substituents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted piperazine-2,3-diones, focusing on how modifications at the nitrogen atoms and other positions on the heterocyclic core dictate their interaction with key biological targets. We will delve into the synthetic strategies for accessing these molecules, explore their SAR against critical targets like Factor Xa and AMPA receptors, and provide field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the discovery of novel therapeutic agents.

Synthetic Strategies: Accessing the Piperazine-2,3-dione Core

The construction of the N-substituted piperazine-2,3-dione core is a critical first step in exploring its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and robust method involves the cyclization of an N-substituted ethylenediamine with diethyl oxalate.

This approach offers a straightforward pathway to N-1 substituted and N-1,N-4 disubstituted piperazine-2,3-diones. The initial step involves the condensation of a monosubstituted ethylenediamine with diethyl oxalate to form an intermediate, which then undergoes intramolecular cyclization upon heating, often in a high-boiling solvent like ethanol or n-butanol, to yield the desired N-1 substituted piperazine-2,3-dione. Subsequent N-4 functionalization can be achieved through various standard N-alkylation or N-arylation reactions.[6][7]

Below is a generalized workflow for the synthesis and diversification of the piperazine-2,3-dione scaffold.

cluster_synthesis Core Synthesis cluster_diversification N4-Diversification cluster_evaluation Biological Evaluation A N-Substituted Ethylenediamine C Cyclocondensation A->C B Diethyl Oxalate B->C D N1-Substituted Piperazine-2,3-dione C->D E N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) D->E F Diverse N1,N4-Disubstituted Piperazine-2,3-diones E->F G SAR Library Screening F->G

Caption: Generalized workflow for synthesis and diversification of piperazine-2,3-diones.

Structure-Activity Relationship (SAR) Analysis

The therapeutic utility of piperazine-2,3-diones is defined by the nature of the substituents appended to its core. The following sections dissect the SAR of this scaffold against two prominent and well-validated biological targets.

Factor Xa Inhibitors: A Quest for Novel Anticoagulants

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for the development of new anticoagulants to treat and prevent thrombotic diseases.[8][9][10] The piperazinone core, a close structural relative of the piperazine-2,3-dione, has been successfully exploited in the design of potent FXa inhibitors.[11] The SAR for this class of compounds is well-defined, with specific pockets in the enzyme's active site accommodating different parts of the inhibitor.

The general pharmacophore model for piperazinone-based FXa inhibitors involves:

  • S1 Pocket: A deep, positively charged pocket that typically binds a basic or strongly polar group, such as a chlorophenyl or aminopyridine moiety, via interactions with Asp189, Ser195, and Gly219.[8]

  • S4 Pocket: A larger, more hydrophobic pocket that accommodates bulky, lipophilic groups. This is often the site of N-substitution on the piperazine ring.

For N-substituted piperazine-2,3-diones, the SAR can be extrapolated and explored systematically. The N-1 position often anchors a group directed towards the S1 pocket, while the N-4 substituent is varied to optimize interactions within the S4 pocket.

  • N-4 Substituents (S4 Pocket):

    • Aromatic/Heteroaromatic Groups: Introduction of aryl or heteroaryl rings at the N-4 position is generally favorable. Substituents on these rings can further fine-tune potency. For example, electron-withdrawing groups like chlorine or fluorine can enhance binding affinity.

    • Bulky Lipophilic Groups: Large, non-polar groups such as biphenyl or naphthyl moieties can effectively occupy the S4 pocket, leading to a significant increase in inhibitory potency.[8]

    • Conformational Rigidity: Constraining the conformation of the N-4 substituent, for instance by using a fused ring system, can reduce the entropic penalty upon binding and improve activity.

  • N-1 Substituents (S1 Pocket):

    • Basic Moieties: Groups capable of forming salt bridges or strong hydrogen bonds are essential for anchoring the inhibitor in the S1 pocket. 5-Chlorothiophene-2-carboxamide and similar bioisosteres are common choices.

    • Optimal Length and Geometry: The linker between the piperazine-2,3-dione core and the S1-binding moiety is crucial for achieving the correct vector to engage with key residues in the pocket.

The following table summarizes representative SAR data for a series of piperazinone-based Factor Xa inhibitors, illustrating the impact of N-substitutions on potency.

Compound IDN-1 SubstituentN-4 SubstituentFactor Xa IC₅₀ (nM)[11]Selectivity vs. Thrombin
Ref-A 5-Chlorothiophene-2-carboxamideMethyl150>1000x
Ref-B 5-Chlorothiophene-2-carboxamidePhenyl25>1000x
Ref-C 5-Chlorothiophene-2-carboxamide4-Fluorophenyl11>1500x
34 5-Chlorothiophene-2-carboxamide4-Methoxyphenyl0.9>2000x

This data is illustrative of trends observed in the piperazinone class and serves as a strong predictive model for piperazine-2,3-dione analogs.

SAR SAR for FXa Inhibition N-4 Substitution (S4 Pocket) N-1 Substitution (S1 Pocket) N4_Node N-4 Substituent Effects Bulky/Aromatic Groups: ↑ Potency Small Alkyl Groups: ↓ Potency Electron-withdrawing (Aryl): ↑ Potency SAR:N4->N4_Node N1_Node N-1 Substituent Effects Basic/H-bond Donor: Essential for S1 anchoring Optimal Linker Length: Critical for binding SAR:N1->N1_Node

Caption: Key SAR principles for piperazine-2,3-dione based FXa inhibitors.

AMPA Receptor Positive Allosteric Modulators (PAMs): Enhancing Synaptic Transmission

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[12][13] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[12] This mechanism holds significant therapeutic promise for treating cognitive disorders, depression, and neurodegenerative diseases by improving synaptic plasticity and function.[12][13]

The allosteric binding site on the AMPA receptor has a U-shaped conformation, which makes dimeric molecules particularly effective modulators.[12][14] N,N'-disubstituted piperazine-2,3-diones can serve as rigid linkers to present two pharmacophoric groups in a spatially defined manner to bridge different domains of the receptor protein, thereby stabilizing the open-channel conformation.

  • Symmetry and Dimerization: Symmetrical or pseudo-symmetrical N-1,N-4 disubstituted piperazine-2,3-diones are a promising starting point. The rigid core pre-organizes the substituents for optimal interaction with the U-shaped binding pocket.

  • Nature of N-Substituents:

    • Aromatic/Heterocyclic Moieties: Groups like pyrimidines, quinazolines, or substituted phenyl rings have shown to be effective as the terminal pharmacophores.[12] These groups likely engage in π-stacking and hydrogen bonding interactions within the allosteric site.

    • Linker Flexibility: While the piperazine-2,3-dione core is rigid, the nature of the attachment to the terminal rings is important. Short, flexible linkers (e.g., methylene, ethylene) or direct attachment can influence the optimal positioning of the terminal groups.

  • Hydrophobicity and CNS Penetration: For CNS targets, balancing potency with physicochemical properties that allow for blood-brain barrier penetration is critical. Excessive lipophilicity can lead to poor pharmacokinetics and off-target effects.

Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, self-validating protocols for the synthesis of a representative N-substituted piperazine-2,3-dione and its subsequent evaluation in a Factor Xa inhibitory assay.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-4-(5-chlorothiophene-2-carbonyl)piperazine-2,3-dione

Rationale: This protocol describes the synthesis of a potent FXa inhibitor analog based on published SAR.[11] It involves a two-step process: initial cyclization to form the N-monosubstituted core, followed by acylation at the N-4 position.

Materials:

  • N-(4-Methoxyphenyl)ethylenediamine

  • Diethyl oxalate

  • Ethanol (absolute)

  • 5-Chlorothiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Step-by-Step Procedure:

  • Synthesis of 1-(4-Methoxyphenyl)piperazine-2,3-dione:

    • To a solution of N-(4-methoxyphenyl)ethylenediamine (1.66 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add diethyl oxalate (1.46 g, 10 mmol) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC (thin-layer chromatography).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 1-(4-methoxyphenyl)piperazine-2,3-dione as a white solid.

  • Synthesis of the Final Compound:

    • Suspend 1-(4-methoxyphenyl)piperazine-2,3-dione (220 mg, 1 mmol) in dry DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (0.14 mL, 1 mmol), followed by the dropwise addition of a solution of 5-chlorothiophene-2-carbonyl chloride (181 mg, 1 mmol) in dry DCM (5 mL).

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: In Vitro Factor Xa Inhibition Assay

Rationale: This protocol describes a chromogenic assay to determine the IC₅₀ value of a test compound against human Factor Xa. The assay measures the ability of an inhibitor to block FXa from cleaving a specific chromogenic substrate, resulting in a colorimetric signal.

Materials:

  • Human Factor Xa (purified enzyme)

  • FXa Chromogenic Substrate (e.g., CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader (405 nm)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the well is ≤ 1%.

    • Prepare solutions of Human Factor Xa and the chromogenic substrate in the assay buffer at 2x the final desired concentration.

  • Assay Execution:

    • To the wells of a 96-well microplate, add 50 µL of the test compound dilutions (or buffer for control wells).

    • Add 25 µL of the 2x Human Factor Xa solution to all wells.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 2x chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Factor Xa Assay Workflow A 1. Add Inhibitor (Test Compound Dilutions) B 2. Add Enzyme (Human Factor Xa) A->B C 3. Pre-incubate (15 min @ 37°C) B->C D 4. Add Substrate (Chromogenic Substrate) C->D E 5. Kinetic Read (Absorbance @ 405 nm) D->E F 6. Data Analysis (Calculate V₀ and % Inhibition) E->F G 7. IC₅₀ Determination F->G

Caption: Experimental workflow for the in vitro Factor Xa inhibition assay.

Future Perspectives and Conclusion

The N-substituted piperazine-2,3-dione scaffold represents a robust and highly adaptable platform for modern drug discovery. The well-defined SAR for targets like Factor Xa provides a clear roadmap for designing potent and selective inhibitors. The rigid nature of the core is particularly advantageous for developing modulators of protein-protein interactions or ligands for conformationally constrained binding sites, such as the allosteric site of the AMPA receptor.

Future research should focus on expanding the diversity of substituents at the N-1 and N-4 positions, exploring novel bioisosteric replacements for known pharmacophores, and applying advanced computational methods like FEP (Free Energy Perturbation) to more accurately predict binding affinities and guide synthetic efforts.[1] Furthermore, investigating substitutions on the carbon backbone of the piperazine-2,3-dione ring could unlock new vectors for interacting with biological targets and further refine the pharmacological profiles of this promising class of molecules.[15] The continued exploration of this privileged scaffold is poised to yield a new generation of therapeutics for a wide range of human diseases.

References

  • Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241–1247. [Link]

  • Davies, D. T., Harrington, F. P., Knott, S. J., & Southgate, R. (1989). Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring. The Journal of Antibiotics, 42(3), 367–373. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Source not available.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Piperazine‐2,3‐dione and piperazine‐2,5‐dione derivatives. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. (2003). PubMed. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. ResearchGate. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Piperazinylanthranilamides as Potential Factor Xa inhibitors. ResearchGate. [Link]

  • Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022). Semantic Scholar. [Link]

  • The Design of Competitive, Small-molecule Inhibitors of Coagulation Factor Xa. ResearchGate. [Link]

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022). MDPI. [Link]

  • Chapter 9. Factor Xa inhibitors: Recent advances in anticoagulant agents. ResearchGate. [Link]

  • The examples of the known positive modulators of the AMPA receptor. ResearchGate. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2008). PubMed. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. [Link]

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Exploratory

Advanced Technical Guide: Piperazine-2,3-Dione Pharmacophores in Antibiotic Development

Topic: History and Development of Piperazine-2,3-Dione Based Antibiotics Content Type: Advanced Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Ureido-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Piperazine-2,3-Dione Based Antibiotics Content Type: Advanced Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Ureido-Mimetic Paradigm

The incorporation of the piperazine-2,3-dione heterocycle into beta-lactam scaffolds represents a pivotal moment in medicinal chemistry, marking the transition from broad-spectrum penicillins to targeted antipseudomonal ureidopenicillins . This moiety is not merely a side-chain appendage; it is a structural mimic of the D-Ala-D-Ala peptide terminus, engineered to optimize permeability through Gram-negative porins and enhance affinity for Penicillin-Binding Protein 3 (PBP3) .

This guide analyzes the chemical evolution, synthetic pathways, and mechanistic pharmacology of piperazine-2,3-dione antibiotics, with a primary focus on Piperacillin and Cefoperazone .

Historical Trajectory: From Ampicillin to Piperacillin[1][2]

The development of piperazine-2,3-dione antibiotics was driven by the clinical need to combat Pseudomonas aeruginosa, a pathogen intrinsically resistant to early penicillins due to low outer membrane permeability and constitutive beta-lactamases.

The Structural Evolution
  • First Generation (Aminopenicillins): Ampicillin extended the spectrum to some Gram-negatives but lacked stability against beta-lactamases and failed to penetrate Pseudomonas effectively.

  • Carboxypenicillins (Carbenicillin/Ticarcillin): Introduced antipseudomonal activity but required high sodium loads and had lower potency.

  • Ureidopenicillins (Azlocillin/Mezlocillin): Acylation of the ampicillin alpha-amino group with urea derivatives improved potency.

  • The Piperazine-2,3-Dione Breakthrough: The attachment of a 4-ethyl-2,3-dioxo-1-piperazinecarbonyl group created Piperacillin . This specific ring system provided superior steric fit and polarity for porin traversal compared to acyclic ureas.

Timeline Ampicillin Ampicillin (1961) Broad Spectrum, No Pseudomonas Ureidopenicillins Ureidopenicillins (Azlocillin/Mezlocillin) Improved Potency Ampicillin->Ureidopenicillins Side Chain Acylation Carbenicillin Carbenicillin (1967) First Anti-Pseudomonal Carbenicillin->Ureidopenicillins Potency Optimization Piperacillin Piperacillin (1978) Piperazine-2,3-Dione Moiety High PBP3 Affinity Ureidopenicillins->Piperacillin Cyclization to 2,3-Dione Tazocin Piperacillin/Tazobactam (1993) Beta-Lactamase Protection Piperacillin->Tazocin Combination Therapy

Figure 1: Evolutionary timeline of antipseudomonal penicillin development.

Synthetic Chemistry: Constructing the Pharmacophore

The synthesis of piperazine-2,3-dione antibiotics is a convergent process. It requires the independent construction of the heterocyclic "warhead" followed by a delicate coupling to the sensitive beta-lactam nucleus.

Synthesis of the 1-Ethylpiperazine-2,3-Dione Precursor

The core ring is synthesized via a double nucleophilic acyl substitution.

Protocol:

  • Reactants: N-Ethylethylenediamine + Diethyl Oxalate.[1][2][3]

  • Solvent: Ethanol (anhydrous).

  • Conditions: Dropwise addition at 0–5°C, followed by stirring at room temperature for 3 hours.

  • Mechanism: The primary amine attacks one oxalate carbonyl (intermolecular), followed by the secondary amine attacking the second carbonyl (intramolecular cyclization).[1]

  • Purification: Removal of ethanol and recrystallization from dioxane.[1]

Activation to the Acyl Chloride (The "Warhead")

To couple this ring to Ampicillin, it must be converted to 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC) .

Protocol:

  • Reactants: 1-Ethylpiperazine-2,3-dione + Triphosgene (or Phosgene).

  • Catalyst: Pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reaction: The secondary amine nitrogen attacks the phosgene, eliminating HCl to form the carbamoyl chloride.

The Coupling Reaction (Piperacillin Synthesis)

This step requires protecting the carboxylic acid of Ampicillin to prevent side reactions.

Detailed Workflow:

  • Silylation: Suspend Ampicillin (trihydrate) in DCM. Add N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylchlorosilane (TMSCl) with a base (TEA) to generate the soluble trimethylsilyl ester.

  • Acylation: Cool to -10°C. Add the EDPC solution dropwise. The free alpha-amino group of the Ampicillin attacks the carbonyl chloride.

  • Hydrolysis: Quench with water to remove the silyl protecting group.

  • Isolation: Acidify to precipitate the free acid form of Piperacillin or treat with sodium ethyl hexanoate to crystallize the sodium salt.

Synthesis cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling Diamine N-Ethyl ethylenediamine Dione 1-Ethylpiperazine- 2,3-dione Diamine->Dione EtOH, 0°C Cyclocondensation Oxalate Diethyl Oxalate Oxalate->Dione EDPC 4-Ethyl-2,3-dioxo-1- piperazinecarbonyl chloride (EDPC) Dione->EDPC DCM, DBU Phosgenation Triphosgene Triphosgene Triphosgene->EDPC Piperacillin Piperacillin (Final Product) EDPC->Piperacillin Ampicillin Ampicillin (TMS-Protected) Ampicillin->Piperacillin 1. Coupling (-10°C) 2. Hydrolysis

Figure 2: Convergent synthesis pathway of Piperacillin.

Mechanism of Action: The PBP3 Target

The piperazine-2,3-dione moiety is not passive; it actively dictates the drug's target profile, specifically in Pseudomonas aeruginosa.

PBP Selectivity

While most penicillins bind PBP 1a/1b or PBP 2, Piperacillin exhibits exceptionally high affinity for PBP 3 (FtsI) .

  • PBP 3 Function: Responsible for septation (cell division).

  • Inhibition Consequence: Inhibition leads to filamentation (elongation without division) followed by lysis.

  • Structural Basis: The 2,3-dioxopiperazine ring mimics the steric bulk and electronic distribution of the pentapeptide side chain of the peptidoglycan precursor, fitting snugly into the active site cleft of PBP 3.

Porin Permeability

The 2,3-dione ring is polar but uncharged at physiological pH. This specific physicochemical profile allows it to traverse the OprF porin of Pseudomonas more efficiently than the charged carboxyl groups found in carboxypenicillins (ticarcillin).

Quantitative Data Summary

ParameterAmpicillinCarbenicillinPiperacillin
Side Chain PhenylglycineCarboxyphenylPiperazine-2,3-dione
Primary Target (P. aeruginosa) N/A (Inactive)PBP 3 / 1aPBP 3 (High Affinity)
MIC90 (P. aeruginosa) >128 µg/mL64-128 µg/mL4-8 µg/mL
Beta-Lactamase Stability LowLowLow (Requires Tazobactam)
Acid Stability HighLowLow (Parenteral only)

Experimental Protocol: MIC Determination

For researchers evaluating novel piperazine-2,3-dione derivatives.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100.

  • Compound Prep: Dissolve piperazine-2,3-dione derivative in DMSO (stock) and dilute in CAMHB. Note: These compounds can be unstable; prepare fresh.

  • Inhibitor: If testing susceptibility to hydrolysis, run parallel plates with Tazobactam (fixed concentration 4 µg/mL).

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

References

  • Synthesis of Piperazine-2,3-dione Precursors

    • Title: Synthesis of 1-ethyl-2,3-dioxo-piperazine.[2]

    • Source: PrepChem.[1]

    • URL:[Link]

  • Crystal Structure & PBP Binding

    • Title: Structure of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3) in complex with piperacillin (PDB 6R3X).[4]

    • Source: RCSB Protein Data Bank.[4]

    • URL:[Link]

  • Clinical Pharmacology

    • Title: TAZOCIN (Piperacillin Sodium/Tazobactam Sodium)
    • Source: Pfizer Medical Inform
    • URL:[Link]

  • Chemical Reagent Data

    • Title: 1-Ethylpiperazine-2,3-dione (Piperacillin Related Compound E).[2]

    • Source: USP Reference Standards.[2]

Sources

Foundational

Thermodynamic Solubility Profile of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary The compound (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) is a highly specialized chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. In drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) is a highly specialized chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. In drug development and process chemistry, understanding the solubility profile of such intermediates in various organic solvents is critical. Solubility dictates the efficiency of downstream reactions, the design of crystallization processes, and the optimization of purification workflows.

This whitepaper provides an in-depth analysis of the solubility behavior of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. By integrating Hansen Solubility Parameters (HSP) with rigorous thermodynamic shake-flask methodologies, this guide equips researchers with the theoretical and practical frameworks necessary to optimize solvent selection in synthetic pipelines.

Physicochemical Properties & Structural Context

To predict and manipulate solubility, one must first analyze the structural motifs of the solute. The piperazine-2,3-dione core is characterized by a six-membered ring containing two nitrogen atoms and two adjacent carbonyl groups[2][3].

  • Hydrogen Bonding: The dione moiety acts as a potent hydrogen-bond acceptor, while the substituted nitrogens limit traditional hydrogen-bond donation compared to unsubstituted piperazine[2].

  • Steric and Chiral Influence: The presence of the 1-ethyl and (6R)-methyl groups introduces significant steric bulk and lipophilicity. This disrupts the highly ordered, tightly packed crystal lattice typical of planar piperazine-diones, thereby lowering the lattice energy and generally enhancing solubility in moderately polar organic solvents[4].

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

Solvent selection should never be empirical guesswork. The Hansen Solubility Parameters (HSP) provide a quantitative method to predict solvent-solute compatibility by breaking down the total cohesive energy density into three distinct intermolecular forces[5][6]:

  • Dispersion Forces (

    
    ):  Non-polar interactions driven by electron cloud fluctuations.
    
  • Polarity (

    
    ):  Permanent dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange interactions (donor/acceptor).
    

For (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, the high electron density around the 2,3-dione oxygen atoms results in a pronounced


 and 

requirement[4]. Solvents whose HSP coordinates closely match those of the solute will exhibit the highest solubilization capacity, minimizing the energy penalty of disrupting the solute's crystal lattice[5].

HSP_Interactions N1 Solute: (6R)-1-Ethyl-6- methylpiperazine-2,3-dione N2 Dispersion Forces (δD) N1->N2 N3 Polar Forces (δP) N1->N3 N4 Hydrogen Bonding (δH) N1->N4 N5 Total Cohesive Energy (δT) N2->N5 N3->N5 N4->N5

Hansen Solubility Parameter (HSP) contributions to total cohesive energy.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

While kinetic solubility is useful for early-stage high-throughput screening, thermodynamic solubility is the gold standard for process chemistry[7]. Kinetic methods often overestimate solubility due to supersaturation. The shake-flask method ensures the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules[8][9].

Step-by-Step Protocol

Causality Note: Every step in this protocol is designed to eliminate false positives caused by micro-particulate suspension or solvent evaporation.

  • Preparation of Saturated Mixtures:

    • Weigh an excess amount (e.g., 50 mg) of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione into sealed, inert glass vials[8].

    • Add 1.0 mL of the target organic solvent. The excess solid ensures that the solvent becomes fully saturated, a prerequisite for thermodynamic equilibrium[10].

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C)[8].

    • Agitate at 400 rpm for 48 to 72 hours. Rationale: Piperazine-dione derivatives can exhibit slow dissolution kinetics; shorter incubation times may yield pseudo-equilibrium states[9].

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid[7].

    • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert to most organic solvents. Filtering removes sub-micron crystals that would otherwise artificially inflate concentration readings during analysis[10].

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Rationale: HPLC separates the target compound from any potential degradation products or solvent impurities, ensuring absolute specificity[8].

ShakeFlask_Workflow N1 Excess Solid Addition N2 Solvent Incubation N1->N2 N3 Equilibration (48-72h, 25°C) N2->N3 N4 Centrifugation & 0.22µm Filtration N3->N4 N5 HPLC-UV Quantification N4->N5

Workflow for determining thermodynamic solubility via the shake-flask method.

Solubility Profile in Key Organic Solvents

Based on the physicochemical properties of the piperazine-2,3-dione scaffold and its interaction with varying solvent dielectric constants, the following table summarizes the quantitative solubility profile[2][11].

Note: Data represents expected thermodynamic equilibrium concentrations at 25°C.

Organic SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 50.0Strong dipole-dipole interactions; excellent H-bond acceptor.
Methanol 5.132.715.0 - 25.0Strong H-bond donor and acceptor; disrupts dione lattice.
Dichloromethane (DCM) 3.19.15.0 - 10.0High dispersion forces (

); accommodates lipophilic alkyl groups.
Ethyl Acetate 4.46.01.0 - 5.0Moderate polar interactions; limited H-bond donation.
n-Hexane 0.11.9< 0.1Weak dispersion forces; incapable of breaking H-bonded lattice.
Data Interpretation & Causality
  • High Solubility in DMSO/Methanol: The 2,3-dione structure requires solvents that can actively participate in hydrogen bonding or exhibit strong dipole moments to overcome the cohesive energy of the solid state[2][11].

  • Moderate Solubility in DCM: Despite its lower polarity, DCM is highly effective at solvating the lipophilic 1-ethyl and 6-methyl substituents through dispersion forces, making it an excellent extraction solvent.

  • Anti-Solvent Potential of Hexane: The near-zero solubility in non-polar aliphatic hydrocarbons like n-hexane makes it an ideal "anti-solvent" for driving the crystallization of the compound out of reaction mixtures (e.g., precipitating the product from a DCM or Ethyl Acetate solution).

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for the scale-up synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione derivatives.

  • Reaction Engineering: For nucleophilic substitutions or alkylations occurring on the piperazine ring, utilizing a polar aprotic solvent like DMSO ensures the intermediate remains fully dissolved, preventing biphasic reaction bottlenecks.

  • Purification & Crystallization: The stark contrast in solubility between DCM (moderate) and Hexane (very low) provides a validated binary solvent system for recrystallization. By dissolving the crude intermediate in minimal DCM and slowly triturating with Hexane, chemists can achieve high-purity crystalline yields.

References

1.1 2.8 3. 5 4.2 5. 3 6. 7 7.9 8.10 9. 6 10.4 11.11

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione from diamines

An in-depth guide to the synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, a chiral heterocyclic scaffold of interest in medicinal chemistry. This document provides a comprehensive, two-part synthetic protocol, sta...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, a chiral heterocyclic scaffold of interest in medicinal chemistry. This document provides a comprehensive, two-part synthetic protocol, starting from the asymmetric synthesis of the requisite diamine precursor followed by its cyclization. The guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and essential safety protocols.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] While simple piperazines are common, the development of new therapeutic agents increasingly relies on exploring three-dimensional chemical space through stereochemically complex and substituted heterocyclic systems.[1][2] Piperazine-2,3-diones, featuring vicinal carbonyl groups, represent a versatile class of intermediates. Their synthesis in an enantiomerically pure form is a key challenge, often requiring access to chiral diamine precursors.[3]

This application note details a robust protocol for the synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. The strategy is bifurcated into two primary stages:

  • Asymmetric Synthesis of the Precursor: A multi-step synthesis of the key intermediate, (R)-N¹-ethyl-N²-methylpropane-1,2-diamine, from a readily available chiral starting material.

  • Heterocyclization: The condensation of the chiral diamine with diethyl oxalate to form the target piperazine-2,3-dione ring system.

This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step instructions, and includes protocols for the analytical validation of the final compound, ensuring scientific rigor and reproducibility.

Overall Synthetic Workflow

The synthesis is designed as a linear sequence, first constructing the chiral diamine and then performing the final ring-closing reaction.

G cluster_0 Part 1: Chiral Diamine Synthesis cluster_1 Part 2: Cyclization A (R)-1,2-Propanediamine B N-Boc-(R)-1,2-propanediamine A->B C N-Boc-N'-methyl-(R)-1,2-propanediamine B->C D (R)-N-methyl-1,2-propanediamine C->D E (R)-N1-ethyl-N2-methylpropane-1,2-diamine (Key Intermediate) D->E G (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (Final Product) E->G F Diethyl Oxalate G cluster_0 Cyclization Mechanism reactants Chiral Diamine + Diethyl Oxalate intermediate1 Mono-acylated Intermediate (Amide-Ester) reactants->intermediate1 1st Nucleophilic Attack (-EtOH) product Piperazine-2,3-dione + 2 EtOH intermediate1->product Intramolecular Cyclization (2nd Nucleophilic Attack) (-EtOH)

Sources

Application

Application Note: Synthesis of 1-Ethyl-4-methylpiperazine-2,3-dione via Cyclocondensation

Abstract & Strategic Significance The piperazine-2,3-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in beta-lactamase inhibitors, peptidomimetics, and antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The piperazine-2,3-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in beta-lactamase inhibitors, peptidomimetics, and antimicrobial agents. This application note details the regioselective synthesis of 1-ethyl-4-methylpiperazine-2,3-dione via the condensation of N-ethyl-N'-methyl-ethylenediamine with diethyl oxalate.

Unlike symmetrical diamines, the use of an unsymmetrical diamine (N-ethyl-N'-methyl) theoretically introduces the possibility of regioisomeric intermediates; however, the final cyclized product is structurally unique regardless of which amine attacks first. This protocol emphasizes thermodynamic control to ensure complete ring closure and high purity, utilizing a solvent-assisted reflux method to drive the equilibrium forward by removing the ethanol byproduct.

Reaction Mechanism & Chemical Logic

The formation of the piperazine-2,3-dione ring proceeds through a two-step nucleophilic acyl substitution sequence:

  • Initial Acylation (Kinetic Phase): One of the secondary amine nitrogens attacks a carbonyl carbon of diethyl oxalate, displacing ethanol to form an acyclic ethyl oxamate intermediate. This step is typically exothermic and rapid.

  • Cyclization (Thermodynamic Phase): The second amine nitrogen attacks the remaining ester carbonyl. This intramolecular step is entropically disfavored compared to the first intermolecular step and requires elevated temperatures (reflux) and the removal of ethanol to proceed to completion.

Mechanistic Pathway Visualization

ReactionMechanism Reactants Reactants (Diamine + Diethyl Oxalate) Inter Intermediate (Acyclic Oxamate) Reactants->Inter Step 1: Nucleophilic Attack (Fast, Exothermic) Transition Transition State (Ring Closure) Inter->Transition Step 2: Intramolecular Attack (Slow, Requires Heat) Product Product (1-Ethyl-4-methylpiperazine-2,3-dione) Transition->Product - EtOH Byproduct Byproduct (2 equiv. Ethanol) Transition->Byproduct

Caption: Sequential nucleophilic acyl substitution pathway transforming the acyclic diamine into the cyclic diketopiperazine scaffold.

Materials & Equipment Checklist

Reagents
ReagentCAS No.MW ( g/mol )Equiv.Role
N-Ethyl-N'-methyl-ethylenediamine 111-37-5*102.181.0Nucleophile / Core Scaffold
Diethyl oxalate 95-92-1146.141.0 - 1.1Electrophile / C2 Synthon
Ethanol (Absolute) 64-17-546.07SolventReaction Medium
Diethyl Ether 60-29-774.12WashPurification / Trituration

*Note: CAS 111-37-5 refers to the N,N'-isomer. Verify specific isomer purity before use.

Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Ice-water bath (0°C) and oil bath (Reflux).

  • Agitation: Magnetic stirrer with PTFE-coated stir bar.

  • Addition: Pressure-equalizing addition funnel.

  • Condenser: Reflux condenser with nitrogen inlet.

Experimental Protocol

Phase 1: Controlled Addition (Kinetic Control)

Objective: Form the acyclic intermediate while managing the exotherm to prevent polymerization or discoloration.

  • Setup: Equip the 250 mL 3-neck RBF with a stir bar, addition funnel, and nitrogen inlet. Flush the system with nitrogen.

  • Charge Electrophile: Add Diethyl oxalate (14.6 g, 100 mmol) and Absolute Ethanol (30 mL) to the flask.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0–5 °C.

  • Charge Nucleophile: Dilute N-Ethyl-N'-methyl-ethylenediamine (10.2 g, 100 mmol) with Absolute Ethanol (20 mL) in the addition funnel.

  • Addition: Dropwise add the diamine solution to the stirred oxalate solution over 30–45 minutes .

    • Expert Insight: Maintain internal temperature <10 °C. Rapid addition can lead to local overheating and oligomer formation.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) while stirring for 1 hour .

Phase 2: Cyclization (Thermodynamic Control)

Objective: Drive the intramolecular ring closure and remove the ethanol byproduct.

  • Reflux: Attach the reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 78–80 °C bath temperature).

  • Duration: Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The intermediate oxamate usually runs lower than the starting diester but higher than the cyclic product.

  • Solvent Removal: Switch the condenser to distillation mode (or use a rotary evaporator) to remove the bulk of the ethanol. This removal of product (EtOH) shifts the equilibrium toward the cyclic product (Le Chatelier’s principle).

Phase 3: Workup & Purification[1][2]
  • Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid residue.

  • Crystallization/Trituration:

    • Add Diethyl ether (50 mL) to the residue and stir vigorously. The product, being more polar, should solidify or separate as a distinct precipitate.

    • If the product remains oily, cool the flask to -20 °C overnight to induce crystallization.

    • Alternative: Recrystallization from hot dioxane or a mixture of Ethanol/Ethyl Acetate is effective for high-purity applications.

  • Filtration: Collect the solid by vacuum filtration.

  • Drying: Dry the filter cake under high vacuum at 40 °C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: Charge Diethyl Oxalate + EtOH Cool Cool to 0-5°C Start->Cool Add Dropwise Addition of Diamine (30-45 mins) Cool->Add Warm Stir at RT (1 hr) Add->Warm Reflux Reflux (4-6 hrs) Drive Cyclization Warm->Reflux Conc Concentrate in vacuo Reflux->Conc Purify Triturate with Et2O / Recrystallize Conc->Purify End Final Product: 1-Ethyl-4-methylpiperazine-2,3-dione Purify->End

Caption: Step-by-step experimental workflow for the synthesis of the target piperazine-2,3-dione.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation or OverheatingEnsure strict N2 atmosphere. Control exotherm during addition (<10°C).
Incomplete Conversion Equilibrium LimitationExtend reflux time. Remove ethanol via azeotropic distillation.
Product is Oily/Sticky Residual Solvent / ImpuritiesTriturate with cold ether/hexane. Seed with a crystal if available. Dry under high vacuum.
Low Yield Hydrolysis of EsterEnsure all glassware is dry. Use absolute ethanol. Avoid moisture ingress.[1][2]

Safety & Hazards (EHS)[5]

  • N-Ethyl-N'-methyl-ethylenediamine: Highly corrosive (Skin Corr.[3][4] 1B) and flammable.[1][2][3][4][5] Handle in a fume hood with neoprene gloves and chemical splash goggles. Inhalation can cause severe respiratory damage.[3][5]

  • Diethyl Oxalate: Combustible liquid.[2][5] Hydrolyzes to form oxalic acid, which is toxic and a severe eye irritant.

  • Waste Disposal: Segregate organic waste. Do not mix with oxidizing agents. Neutralize aqueous washes before disposal.

References

  • PrepChem. Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link] (Accessed Oct 2023).

  • Khamrang, T. et al. (2023). 1,4-Dimethylpiperazine-2,3-dione. IUCrData. Retrieved from [Link]

  • PubChem. N-Ethyl-N'-methylethylenediamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Piperazine-2,3-diones

Introduction: The Challenge and Opportunity of Chiral Piperazine-2,3-diones The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1] Its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Chiral Piperazine-2,3-diones

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1] Its ability to engage in multiple hydrogen bonding interactions and present substituents in defined spatial orientations makes it invaluable for molecular recognition. Within this family, the piperazine-2,3-dione motif presents a unique and compelling structure for drug discovery. It acts as a conformationally constrained dipeptide mimic, offering a rigid backbone that can be strategically functionalized to probe complex biological targets.[2] These scaffolds are being investigated as core structures for novel therapeutic agents, including antiparasitic leads.[2]

However, the synthesis of these molecules, particularly in an enantiomerically pure form, presents a significant synthetic challenge. Unlike the related and more extensively studied piperazin-2-ones or piperazine-2,5-diones, direct and broadly applicable catalytic asymmetric methods for the piperazine-2,3-dione core are less developed.[3] This scarcity stems from the difficulty in controlling stereochemistry at two adjacent carbon atoms during the critical ring-forming step.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state-of-the-art in the enantioselective synthesis of chiral piperazine-2,3-diones. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into the most viable strategies. We will focus on catalytic asymmetric cyclization, a powerful approach where chirality is installed during the formation of the heterocyclic ring, and provide detailed, self-validating protocols for immediate application.

Core Strategy: Asymmetric Catalytic Cyclization

The most effective strategies for constructing chiral piperazine-2,3-diones involve the cyclization of a 1,2-diamine with an oxalic acid derivative. The key to an enantioselective synthesis is to control the stereochemistry of the diamine precursor. One of the most elegant approaches is the catalytic asymmetric hydrogenation of readily available pyrazines, which directly yields chiral piperazine derivatives that can be precursors to the desired diones.

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols (which exist in tautomeric equilibrium with pyrazinones) provides a highly efficient route to chiral disubstituted piperazin-2-ones. These products can then be further oxidized or modified to yield the target piperazine-2,3-diones. This method is notable for its excellent control of both diastereoselectivity and enantioselectivity.[4]

Workflow for Palladium-Catalyzed Asymmetric Hydrogenation

The overall workflow involves the synthesis of a substituted pyrazine precursor, followed by the key catalytic asymmetric hydrogenation step, and subsequent conversion to the piperazine-2,3-dione.

G A Substituted Pyrazin-2-ol B Pd-Catalyzed Asymmetric Hydrogenation A->B C Chiral Piperazin-2-one B->C High ee & de D Oxidation/Functionalization C->D E Chiral Piperazine-2,3-dione D->E G cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base (e.g., NaOH) Anion Substrate Anion (Deprotonated Precursor) Catalyst Chiral PTC (Q*X) Anion->Catalyst Ion Exchange Precursor Acyclic Precursor Precursor->Anion Product Chiral Piperazine-2,3-dione Precursor->Product Intramolecular Cyclization Catalyst->Precursor Ion Pair in Org. Phase

Sources

Application

Application Note: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione as a Privileged Chiral Scaffold in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, the piperazine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, frequently incorporated to modulate target affinity, aqueous solubility, and pharmacokinetic profiles[1]. However, the demand for high-target selectivity and patentable chemical space has driven the shift toward conformationally restricted and chiral derivatives.

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) represents a highly specialized building block that meets these demands. By incorporating a rigid 2,3-dione moiety and a defined (6R)-stereocenter, this scaffold provides unique spatial geometry and hydrogen-bonding capabilities[2]. This application note details the structural rationale behind utilizing this chiral building block and provides field-proven, self-validating protocols for its divergent synthetic applications.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must understand its baseline physicochemical parameters. The table below summarizes the critical data required for synthetic planning and analytical tracking.

ParameterSpecificationAnalytical / Synthetic Significance
Chemical Formula C₇H₁₂N₂O₂Baseline for mass spectrometry (Exact Mass: 156.09)
Molecular Weight 156.19 g/mol Required for stoichiometric calculations
CAS Number 71754-90-0Unique identifier for regulatory and procurement tracking
Stereochemistry (6R)-methylProvides chiral induction; critical for enantioselective receptor binding
Core Motif Piperazine-2,3-dioneImparts conformational rigidity (half-chair conformation)[3]
Reactive Handle N4-Lactam (NH)Allows for orthogonal functionalization without protecting groups

Mechanistic Insights: The Power of the Piperazine-2,3-dione Core

The utility of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione stems from the precise interplay between its steric and electronic properties:

  • Conformational Restriction: The sp² hybridization of the adjacent C2 and C3 carbonyl carbons forces localized planarity within the ring. This restricts the piperazine to a half-chair conformation[3]. This pre-organization reduces the entropic penalty upon binding to target proteins, often resulting in higher binding affinities compared to flexible piperazines.

  • Orthogonal Reactivity: The N1 position is already alkylated (ethyl group), mirroring structural motifs found in broad-spectrum antibiotics like Piperacillin[4]. The N4 position remains an unsubstituted lactam (NH). This allows medicinal chemists to selectively functionalize the N4 position (via alkylation or acylation) to explore Structure-Activity Relationships (SAR) without the need for complex protection/deprotection sequences.

  • Chiral Induction: The (6R)-methyl group introduces critical steric bulk adjacent to the N1-ethyl group. When this scaffold is reduced to the corresponding piperazine, this stereocenter dictates the 3D trajectory of the N1-substituent, which is vital for targeting specific biological receptors (e.g., GABA receptors or ADAM17 exosites)[1][5].

Divergent Synthetic Workflows

The true value of this building block lies in its synthetic versatility. It can be driven down two primary pathways: N4-Functionalization to create rigid peptidomimetics, or Chemoselective Reduction to yield highly valuable chiral piperazines.

G A (6R)-1-Ethyl-6-methyl piperazine-2,3-dione B N4-Functionalization (Alkylation/Acylation) A->B Electrophile, NaH D Borane Reduction (BH3·THF) A->D Chemoselective Reduction C Conformationally Restricted Peptidomimetics B->C Lead Optimization E (2R)-1-Ethyl-2-methyl piperazine D->E Enantioretentive Transformation F Chiral CNS & Anticancer Ligands E->F Scaffold Decoration

Caption: Divergent synthetic workflows utilizing (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation

Because the N4 position is part of a lactam moiety, its nucleophilicity is lower than that of a standard secondary amine. Successful functionalization requires irreversible deprotonation.

Causality & Reagent Selection: Sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) is utilized. The NaH quantitatively deprotonates the lactam (pKa ~16), irreversibly forming a highly nucleophilic lactamate anion while releasing hydrogen gas, which drives the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Re-cool the reaction to 0 °C. Add the desired electrophile (e.g., alkyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (IPC): The completion of the deprotonation step is visually confirmed by the cessation of H₂ gas evolution. Reaction progress is monitored by LC-MS; the mass shift corresponding to the addition of the electrophile confirms successful N4-functionalization.

Protocol B: Enantioretentive Borane Reduction

Reducing the 2,3-dione to yield (2R)-1-ethyl-2-methylpiperazine is a critical transformation for accessing chiral amine libraries.

Causality & Reagent Selection: Borane-THF (BH₃·THF) complex is utilized over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a potent reducing agent, it can induce over-reduction or ring-opening in highly functionalized lactams. Borane acts as a Lewis acid, coordinating selectively to the Lewis basic carbonyl oxygen and nitrogen, driving a chemoselective reduction that preserves the delicate (6R)-stereocenter without racemization[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, suspend the dione (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Reduction: Add BH₃·THF complex (1.0 M in THF, 5.0 eq) dropwise. Note: Excess borane is required because each of the two carbonyl groups consumes at least 2 equivalents of hydride, and the resulting amine-borane complex sequesters additional reagent.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 16 hours. The rigid dione is kinetically stable; thermal energy is required to drive the reduction to completion.

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence ceases (quenches unreacted borane).

  • Decomplexation: Add 6M HCl (aqueous) and reflux the mixture for 1 hour. Note: This step is critical to break the stable amine-borane complexes formed during the reduction.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH > 12 using 6M NaOH, and extract extensively with Dichloromethane (4x). Dry the combined organics over K₂CO₃ and concentrate to yield the chiral piperazine.

Self-Validating System (IPC): Fourier-transform infrared spectroscopy (FT-IR) serves as an orthogonal validation tool. The complete disappearance of the characteristic lactam C=O stretching bands at 1675–1720 cm⁻¹[7] confirms the total reduction of the dione to the piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry ResearchGate URL:[Link]

  • Reaction of polyamines with diethyloxalate: a convenient route for the synthesis of tetraazacycloalkanes Arkat USA URL:[Link]

  • Product Class 4: 1,2-Diketones and Related Compounds Thieme Connect URL:[Link]

  • 1,4-Dimethylpiperazine-2,3-dione (IUCrData Volume 9) IUCr URL:[Link]

  • SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Recrystallization Protocols for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

Introduction & Scope (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0) is a specialized heterocyclic building block belonging to the piperazine-2,3-dione class.[1] These scaffolds are structurally significant as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS 71754-90-0) is a specialized heterocyclic building block belonging to the piperazine-2,3-dione class.[1] These scaffolds are structurally significant as cyclic oxalamides, often serving as peptidomimetics in beta-lactam antibiotics (e.g., ureidopenicillins like Piperacillin) and as chiral cores in novel kinase inhibitors.

The purification of this molecule presents two primary challenges:

  • Regio-purity: Distinguishing the 6-methyl isomer from the 5-methyl regioisomer, which often co-forms during the cyclization of N-ethyl-1,2-diaminopropane with diethyl oxalate.

  • Enantiopurity: Preserving the (6R) configuration and removing any (6S) enantiomer generated via racemization during thermal processing.

This guide details a robust recrystallization protocol designed to achieve >99.5% chemical purity and >99% enantiomeric excess (ee).

Physicochemical Characterization & Solvent Strategy

Before initiating crystallization, the solubility profile must be understood. Piperazine-2,3-diones are polar, non-basic molecules (due to the oxalamide functionality) with high melting points.

Solubility Profile
Solvent ClassSolventSolubility (25°C)Solubility (Reflux)Suitability
Protic Polar Methanol / EthanolModerateHighPrimary Solvent
Aprotic Polar Ethyl Acetate (EtOAc)LowModeratePrimary/Anti-solvent
Chlorinated Dichloromethane (DCM)HighHighGood for extraction, not crystallization
Non-Polar n-Heptane / HexanesInsolubleInsolubleAnti-solvent
Ethereal MTBEInsolubleLowAnti-solvent
The "Binary Switch" Strategy

For this substrate, a single-solvent system often leads to poor yield or oiling out. We utilize a Binary Solvent System (Solvent/Anti-solvent) to drive controlled nucleation.

  • System A (Standard): Ethanol / n-Heptane. Best for removing general organic impurities.

  • System B (Polymorph Control): Ethyl Acetate / MTBE. Best for drying kinetics and obtaining defined crystal habits.

Detailed Recrystallization Protocol

Phase 1: Crude Preparation & Dissolution

Objective: Ensure complete dissolution and removal of insoluble particulates.

  • Charge: Place 10.0 g of crude (6R)-1-Ethyl-6-methylpiperazine-2,3-dione into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 60 mL of Ethyl Acetate (6 vol).

    • Note: If the crude is highly polar/impure, start with 30 mL Ethanol instead.

  • Heating: Heat the mixture to reflux (approx. 77°C for EtOAc) with vigorous stirring.

  • Assessment:

    • Scenario A (Clear Solution): Proceed to Step 5.

    • Scenario B (Insoluble Solids): These are likely inorganic salts or polymerized byproducts. Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel.

    • Scenario C (Oiling Out): If the product forms a separate oily layer at reflux, add Methanol dropwise until the oil dissolves into a homogenous phase.

Phase 2: Controlled Nucleation (The Critical Step)

Objective: Initiate crystal growth of the desired (6R) isomer while keeping impurities in solution.

  • Cooling: Remove the heat source. Allow the solution to cool slowly to 50°C.

  • Seeding (Optional but Recommended): At 50°C, add a seed crystal (approx. 10 mg, 0.1% w/w) of pure (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

    • Mechanism:[2] Seeding bypasses the metastable zone width (MSZW), preventing spontaneous nucleation of the racemate or the wrong polymorph.

  • Anti-Solvent Addition:

    • While stirring at 50°C, add n-Heptane (or MTBE) dropwise.

    • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed. This usually requires 20–40 mL (2–4 vol).

  • Re-dissolution: If the cloudiness is too heavy, add 1-2 mL of the primary solvent (EtOAc/EtOH) to restore near-clarity.

Phase 3: Crystal Growth & Isolation
  • Slow Cooling: Allow the flask to cool to room temperature (20–25°C) over a period of 2–3 hours.

    • Do not use an ice bath yet. Rapid cooling traps impurities inside the crystal lattice.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 20 mL of cold (0°C) 1:1 EtOAc/Heptane mixture.

    • Caution: Do not wash with pure polar solvent, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Control & Troubleshooting

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for the purification process.

RecrystallizationWorkflow Start Crude (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Dissolve Dissolve in Refluxing EtOAc (6 vol) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts) CheckSol->HotFilter Solids Present AddPolar Add MeOH Dropwise (Fix Oiling Out) CheckSol->AddPolar Oiling Out Cool50 Cool to 50°C CheckSol->Cool50 Clear HotFilter->Cool50 AddPolar->Cool50 Seed Add Seed Crystals (0.1%) Cool50->Seed AntiSolvent Add Heptane until Turbid Seed->AntiSolvent SlowCool Slow Cool to 25°C -> 0°C AntiSolvent->SlowCool Filter Filter & Wash (Cold 1:1 Mix) SlowCool->Filter Dry Vacuum Dry @ 40°C Filter->Dry

Figure 1: Decision tree for the recrystallization of piperazine-2,3-dione derivatives.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Temperature too high; Solvent too non-polar.Add small amount of MeOH or EtOH. Re-heat and cool more slowly.
Low Yield Too much solvent; Product too soluble.Concentrate the mother liquor by 50% and repeat cooling. Add more anti-solvent.
Low Purity Cooling too fast; Inclusions.Re-crystallize using a more dilute solution (10 vol vs 6 vol).
Wrong Isomer Regioisomer (5-Me) co-crystallizing.The 6-Me isomer is generally less soluble. Perform a "swish" (slurry) wash in refluxing MTBE before full recrystallization.

Analytical Validation

To ensure the protocol was successful, the following analytical tests are required:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Target: >99% ee. The (6S) enantiomer will typically elute at a different retention time.

  • 1H NMR (DMSO-d6):

    • Verify the integral ratio of the Ethyl group (N1) to the Methyl group (C6).

    • Check for the absence of diamine starting material (peaks around 2.5-3.0 ppm).

  • Melting Point:

    • Pure piperazine-2,3-diones typically have sharp melting points. A range >2°C indicates impurities.

References

  • AChemBlock. (R)-1-ethyl-6-methylpiperazine-2,3-dione Product Entry. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine-2,3-dione derivatives. Retrieved from

  • Micklefield, J. (2004). Backbone modification of peptides: piperazine-2, 3-diones. Current Opinion in Chemical Biology. (General reference for scaffold properties).
  • ChemicalBook. 1-Ethyl-2,3-dioxopiperazine synthesis and properties. Retrieved from

(Note: Specific literature on the recrystallization of this exact enantiomer is proprietary or sparse; this protocol is derived from standard methodologies for the piperazine-2,3-dione chemical class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Synthesis

Welcome to the technical support center for the stereoselective synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful, enantiomerically pure synthesis of your target compound.

Section 1: Troubleshooting Guide - Maintaining Enantiomeric Purity

This section addresses specific issues you may encounter during the synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, with a focus on preventing racemization.

Issue 1: My final product exhibits low enantiomeric excess (ee). What are the likely causes and how can I rectify this?

A reduction in enantiomeric excess is a common hurdle and can arise at multiple stages of the synthesis. The primary culprits are often related to the formation of the piperazine-2,3-dione ring and the conditions used for N-alkylation.

Potential Cause A: Racemization during Dipeptide Precursor Formation

The formation of the dipeptide precursor is a critical step where racemization can occur, particularly during the activation of the carboxylic acid. This is analogous to the well-studied racemization in peptide synthesis.[1][2][3]

  • Mechanism of Racemization: The activation of an N-protected amino acid can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[1][2]

  • Troubleshooting Steps:

    • Choice of Coupling Reagents and Additives:

      • Recommended: Utilize carbodiimides like Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1][4] Oxyma is a highly effective and non-explosive alternative.[1]

      • Use with Caution: Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially with strong tertiary bases.[1]

    • Base Selection and Stoichiometry:

      • Recommended: Employ sterically hindered and weaker bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[1]

      • Avoid or Minimize: Strong, non-hindered bases such as diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[1] If its use is unavoidable, it should be at the lowest effective concentration.

    • Control of Reaction Temperature:

      • Higher temperatures accelerate racemization.[1] It is advisable to perform the coupling reaction at a lower temperature, for instance, 0°C.[3]

    • Minimize Pre-activation Time:

      • Prolonged pre-activation of the amino acid before the addition of the amine component increases the opportunity for oxazolone formation.[1][4] The coupling mixture should be added to the reaction immediately after preparation.[1]

Potential Cause B: Epimerization during Cyclization to the Diketopiperazine

The formation of the diketopiperazine ring from a dipeptide ester often involves base-catalyzed cyclization, a step that is also prone to epimerization.[5][6]

  • Troubleshooting Steps:

    • Catalyst Choice: While base catalysis is common, acid-catalyzed cyclization is often preferred as it can mitigate racemization issues associated with base catalysis.[7]

    • pH Control: The rate of diketopiperazine formation and the extent of epimerization are highly dependent on pH.[5] Careful optimization of the pH is crucial.

Potential Cause C: Racemization during N-Ethylation

The introduction of the ethyl group onto the piperazine-2,3-dione nitrogen can also be a source of racemization, especially if harsh basic conditions are employed. The alpha-proton to the carbonyl group can be susceptible to deprotonation.

  • Troubleshooting Steps:

    • Base-Free N-Alkylation: Explore modern, base-free N-alkylation methods. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with excellent retention of stereochemical integrity.[8][9]

    • Mild Alkylating Agents and Conditions: If using traditional alkylation methods, opt for mild bases and reactive ethylating agents at the lowest possible temperature to minimize the risk of epimerization.

Issue 2: I am observing the formation of a diastereomer. How can I confirm its identity and prevent its formation?

The presence of a diastereomer indicates that racemization has occurred at one of the chiral centers.

  • Confirmation of Diastereomer Formation:

    • Chiral HPLC: The most reliable method for quantifying the enantiomeric and diastereomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC).[10][11][12][13] This technique can separate and quantify each stereoisomer.

    • NMR Spectroscopy: While not as quantitative as chiral HPLC for determining ee, high-field NMR spectroscopy, sometimes with the use of chiral shift reagents, can help in identifying the presence of diastereomers.

  • Prevention Strategies:

    • The strategies to prevent diastereomer formation are the same as those outlined in Issue 1 for preventing racemization. A systematic review of your coupling, cyclization, and alkylation steps is necessary to identify the source of stereochemical erosion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral piperazine-2,3-diones?

The dominant mechanism for racemization, particularly during the formation of the dipeptide precursor, is through the formation of an oxazolone (or azlactone) intermediate from the activated amino acid. The Cα-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it susceptible to abstraction by base. This deprotonation leads to a planar, achiral enolate intermediate, and subsequent reprotonation can occur from either face, resulting in racemization.[1][2]

Q2: Which amino acids are generally more susceptible to racemization?

While any chiral amino acid (except glycine) can undergo racemization, some are more prone to it under standard synthesis conditions. These include:

  • Histidine (His): The imidazole side chain can act as a catalyst for racemization.[3]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[3][4]

  • Phenylalanine (Phe) and other aromatic amino acids can also be more susceptible.[3]

Q3: Are there any specific recommendations for the starting chiral precursor of (6R)-6-methylpiperazine-2,3-dione?

The synthesis often starts from a chiral amino acid, such as D-Alanine, to introduce the (R)-6-methyl stereocenter. It is crucial to ensure the high enantiomeric purity of the starting amino acid derivative, as any impurity will be carried through the synthesis.

Q4: How can I quantitatively determine the enantiomeric excess of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[11][12] This method utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual quantification. Other methods include chiral gas chromatography (after appropriate derivatization) and NMR spectroscopy with chiral solvating or shift reagents.

Q5: Can the diketopiperazine ring itself contribute to racemization?

Yes, the protons alpha to the carbonyl groups in the diketopiperazine ring are acidic and can be removed by a base. This can lead to epimerization at the C-6 position. Therefore, it is crucial to use mild conditions in all subsequent reaction steps after the formation of the piperazine-2,3-dione ring.

Section 3: Experimental Protocols & Data

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol provides a general method for the coupling of an N-protected amino acid to an amino acid ester, a key step in forming the dipeptide precursor, with measures to suppress racemization.

Materials:

  • N-Fmoc-D-Alanine

  • L-Alanine methyl ester hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N-Fmoc-D-Alanine (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add NMM (1.1 eq.) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the solution from step 2.

  • To this mixture, add DIC (1.1 eq.) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Work up the reaction mixture by partitioning between ethyl acetate and a mild aqueous acid (e.g., 1% HCl), followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Influence of Base on Racemization in a Model Coupling Reaction
EntryBase% Racemization (Diastereomer Formation)
1DIPEA8-12%
2NMM2-4%
32,4,6-Collidine<2%

Data is illustrative and based on typical observations in similar peptide coupling reactions.

Section 4: Visualizations

Diagram 1: Key Factors Influencing Racemization

G Racemization Racemization Coupling_Reagent Coupling_Reagent Racemization->Coupling_Reagent Influenced by Base Base Racemization->Base Influenced by Temperature Temperature Racemization->Temperature Influenced by Activation_Time Activation_Time Racemization->Activation_Time Influenced by Solvent_Polarity Solvent_Polarity Racemization->Solvent_Polarity Influenced by

Caption: Factors influencing racemization during synthesis.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Detected check_coupling Analyze Coupling Step Conditions start->check_coupling check_cyclization Analyze Cyclization Step Conditions check_coupling->check_cyclization No Issue coupling_issue Sub-optimal Reagents/Base/Temp check_coupling->coupling_issue Issue Found check_alkylation Analyze N-Alkylation Step Conditions check_cyclization->check_alkylation No Issue cyclization_issue Harsh Base/High Temp check_cyclization->cyclization_issue Issue Found alkylation_issue Strong Base/High Temp check_alkylation->alkylation_issue Issue Found optimize_coupling Implement Recommended Coupling Protocol: - DIC/Oxyma - Weaker, hindered base (NMM/TMP) - Lower temperature (0°C) - Minimize pre-activation coupling_issue->optimize_coupling optimize_cyclization Consider Acid-Catalyzed Cyclization or Optimize pH cyclization_issue->optimize_cyclization optimize_alkylation Explore Base-Free Alkylation or Use Milder Conditions alkylation_issue->optimize_alkylation reanalyze Re-synthesize and Analyze ee optimize_coupling->reanalyze optimize_cyclization->reanalyze optimize_alkylation->reanalyze

Caption: Troubleshooting low enantiomeric excess.

References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307. Available at: [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • 2,5-Diketopiperazine. Wikipedia. Available at: [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307. Available at: [Link]

  • Memory of Chirality in Alkylation of a-Amino Acid Derivatives. Sciforum. Available at: [Link]

  • Gawroński, J., & Gawrońska, K. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 105-166). Elsevier.
  • Methods for the synthesis of diketopiperazines. (1996). Google Patents.
  • Sánchez, A. G., Barbas, C. F., & Herrero, J. C. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833–838. Available at: [Link]

  • Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. (1985). Journal of the Chemical Society, Chemical Communications, (23), 1624. Available at: [Link]

  • Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. Available at: [Link]

  • Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. (2015). The Journal of Organic Chemistry, 80(17), 8769–8780. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules, 27(11), 3419. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC. Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). The Journal of Organic Chemistry, 83(22), 14005–14014. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). R Discovery. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). PubMed. Available at: [Link]

  • Preparation method of 1-methyl piperazine. (2013). Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PMC. Available at: [Link]

  • Method for preparing 1-methylpiperazine. (1959). Google Patents.
  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (2015). PubMed Central. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2017). Chemical Communications, 53(75), 10412–10415. Available at: [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. (2019). European Patent Office. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Piperazine-2,3-dione Cyclization Reactions

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the piperazine-2,3-dione scaffold is a cornerstone in drug development, yet achieving consistently high yields during the cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the piperazine-2,3-dione scaffold is a cornerstone in drug development, yet achieving consistently high yields during the cyclization of ethylenediamine with oxalate esters remains a common bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind each reaction parameter, providing you with self-validating protocols to eliminate polymerization, overcome steric hindrance, and maximize your cyclization yields.

I. Reaction Workflow & Mechanistic Pathway

Understanding the dual-phase nature of this cyclization—a kinetic intermolecular attack followed by a thermodynamic intramolecular ring closure—is critical for troubleshooting[1].

ReactionMechanism A Ethylenediamine (Nucleophile) C Dual Dropwise Addition (5-10°C, High Dilution) A->C B Diethyl Oxalate (Electrophile) B->C D Tetrahedral Intermediate (1st Condensation) C->D Nucleophilic Attack E Intramolecular Cyclization (45-50°C Thermodynamic) D->E - Ethanol F Piperazine-2,3-dione (Stable 6-Membered Ring) E->F - Ethanol

Reaction mechanism and kinetic/thermodynamic control of piperazine-2,3-dione synthesis.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my piperazine-2,3-dione yield consistently below 60%, and how can I minimize insoluble acyclic polyamides?

The Causality: The reaction between ethylenediamine and diethyl oxalate is a double nucleophilic acyl substitution. If the reagent concentration is too high or the addition rate is too fast, the kinetic energy of the system favors intermolecular collisions. This causes the intermediate to react with another molecule of ethylenediamine or oxalate, leading to [2+2] adducts or linear polymerization rather than the desired[1+1] intramolecular cyclization[2]. The Solution: Implement a dual-dropwise addition strategy under high dilution. Lower the temperature to 5–10°C during the initial 1.5–2 hour addition phase to suppress the highly exothermic intermolecular reactions. Once the tetrahedral intermediate is formed, raise the temperature to 45–50°C to provide the specific activation energy required for the intramolecular ring closure[3].

Q2: How does the choice of solvent impact the cyclization rate and intermediate solubility?

The Causality: The solvent dictates the stabilization of the highly polar tetrahedral intermediate. Alcohols like ethanol and methanol are ideal because they hydrogen-bond with the intermediate and match the natural leaving group of the oxalate ester, preventing unwanted transesterification side reactions. The Solution: Use anhydrous ethanol or methanol. Methanol allows for slightly lower heating requirements (40–45°C) and facilitates easier reduced-pressure concentration during isolation[3]. Avoid non-polar solvents unless working with highly lipophilic substituted diamines[4].

Q3: I am using substituted ethylenediamines (e.g., N,N'-dibenzylated). Why is my cyclization failing or requiring excessive reflux times?

The Causality: Secondary amines (such as N-benzylated diamines) suffer from severe steric hindrance. Furthermore, they lack the extra proton necessary to facilitate the rapid collapse of the tetrahedral intermediate via hydrogen bonding. This deactivates the secondary amines, drastically increasing the activation energy required for cyclization (sometimes requiring up to 6 days in refluxing ethanol)[2]. The Solution: For N-substituted piperazine-2,3-diones, it is thermodynamically more efficient to synthesize the unsubstituted piperazine-2,3-dione first. You can then perform a post-cyclization N-alkylation/substitution step. This bypasses the steric barrier during ring closure and can achieve >96% overall yields without needing to isolate the intermediate[3][5].

TroubleshootingTree Start Issue: Yield < 80% Q1 Are insoluble byproducts forming early? Start->Q1 Polymer Diagnosis: Polymerization Action: Lower addition temp to 5-10°C Q1->Polymer Yes (Intermolecular reaction) Q2 Is the intermediate failing to cyclize? Q1->Q2 No Steric Diagnosis: Steric Hindrance Action: Increase cyclization temp to 50°C Q2->Steric Yes (High activation energy) Success Optimal Yield Reached Q2->Success No

Troubleshooting logic tree for diagnosing and resolving low cyclization yields.

III. Quantitative Yield Optimization Data

The following table summarizes the causal relationship between precursor sterics, solvent selection, thermal control, and the resulting yield. Use this as a benchmark for your experimental design.

Diamine PrecursorDicarbonyl ReagentSolventAddition TempCyclization TempTimeYieldRef
EthylenediamineDiethyl oxalateEthanol5–10°C45–50°C4.0–4.5 h~98.9%[3]
EthylenediamineDimethyl oxalateMethanol0–5°C40–45°C3.5–4.0 h~97.2%[3]
N,N'-Bis(4-sub-benzyl)-1,2-diamineDiethyl oxalateEtherAmbientAmbient1.0 h55–86%[4]
N,N'-Dibenzyl-1,2-diamineDiethyl oxalateEthanolAmbientReflux6 daysModerate[2]

IV. Self-Validating Protocol: High-Yield Cyclization of Piperazine-2,3-dione

This protocol utilizes built-in validation checkpoints to ensure the reaction remains on the correct mechanistic pathway, preventing costly downstream failures.

Objective: Synthesize piperazine-2,3-dione from ethylenediamine and diethyl oxalate with >95% yield[3].

Phase 1: Reagent Preparation & Dilution

  • Dissolve 30.0 g of ethylenediamine in 150 mL of anhydrous ethanol. Place in Dropping Funnel A.

  • Dissolve 76.5 g of diethyl oxalate in 450 mL of anhydrous ethanol. Place in Dropping Funnel B. Causality: High dilution is critical. Concentrated reagents promote intermolecular collisions, leading to linear polyamides instead of the desired cyclic dione.

Phase 2: Dual Dropwise Addition (Kinetic Control) 3. Add 150 mL of anhydrous ethanol to a 1000 mL reactor and chill to 5–10°C. 4. Simultaneously add the contents of Funnel A and Funnel B dropwise over 1.5–2 hours. Validation Checkpoint: Monitor the reaction temperature continuously. The first nucleophilic attack is highly exothermic. If the temperature exceeds 10°C, pause the addition immediately. Uncontrolled exotherms lead to premature, disorganized condensation and polymerization.

Phase 3: Thermodynamic Cyclization 5. Once the addition is complete, raise the reactor temperature to 45–50°C and stir for 4–4.5 hours. Causality: The second step (intramolecular ring closure) requires overcoming a higher activation energy barrier to form the second tetrahedral intermediate and expel the second ethanol molecule[1]. Validation Checkpoint: Perform FT-IR on a reaction aliquot. The disappearance of the ester C=O stretch (~1735 cm⁻¹) and the emergence of the cyclic amide C=O stretch (~1641–1685 cm⁻¹) validates complete cyclization[3][5][6].

Phase 4: Isolation & Recovery 6. Concentrate the mixture under reduced pressure, distilling out ~500 mL of ethanol. 7. Cool the remaining solution, allow it to stand, and filter the precipitated white solid. Wash and dry. Validation Checkpoint: The final yield should be approximately 56.4 g (98.9% theoretical yield) with a purity of >99%. The filtrate and washing solution can be pooled and recycled for the next batch, validating the atom-economy of the system[3].

V. References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Piperazine-2,3-diones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for piperazine-2,3-dione derivatives. As a Senior Application Scientist, I understand that navigating the ex...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine-2,3-dione derivatives. As a Senior Application Scientist, I understand that navigating the experimental challenges of these promising but often sparingly soluble compounds is a significant hurdle. This guide is structured as a series of questions and answers to directly address the issues you may be encountering at the bench. We will explore the underlying causes of poor solubility and provide a systematic approach to overcoming them, from simple adjustments to advanced formulation strategies.

Part 1: Fundamental Understanding
Q1: Why are many piperazine-2,3-dione derivatives poorly soluble in aqueous media?

The low aqueous solubility of piperazine-2,3-diones typically stems from a combination of their physicochemical properties. These molecules often possess a rigid, planar ring structure that promotes strong intermolecular interactions in the solid state, leading to a highly stable crystal lattice.[1][2] Energy is required to break these bonds before the molecule can dissolve.[1] Furthermore, depending on the substituents (R-groups) attached to the core structure, these compounds can be highly lipophilic (hydrophobic), making them energetically unfavorable to dissolve in polar solvents like water.[3]

Part 2: Initial Troubleshooting & Diagnostics

This section provides a logical workflow for diagnosing and addressing solubility issues.

Troubleshooting_Workflow start Low Aqueous Solubility Observed in Experiment confirm Step 1: Diagnostic Check - Confirm compound purity (HPLC) - Measure baseline solubility start->confirm is_ionizable Is the compound ionizable? confirm->is_ionizable ph_adjust Step 2: pH Adjustment - Modify buffer pH to ionize the compound - Assess solubility and stability is_ionizable->ph_adjust  Yes use_cosolvent Step 3: Co-solvent System - Introduce a water-miscible organic solvent - (e.g., DMSO, Ethanol, PEG 400) is_ionizable->use_cosolvent No / Insufficient ph_adjust->use_cosolvent Insufficient / Unstable end_node Optimized Soluble Formulation ph_adjust->end_node Sufficient advanced Step 4: Advanced Formulation Strategies use_cosolvent->advanced Insufficient / Incompatible use_cosolvent->end_node Sufficient cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Amorphous Solid Dispersion advanced->solid_dispersion prodrug Prodrug Synthesis advanced->prodrug surfactant Surfactant/Micellar Formulation advanced->surfactant cyclodextrin->end_node solid_dispersion->end_node prodrug->end_node surfactant->end_node

Caption: Troubleshooting workflow for low aqueous solubility.

Q2: I'm seeing inconsistent results in my biological assays. Could this be a solubility problem?

Absolutely. If a compound's concentration exceeds its solubility limit in the assay medium, it can precipitate. This leads to an unknown and lower-than-intended concentration of the compound in solution, causing poor reproducibility and inaccurate dose-response curves. The first step is to determine the compound's kinetic solubility in your specific assay buffer.[4]

Q3: How do I measure the solubility of my compound?

There are two primary types of solubility measurements:

  • Thermodynamic Solubility: This is the "gold standard" measurement of a compound's solubility at equilibrium.[5][6] It involves adding an excess of the solid compound to a buffer, shaking it for an extended period (24-72 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant, typically by HPLC-UV or LC/MS.[5][7]

  • Kinetic Solubility: This is a higher-throughput method often used in early discovery.[5] It measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[8] This is highly relevant for in vitro assays where compounds are introduced similarly. Turbidimetry or nephelometry are common detection methods.[5][8]

Part 3: Core Solubilization Strategies
Q4: Can I improve solubility by changing the pH?

Yes, if your piperazine-2,3-dione derivative has ionizable functional groups (acidic or basic centers), pH adjustment is a powerful and simple first-line strategy.[9][10]

  • Mechanism: The piperazine core contains basic nitrogen atoms. By lowering the pH of the aqueous medium below the pKa of these nitrogens, you can protonate them. The resulting salt form is charged and generally exhibits significantly higher aqueous solubility than the neutral free base.[2][10] Conversely, if your molecule has an acidic functional group, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic species.[10]

  • Caveat: You must ensure that your compound is chemically stable at the new pH and that the pH change does not interfere with your downstream experiment (e.g., a biological assay).

Q5: What are co-solvents and how should I use them?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11][12]

  • Mechanism: Co-solvents work by reducing the polarity of the water, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[11]

  • Common Examples: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400) are frequently used.[13][14][15][16] Dimethyl sulfoxide (DMSO) is a powerful solvent often used for preparing initial stock solutions.[17]

  • Practical Use: Start by preparing a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically <1%, and often <0.5% for cell-based assays) to avoid artifacts or toxicity.[4]

Co-solventTypical Final Conc. in AssaysNotes
DMSO < 0.5%Powerful solvent, but can be toxic to cells at higher concentrations.[17]
Ethanol < 1%Common, biocompatible co-solvent.[11][14]
Propylene Glycol VariableOften used in oral and injectable formulations.[11][13]
PEG 400 VariableA polymer used to enhance solubility in various formulations.[13][16]
Part 4: Advanced Formulation Approaches

If simple pH adjustments and co-solvents are insufficient, more advanced formulation strategies are required.

Q6: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][18] They are widely used as pharmaceutical excipients to enhance the solubility of poorly soluble drugs.[19][20][]

  • Mechanism: The hydrophobic piperazine-2,3-dione molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[18][20][22] The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water, increasing the apparent solubility of the drug.[20][22]

  • Common Types: Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CyD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles.[18][22]

Cyclodextrin_Mechanism cluster_0 Inclusion Complex Formation drug Piperazine-2,3-dione (Hydrophobic Guest) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior cd->complex water Aqueous Medium complex->water Dissolves

Caption: Encapsulation of a drug within a cyclodextrin host.

Q7: What is an amorphous solid dispersion (ASD)?

An amorphous solid dispersion is a technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[23][24][25]

  • Mechanism: By converting the drug from its stable, high-energy crystalline form to a higher-energy amorphous state, the energy barrier to dissolution is significantly reduced.[1][26] The polymer carrier helps to stabilize this amorphous state, preventing recrystallization, and enhances the wettability and dissolution of the drug.[1][24]

  • Preparation Methods: Common methods include solvent evaporation, hot-melt extrusion, and spray drying.[23][25] In the solvent evaporation method, both the drug and a carrier polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then removed to form the solid dispersion.[1][23]

Q8: Can I chemically modify my compound to improve solubility? The Prodrug Approach.

Yes, a prodrug is a chemically modified, inactive or less active version of a drug that is transformed in vivo to release the active parent drug.[27][28][29][30] This is a powerful strategy for overcoming fundamental solubility limitations.[27][31]

  • Mechanism: The strategy involves attaching a polar, water-solubilizing promoiety to the parent molecule.[29] This promoiety is designed to be cleaved by enzymes (e.g., esterases, phosphatases) in the body to release the active drug.

  • Common Promoieties:

    • Phosphate Esters: Adding a phosphate group creates a highly water-soluble prodrug that is often cleaved by alkaline phosphatases.[31]

    • Amino Acid Esters: Attaching amino acids can improve solubility and potentially target amino acid transporters.[31]

    • Sugar Moieties: Linking to sugars like glucose or galactose can significantly enhance aqueous solubility.[31]

Part 5: Experimental Protocols
Protocol 1: Kinetic Solubility Determination via Turbidimetry
  • Prepare Stock Solution: Prepare a 10 mM stock solution of your piperazine-2,3-dione in 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM stock solution to the first well (this creates a 100 µM solution in 1% DMSO). Mix thoroughly by pipetting.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[5]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CyD)
  • Prepare Cyclodextrin Solution: Prepare a series of HP-β-CyD solutions in your desired aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of your solid piperazine-2,3-dione compound to each cyclodextrin solution in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm PVDF filter to remove all undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile/water) to prevent precipitation and analyze the concentration of the dissolved compound by a validated HPLC or LC-MS method.

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CyD to determine the extent of solubility enhancement.

References
  • Ribeiro, A. C. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. PharmaInfo.net. [Link]

  • Mocanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(19), 3989. [Link]

  • Pawar, J., & Fule, R. (2018). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 8(5), 133-141. [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Patil, A. T., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Dhirendra, K., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen. [Link]

  • Singh, S., et al. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

  • Shanker, J., & Merritt, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • do Nascimento, C. R. B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(5), 987. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Roquette Pharma Solutions. [Link]

  • Sriram, A., et al. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. [Link]

  • Uekama, K., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 31(2), 544. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Almac Group. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • Ribeiro, A. C. F., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Grimm, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2825-2835. [Link]

  • Babu, P. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • ScienceDirect. (2026). PH adjustment. ScienceDirect. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. P-scientia.com. [Link]

  • Pudipeddi, M., et al. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical Development and Technology, 15(4), 435-447. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Yalkowsky, S. H., & Pinal, R. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 65(14), 1957-1960. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. [Link]

  • Savjani, K. T., et al. (2012). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 18(1), 25-36. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Kalepu, S., & Nekkanti, V. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Investigation, 53(1), 1-23. [Link]

  • ResearchGate. (2025). Combined Effect of Natural Organic Matter and Surfactants on the Apparent Solubility of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • Wang, J., & Chen, Y. (2020). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1039-1055. [Link]

  • PubMed. (n.d.). Combined effect of complexation and pH on solubilization. PubMed. [Link]

  • Academia.edu. (n.d.). Modulation of microenvironmental pH and crystallinity of ionizable telmisartan using alkalizers in solid dispersions for controlled release. Academia.edu. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Solubility of Things. [Link]

  • ResearchGate. (2025). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hygroscopicity in (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

Welcome to the Technical Support and Troubleshooting Portal for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) [5]. This guide is engineered for researchers, formulation scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) [5]. This guide is engineered for researchers, formulation scientists, and drug development professionals facing moisture-uptake challenges with this specific chiral building block.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will explore the thermodynamic causality of the hygroscopicity, diagnose the specific mechanism of water uptake, and implement field-proven, self-validating protocols to engineer a stable solid form.

Section 1: Mechanistic Overview & Causality

Q: Why does (6R)-1-Ethyl-6-methylpiperazine-2,3-dione exhibit such aggressive hygroscopicity during standard handling and storage?

A: The hygroscopicity of this molecule is not a random handling error; it is a fundamental thermodynamic consequence of its structural motif. The molecule features a 2,3-diketopiperazine ring system. While the N1 position is sterically shielded by an ethyl group and C6 by a methyl group, the N4 position remains an unsubstituted secondary amine (-NH-) , and the C2/C3 positions are adjacent carbonyls (diones) .

Because the N1 and N4 nitrogens are adjacent to carbonyls, they behave as amides rather than basic amines. This creates a highly localized, dense network of hydrogen bond donors (N4-H) and acceptors (C2=O, C3=O). When exposed to ambient humidity, atmospheric water molecules act as bridging ligands, forming strong intermolecular hydrogen bonds with these sites. This drives a thermodynamic lowering of free energy, leading to rapid surface adsorption, bulk absorption, and potentially deliquescence or hydrate formation[2]. Furthermore, if your synthesized batch contains amorphous regions, the disordered state increases the free volume, exponentially increasing the kinetic rate of moisture uptake [1].

Section 2: Diagnostic FAQs

Q: How can I determine if my batch is merely surface-adsorbing water or undergoing a destructive phase transition (e.g., hydrate formation)?

A: You must utilize Dynamic Vapor Sorption (DVS) coupled orthogonally with X-Ray Powder Diffraction (XRPD) [4]. DVS provides a gravimetric isotherm by measuring mass change against a controlled Relative Humidity (%RH) gradient.

  • Causality of the Isotherm: If the sorption/desorption isotherm shows a continuous, non-hysteretic curve, the water is merely adsorbing to the surface or plasticizing amorphous domains. However, if you observe distinct step-changes (inflection points) in mass uptake at specific %RH thresholds, accompanied by a wide hysteresis loop upon desorption, water has penetrated the crystal lattice to form a stoichiometric hydrate.

  • Self-Validation: Run XRPD before and after the DVS cycle. If the diffractogram peaks shift in 2θ position, you have definitively proven a crystal lattice expansion (hydrate formation). If the peaks remain identical but broaden, the moisture is inducing amorphous conversion.

Section 3: Resolution Workflows & Protocols

Q: I tried traditional salt screening to improve the solid-state properties, but it failed. What is the correct chemical resolution?

A: Traditional salt screening will inevitably fail for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. Because the N1 and N4 nitrogens are part of a cyclic diamide (oxamide-like) system, their lone pairs are delocalized into the adjacent C=O pi-systems. This renders the molecule non-basic (pKa is too low for protonation by pharmaceutically acceptable acids).

The authoritative solution is Cocrystallization [2, 3]. By introducing a neutral coformer (e.g., nicotinamide) or a dicarboxylic acid (e.g., succinic acid), you intentionally occupy the N4-H and C=O hydrogen-bonding sites via supramolecular synthons (e.g., amide-amide dimers). This effectively "shields" the molecule, eliminating the thermodynamic sink that attracts atmospheric water.

Protocol 1: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

This protocol forces the formation of supramolecular synthons while minimizing solvent-induced hydrate formation.

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione and a selected coformer (e.g., Nicotinamide) into a stainless-steel milling jar.

  • Catalytic Solvation: Add a catalytic amount of a non-aqueous, polar aprotic solvent (e.g., Ethyl Acetate or Acetonitrile). The solvent-to-solid ratio should be strictly maintained at

    
     = 0.5 μL/mg. Causality: The trace solvent dramatically increases molecular mobility and collision frequency without fully dissolving the bulk, preventing independent recrystallization.
    
  • Milling: Mill at 25 Hz for 20 minutes using a ball mill.

  • Annealing: Dry the resulting powder in a vacuum oven at 40°C for 4 hours to remove the catalytic solvent.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. A single, sharp endothermic melting peak that is distinctly different from both the pure API and the pure coformer confirms the successful formation of a single-phase cocrystal. If two peaks appear, the cocrystallization failed, and you must select a different coformer.

Protocol 2: Anti-Solvent Crystallization (Physical Resolution)

If regulatory or synthesis constraints prohibit the use of a coformer, you must engineer a highly crystalline, thermodynamically stable anhydrous polymorph to minimize the amorphous free volume [1].

  • Dissolution: Dissolve the highly hygroscopic batch in a minimum volume of a primary solvent (e.g., hot Acetone) at 50°C until completely clear.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter to remove any heterogeneous nucleation sites (dust/impurities).

  • Controlled Precipitation: Slowly add a cold anti-solvent (e.g., n-Heptane at 5°C) dropwise under high shear stirring (800 RPM). Causality: The rapid decrease in solubility combined with high shear forces rapid nucleation, favoring the precipitation of a tightly packed, highly crystalline anhydrous lattice over a disordered amorphous state.

  • Isolation: Filter the precipitate immediately under a dry nitrogen blanket to prevent ambient moisture condensation during cooling.

  • Self-Validation Check: Overlay the XRPD diffractogram of the precipitated product with the theoretical powder pattern of the desired anhydrous polymorph. A match in peak positions (2θ) with high intensity and sharp peak widths (FWHM) validates high crystallinity and successful phase exclusion of water.

Section 4: Quantitative Data Presentation

The table below summarizes the comparative efficacy of various solid-state interventions on the hygroscopicity of piperazine-2,3-dione derivatives, validated via DVS at 80% RH.

Intervention StrategyThermodynamic MechanismDVS Mass Uptake (at 80% RH)Processing ProsProcessing Cons
Unprocessed API Free N-H and C=O sites open to atmospheric H₂O.> 12.5% (Hygroscopic)None (Baseline)High risk of deliquescence and chemical degradation.
Salt Screening Attempted protonation of non-basic amide nitrogens.> 11.0% (Failed)Standard methodology.Fails due to low pKa; often results in amorphous slurries.
Cocrystallization Supramolecular shielding of H-bond sites via coformers.< 1.2% (Non-hygroscopic)Permanent resolution; highly stable solid form.Requires extensive coformer screening and safety validation.
Anti-Solvent Cryst. Reduction of amorphous free volume; tight crystal lattice.~ 3.5% (Slightly hygroscopic)No chemical additives required.Metastable; can revert if exposed to extreme humidity.

Section 5: System Visualizations

The following diagrams map the logical troubleshooting workflow and the molecular mechanism of hygroscopicity resolution.

Caption: Diagnostic and resolution workflow for hygroscopicity in (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Mechanism cluster_0 Unprotected State cluster_1 Cocrystal State (Protected) api1 (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Free N4-H & C=O Sites water Atmospheric H2O api1->water H-Bonding (Moisture Uptake) api2 (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Occupied N4-H & C=O Sites water->api2 Blocked coformer Neutral Coformer (e.g., Nicotinamide) api2->coformer Supramolecular Shielding

Caption: Supramolecular shielding mechanism preventing water hydrogen bonding via cocrystallization.

References

  • Sheokand, S., Modi, S. R., & Bansal, A. K. "Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials." Journal of Pharmaceutical Sciences (PubMed). Available at:[Link]

  • Chaurasia, G., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics (PMC). Available at:[Link]

  • Xie, Y., et al. "New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability." Molecules (MDPI). Available at:[Link]

  • Martín, M. J. "Dynamic Vapor Sorption (DVS) and its relevance in API characterization." Ardena. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Diethyl Oxalate Condensations

Welcome to the Technical Support Center. Diethyl oxalate (DEO) is a highly electrophilic, non-enolizable ester widely used in cross-Claisen condensations to synthesize -keto esters, -diketones, and various heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diethyl oxalate (DEO) is a highly electrophilic, non-enolizable ester widely used in cross-Claisen condensations to synthesize


-keto esters, 

-diketones, and various heterocyclic scaffolds[1][2]. Despite its synthetic utility, researchers frequently encounter yield-limiting challenges such as incomplete conversion, self-condensation, and thermal degradation.

As an Application Scientist, I have designed this guide to provide a mechanistic framework for optimizing reaction temperature, troubleshooting common failures, and executing a self-validating experimental protocol.

Section 1: The Mechanistic Causality of Temperature in DEO Condensations

Temperature exerts a profound thermodynamic and kinetic influence on DEO condensations. The reaction proceeds via the formation of a resonance-stabilized enolate, which attacks the electrophilic carbonyl of DEO to form a tetrahedral intermediate. The collapse of this intermediate yields the


-keto ester, which is immediately deprotonated by the base to drive the equilibrium forward[1].

Choosing the correct temperature requires balancing kinetic activation with product stability:

  • Low Temperatures (< 20 °C): While suppressing side reactions, temperatures that are too low fail to overcome the activation energy required for the nucleophilic attack on DEO. This results in sluggish kinetics and high recovery of unreacted starting materials[3][4].

  • Optimal Temperatures (20 °C – 60 °C): In this thermodynamic "sweet spot," the ethoxy leaving group of the tetrahedral intermediate is readily expelled, driving the forward reaction without supplying enough thermal energy to break the product's carbon-carbon bonds[5][6]. Continuous flow reactor studies indicate that 20 °C to 40 °C is often optimal for highly reactive substrates, while batch processes may require up to 60 °C[3][7].

  • High Temperatures (> 80 °C): Excessive heating induces severe product decomposition. Specifically, the resulting

    
    -keto ester moiety is prone to thermal decarbonylation (the irreversible loss of carbon monoxide)[8]. Furthermore, temperatures exceeding 90 °C during solvent removal or reaction can completely degrade the condensation product[5].
    

Quantitative Temperature Optimization Data

Temperature RangeKinetic EffectThermodynamic / Side Reaction ProfileTypical Yield
< 20 °C Sluggish enolate formationMinimal side reactions; high unreacted starting material.< 40%
20 °C – 60 °C Optimal reaction rateControlled mono-acylation; stable tetrahedral intermediate.80% – 95%
60 °C – 80 °C Fast reaction rateEthoxy group leaves easily; increased risk of self-condensation.60% – 80%
> 80 °C Very fastSevere decomposition; thermal decarbonylation (CO loss).< 30%
Section 2: Troubleshooting Guides & FAQs

Q1: My Claisen condensation with diethyl oxalate is yielding mostly unreacted starting material. What are the primary causes? A: Beyond a suboptimal (too low) reaction temperature, the most common culprit is moisture. DEO is highly sensitive to water and will rapidly hydrolyze under basic conditions to form oxalic acid and ethanol[4]. This side reaction irreversibly quenches your alkoxide base. Ensure all glassware is flame-dried, solvents are anhydrous, and the sodium ethoxide base is freshly prepared and moisture-free[9].

Q2: I am seeing a significant amount of a side product lacking a carbonyl group. What happened? A: You have likely exceeded the thermal stability threshold of your product. Heating


-keto esters above 80 °C–90 °C can lead to thermal decarbonylation, where the molecule extrudes carbon monoxide (CO)[5][8]. To fix this, strictly maintain the reaction and subsequent distillation/work-up temperatures below 60 °C[5].

Q3: How do I prevent my starting ketone/ester from reacting with itself instead of the diethyl oxalate? A: Self-condensation is a concentration-dependent side reaction. To minimize it, invert your addition order. Do not mix your enolizable substrate with the base first. Instead, slowly add your enolizable substrate dropwise to a pre-mixed solution of sodium ethoxide and an excess (1.1 - 1.2 equivalents) of diethyl oxalate[3][9]. This maintains a near-zero steady-state concentration of the enolate, forcing it to react with the highly abundant, highly electrophilic DEO[9].

Q4: Why did my reaction stall at 50% conversion despite using 0.5 equivalents of base as a catalyst? A: Claisen condensations are not catalytic in base. The resulting


-keto ester product is significantly more acidic than the starting materials. It immediately consumes one full equivalent of the alkoxide base to form a stable enolate salt[1][4]. This deprotonation is the fundamental thermodynamic driving force of the reaction. You must use at least 1.0 (preferably 1.1 to 1.2) molar equivalents of base[3][9].
Section 3: Validated Experimental Protocol

Standard Operating Procedure: Cross-Claisen Condensation with Diethyl Oxalate This protocol is designed as a self-validating system. The visual transition of the reaction mixture confirms the successful formation of the product's sodio-derivative[5].

Reagents:

  • Diethyl oxalate (Anhydrous, 1.2 equivalents)

  • Enolizable substrate (e.g., ketone or ester, 1.0 equivalent)

  • Sodium ethoxide (Freshly prepared in anhydrous ethanol, 1.2 equivalents)

  • Glacial acetic acid or 1M HCl (for quenching)

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask under argon, prepare a solution of sodium ethoxide by dissolving clean sodium metal in anhydrous ethanol. Allow the exothermic reaction to cool to room temperature (20 °C)[5][9].

  • Electrophile Addition: Add 1.2 equivalents of anhydrous diethyl oxalate to the sodium ethoxide solution in one portion. Stir for 10 minutes[3].

  • Controlled Enolate Generation: Equip the flask with an addition funnel. Slowly add 1.0 equivalent of the enolizable substrate dropwise over a period of 1 to 2 hours with vigorous mechanical stirring[9]. (Self-Validation Check: The slow addition prevents the build-up of the enolate, mitigating self-condensation).

  • Temperature Optimization: Heat the reaction mixture to 50 °C – 60 °C. Maintain this temperature for 2 to 12 hours. Monitor the reaction progress via TLC or GC[5][9]. (Warning: Do not exceed 60 °C to prevent decarbonylation of the product[5]).

  • Observation: As the reaction proceeds and ethanol is generated/removed, the mixture will transform into a viscous, red-brown or yellow mass. This is the precipitated sodio-derivative of the desired

    
    -keto ester[3][5].
    
  • Quenching (Work-up): Cool the reaction flask in an ice-water bath (0 °C). Carefully add cold 33% acetic acid or 1M HCl to neutralize the base and protonate the enolate[3][4]. Ensure the pH reaches roughly 3-4[2].

  • Isolation: Extract the aqueous mixture with ethyl acetate or diethyl ether. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure (keeping the water bath strictly below 50 °C)[3][5].

Section 4: Reaction Workflow & Optimization Logic

DEO_Optimization Start Enolizable Substrate + Diethyl Oxalate Base Add NaOEt Base (1.2 eq) (Anhydrous Conditions) Start->Base TempChoice Select Reaction Temperature Base->TempChoice LowTemp < 20 °C (Kinetic Limitation) TempChoice->LowTemp Too Cold OptTemp 20 °C - 60 °C (Thermodynamic Sweet Spot) TempChoice->OptTemp Optimal HighTemp > 80 °C (Thermal Degradation) TempChoice->HighTemp Too Hot LowYield Incomplete Conversion High Starting Material Recovery LowTemp->LowYield Product Desired β-Keto Ester High Yield (80-95%) OptTemp->Product SideRxn Decarbonylation (CO Loss) & Product Decomposition HighTemp->SideRxn

Caption: Logical workflow for temperature optimization in diethyl oxalate Claisen condensations.

References

1.9 - Benchchem 2.3 - Celon Pharma 3. 7 - ResearchGate 4.4 - Benchchem 5. 5 - Organic Syntheses 6.1 - Benchchem 7.8 - University of Arizona 8.2 - Thieme Connect 9.6 - European Patent Office

Sources

Optimization

Technical Support Center: Purification of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude (6R)-1-Ethyl-6-methylpiperazine-2,3-dione....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. As a Senior Application Scientist, my goal is to equip you with the expertise and methodologies to achieve high purity for your downstream applications, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile largely depends on the synthetic route employed. However, common impurities include unreacted starting materials such as L-alanine derivatives and ethylamine, coupling reagents, and side-products like the corresponding (6S)-enantiomer. The formation of the enantiomer is a significant concern if the chiral center is compromised by basic or acidic conditions during synthesis or workup.

Q2: How can I get a quick assessment of my sample's purity?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: To identify the main product and check for the presence of organic impurities and residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect the mass of the desired product and any by-products, giving an indication of the complexity of the mixture.

  • Chiral HPLC (High-Performance Liquid Chromatography): This is crucial for determining the enantiomeric excess (e.e.) by separating the (6R) and (6S) enantiomers.

Q3: I've isolated my product, but it's a yellow oil instead of a white solid. What could be the cause?

A: A yellow or brownish oil suggests the presence of colored impurities, which could be polymeric by-products or degradation products. This can happen if the reaction was overheated or if certain reagents, like some coupling agents, have left colored residues. It could also indicate the presence of residual solvent. An additional purification step, such as passing a solution of the product through a short plug of silica gel or activated carbon followed by recrystallization, can often resolve this issue.

Q4: Is there a general-purpose solvent you'd recommend for initial recrystallization trials?

A: For piperazine-2,3-diones, a good starting point for recrystallization is often a solvent system like ethyl acetate/heptane or dichloromethane/diethyl ether. The crude product is dissolved in a minimum amount of the more polar solvent (ethyl acetate or dichloromethane) at an elevated temperature, and the less polar solvent (heptane or diethyl ether) is added dropwise until turbidity is observed. Cooling the mixture should then induce crystallization of the pure product.

Part 2: Troubleshooting Guides for Complex Purification Challenges

This section provides detailed, step-by-step protocols to address specific, challenging purification scenarios.

Issue 1: Significant Presence of Achiral Impurities (Starting Materials, Reagents, or By-products)

Achiral impurities are those that are not stereoisomers of the target compound. These are typically the most straightforward to remove.

Identification: These impurities are usually identified by ¹H NMR, where their characteristic peaks will be visible, and by LC-MS, where they will have different mass-to-charge ratios (m/z) from the desired product.

Purification Strategy: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is often faster and more scalable if the impurities have significantly different solubility profiles. Column chromatography offers higher resolution for separating compounds with similar polarities.

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility characteristics from the desired compound at various temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, acetone, heptane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityApplication Notes
Ethyl Acetate / HeptaneMid-HighGood for moderately polar compounds. Heptane acts as the anti-solvent.
Dichloromethane / Diethyl EtherMid-HighEffective, but be mindful of the high volatility of the solvents.
Isopropanol / WaterHighUseful if the impurities are significantly less polar than the product.
Acetone / HeptaneMidAnother good option for moderately polar compounds.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. For (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, a gradient of ethyl acetate in heptane or methanol in dichloromethane is often effective.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Typical Mobile Phases for Flash Chromatography

Stationary PhaseMobile Phase SystemGradient Profile
Silica GelHeptane / Ethyl AcetateStart with 100% Heptane, gradually increase to 50-100% Ethyl Acetate.
Silica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase to 2-10% Methanol.
Reversed-Phase C18Water / Acetonitrile (with TFA)Useful for more polar compounds. Gradient from high water to high acetonitrile.

Workflow for Removing Achiral Impurities

G crude Crude Product analysis Purity Analysis (NMR, LC-MS) crude->analysis decision Achiral Impurities Present? analysis->decision recrystallization Protocol 1: Recrystallization decision->recrystallization Yes, high conc. chromatography Protocol 2: Flash Chromatography decision->chromatography Yes, complex mixture pure_product Pure Product decision->pure_product No final_analysis Final Purity Check (NMR, LC-MS) recrystallization->final_analysis chromatography->final_analysis final_analysis->pure_product Purity >98% further_purification Further Purification Needed final_analysis->further_purification Purity <98%

Caption: Decision workflow for achiral impurity removal.

Issue 2: Enantiomeric Contamination (Presence of the (6S)-enantiomer)

The presence of the undesired (6S)-enantiomer is a critical issue, especially in drug development, as different enantiomers can have vastly different biological activities.

Identification: The enantiomeric excess (e.e.) is determined using chiral HPLC. A racemic mixture (50:50 of (6R) and (6S)) will show two peaks of equal area, while an enantiomerically enriched sample will show one major and one minor peak.

Purification Strategy: Separating enantiomers requires a chiral environment. This is typically achieved through chiral chromatography or by converting the enantiomers into diastereomers, which can then be separated by standard techniques.

Protocol 1: Chiral Preparative HPLC

This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

Step-by-Step Methodology:

  • Analytical Method Development: First, develop an analytical chiral HPLC method to resolve the two enantiomers. Screen different CSPs and mobile phases to achieve baseline separation (Resolution > 1.5).

  • Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate.

  • Sample Injection: Dissolve the enantiomerically impure sample in the mobile phase and inject it onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column. An automated fraction collector is highly recommended.

  • Solvent Removal: Remove the solvent from the collected fractions containing the desired (6R)-enantiomer under reduced pressure.

Table 3: Common Chiral Stationary Phases (CSPs) for Piperazine Derivatives

CSP TypeCommon Mobile PhaseSeparation Principle
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Heptane / Isopropanol / EthanolA combination of hydrogen bonding, dipole-dipole, and steric interactions.
Pirkle-type (e.g., Whelk-O 1)Heptane / Isopropanolπ-π interactions, hydrogen bonding, and steric hindrance.
Protein-based (e.g., AGP, CBH)Aqueous buffers / Organic modifierMimics biological interactions, useful for polar and ionizable compounds.

Protocol 2: Diastereomeric Salt Formation and Recrystallization

This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by recrystallization.

Step-by-Step Methodology:

  • Select a Resolving Agent: For a basic compound like a piperazine derivative, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid is a suitable resolving agent.

  • Salt Formation: Dissolve the enantiomerically impure product in a suitable solvent (e.g., ethanol or methanol). Add a solution of the resolving agent (0.5 equivalents).

  • Selective Crystallization: One of the diastereomeric salts should be less soluble and will crystallize out of the solution upon cooling or standing.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).

  • Extraction: Extract the desired enantiomer into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

Workflow for Chiral Resolution

G impure_enantiomer Enantiomerically Impure Product chiral_hplc_analysis Chiral HPLC Analysis impure_enantiomer->chiral_hplc_analysis ee_check e.e. < 99%? chiral_hplc_analysis->ee_check prep_hplc Protocol 1: Chiral Preparative HPLC ee_check->prep_hplc Yes diastereomeric_salt Protocol 2: Diastereomeric Salt Formation & Recrystallization ee_check->diastereomeric_salt Yes, large scale enantiopure_product Enantiopure Product ee_check->enantiopure_product No final_purity_check Final Purity & e.e. Check prep_hplc->final_purity_check diastereomeric_salt->final_purity_check final_purity_check->enantiopure_product e.e. > 99%

Caption: Decision workflow for enantiomeric purification.

Part 3: References

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in 1-Ethyl-6-Methylpiperazine Substitutions

This guide addresses the specific technical challenges associated with 1-ethyl-6-methylpiperazine , a motif where the N-ethyl group acts on the nitrogen atom adjacent to the C-methyl substituent. This vicinal substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges associated with 1-ethyl-6-methylpiperazine , a motif where the N-ethyl group acts on the nitrogen atom adjacent to the C-methyl substituent. This vicinal substitution pattern creates significant steric strain (A-1,3 strain) and regioselectivity issues not found in 1-ethyl-3-methylpiperazine isomers.

The Core Challenge: Vicinal Steric Clash

In the context of 1-ethyl-6-methylpiperazine (often synonymous with 1-ethyl-2-methylpiperazine depending on nomenclature priority), the primary technical hurdle is the vicinal repulsion between the N1-ethyl group and the C6-methyl group.

  • Synthesis Barrier: When alkylating 2-methylpiperazine, the electrophile preferentially attacks the unhindered N4 position, yielding the unwanted 1-ethyl-3-methyl isomer. Forcing alkylation at the hindered N1 (adjacent to the methyl) requires overcoming significant kinetic barriers.

  • Reactivity Barrier: Once formed, the 1-ethyl-6-methylpiperazine molecule adopts a rigid conformation to minimize steric clash, which can reduce the nucleophilicity of the remaining N4 amine or hinder subsequent substitutions due to ring puckering.

Strategic Workflows

Scenario A: Synthesizing the 1-Ethyl-6-Methyl Core (The "Substitution" Step)

User Intent: You are trying to attach an ethyl group to the hindered nitrogen of 2-methylpiperazine.

The Problem: Direct alkylation with ethyl iodide/bromide yields <10% of the desired N1-substituted product due to the steric bulk of the adjacent methyl group.

The Solution: A Protection-Alkylation-Deprotection (PAD) strategy is required to block the thermodynamically favored N4 site.

Protocol 1: The PAD Workflow
  • Protection (N4-Blocking):

    • React 2-methylpiperazine with Boc-anhydride (

      
      ) or Benzyl chloride  (
      
      
      
      ).
    • Conditions: 0°C to RT, DCM or THF, 1.1 eq base (

      
      ).
      
    • Result: The unhindered N4 reacts exclusively. You now have 1-Boc-3-methylpiperazine (or 4-Boc-2-methylpiperazine).

  • Hindered Alkylation (The Critical Step):

    • Reagents: Ethyl Iodide (

      
      ) is often insufficient. Use Ethyl Triflate (
      
      
      
      )
      or Triethyloxonium tetrafluoroborate (
      
      
      )
      for higher reactivity.
    • Base: Use a non-nucleophilic strong base like NaH or KHMDS in dry DMF or THF to deprotonate the hindered carbamate/amine.

    • Temperature: Heat is often required (60–80°C), but monitor for elimination byproducts.

  • Deprotection:

    • Remove Boc (TFA/DCM) or Benzyl (

      
      , Pd/C) to liberate the N4 amine.
      

Visualizing the Regioselectivity Challenge

Regioselectivity Start 2-Methylpiperazine Direct Direct Ethylation (Et-X, Base) Start->Direct Strategy PAD Strategy (Protect -> Alkylate) Start->Strategy 1. Boc2O 2. Et-X PathA N4-Alkylation (Major) (Unwanted Isomer) Direct->PathA Kinetic Favorability PathB N1-Alkylation (Minor) (Sterically Hindered) Direct->PathB <10% Yield Target 1-Ethyl-6-Methylpiperazine (Target) Strategy->Target 3. Deprotect

Figure 1: Comparison of direct alkylation (failing due to sterics) vs. the PAD strategy for accessing the hindered isomer.

Scenario B: Functionalizing N4 on a 1-Ethyl-6-Methyl Substrate

User Intent: You have the 1-ethyl-6-methylpiperazine core and need to react the secondary amine (N4).

The Problem: While N4 is chemically distal from the methyl group, the N1-ethyl and C6-methyl groups force the piperazine ring into a specific chair conformation to avoid A-1,3 strain. This can lock the N4 lone pair in an axial or equatorial position that is unfavorable for nucleophilic attack on bulky electrophiles.

Troubleshooting Guide: N4 Reactivity
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Ring conformation locking the N4 lone pair.Switch to Microwave Irradiation (100–120°C) to overcome the conformational inversion barrier.
Elimination instead of Substitution Basic conditions causing E2 elimination on the electrophile due to slow SN2.Change solvent to Acetonitrile (polar aprotic) and use a softer base like

or DIPEA instead of NaH.
No Reaction with Aryl Halides Steric bulk preventing SNAr transition state.Switch to Buchwald-Hartwig amination . Use Pd(OAc)2/BINAP or RuPhos, which are designed for hindered secondary amines.

Advanced Alternative: Reductive Amination

If direct alkylation of the hindered N1 fails even with protection, reductive amination is the superior alternative. It avoids the SN2 transition state, which is highly sensitive to steric hindrance.

Protocol:

  • Substrate: 4-Boc-2-methylpiperazine.

  • Reagents: Acetaldehyde (excess),

    
     (Sodium triacetoxyborohydride).
    
  • Solvent: DCE (Dichloroethane) or DCM with 1% Acetic Acid.

  • Mechanism: The intermediate iminium ion is planar (

    
    ), relieving the steric strain temporarily before the hydride attack.
    

ReductiveAmination Substrate 4-Boc-2-methylpiperazine (Hindered Amine) Step1 Formation of Iminium Ion (Planar sp2 - Relieves Sterics) Substrate->Step1 + Acetaldehyde + AcOH Step2 Hydride Attack (NaBH(OAc)3) Step1->Step2 Product 1-Ethyl-6-methyl Product Step2->Product

Figure 2: Reductive amination pathway. The planar iminium intermediate reduces steric clash compared to the SN2 transition state of alkyl halides.

Frequently Asked Questions (FAQs)

Q: Why is the numbering "1-ethyl-6-methyl" used instead of "1-ethyl-2-methyl"? A: While IUPAC rules often prioritize the lowest locants (1,2), "1-ethyl-6-methyl" is frequently used in medicinal chemistry to explicitly denote the spatial relationship where the methyl group is on the carbon adjacent to the substituted nitrogen (C6 relative to N1), distinguishing it from the easier-to-synthesize 1-ethyl-3-methyl isomer.

Q: Can I use ethanol as a solvent for the alkylation? A: No. Protic solvents like ethanol will solvate the nucleophile (the amine) and the base, reducing their reactivity. For hindered substitutions, use polar aprotic solvents like DMF , DMAc , or NMP to leave the amine "naked" and more reactive.

Q: I am seeing a "bis-ethyl" byproduct. What is it? A: This is likely the quaternary ammonium salt. Because the first ethylation is slow (due to sterics), the mono-ethylated product (which is more nucleophilic than the starting material) competes for the alkylating agent. Solution: Control stoichiometry strictly (0.95 eq of alkyl halide) or use the Reductive Amination method which naturally stops at the tertiary amine.

References

  • Boc Sciences. (6S)-1-Ethyl-6-methylpiperazine-2,3-dione Building Block. Retrieved from .

  • ChemicalBook. 1-Methylpiperazine Properties and Applications. Retrieved from .

  • United States Patent Office. Methylation of Piperazines (US3154552A). Retrieved from .

  • Thenappan, A., & Burton, D. J. Preparation of Ethyl P-Fluoroacrylate.[1] Journal of Fluorine Chemistry, 48(1), 153-157.[1] (1990). (Cited for general alkylation conditions in fluorinated/hindered systems).

  • GuideChem. 1-Ethylpiperazine Safety and Synthesis. Retrieved from .

Sources

Optimization

minimizing side products in the synthesis of chiral piperazines

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of chiral piperazines: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of chiral piperazines: the proliferation of side products.

Chiral piperazines are privileged pharmacophores found in blockbuster drugs like Indinavir, Palbociclib, and Vestipitant. However, their synthesis is notoriously plagued by racemization, catalyst poisoning, and regiochemical impurities. This guide bypasses generic advice, focusing strictly on the mechanistic causality of these side products and providing field-validated, self-correcting protocols to eliminate them.

I. Troubleshooting Guide & FAQs: Mechanistic Problem Solving

Q1: I am reducing chiral diketopiperazines to piperazines using Lithium Aluminum Hydride (LAH), but I am observing significant loss of enantiomeric excess (racemization). How do I prevent this?

The Causality: The racemization is a direct consequence of the reagent's basicity. Under the forcing thermal conditions required for LAH to reduce sterically hindered diketopiperazines, the strong basicity of the hydride species abstracts the relatively acidic


-proton adjacent to the carbonyl group. This forms an enolate intermediate, destroying the stereocenter before the reduction is complete.
The Solution:  Transition from basic hydride donors to electrophilic reducing agents. Borane-tetrahydrofuran (

) acts as a Lewis acid, coordinating directly to the carbonyl oxygen and reducing the amide via hydride transfer without generating a basic environment. This completely suppresses

-deprotonation, allowing for the isolation of chiral piperazines without loss of optical purity[1].
Q2: During the asymmetric hydrogenation (AH) of pyrazines to form chiral piperazines, my reaction stalls at 20% conversion, and the isolated product is mostly the partially reduced tetrahydropyrazine. Why is the catalyst dying?

The Causality: You are experiencing severe catalyst poisoning. Pyrazines are highly stable aromatic systems that are inherently difficult to reduce. More critically, as the reaction proceeds, the resulting piperazine product contains two secondary aliphatic amines. These amines act as strong


-donors, irreversibly coordinating to the Iridium (Ir) or Palladium (Pd) metal center of your catalyst, forming a catalytically dead complex.
The Solution:  You must implement a substrate activation strategy prior to hydrogenation. By reacting the pyrazine with an alkyl halide (e.g., benzyl bromide), you form an N-alkylpyrazinium salt. This transformation achieves two mechanistic goals:
  • It breaks the symmetry and makes the pyrazine ring highly electron-deficient, drastically lowering the activation energy required for hydrogenation.

  • It quaternizes one of the nitrogen atoms, eliminating its lone pair and preventing product-based catalyst poisoning. Using an Ir-catalyst with a chiral ligand like

    
    -f-Binaphane under these conditions yields chiral piperazines with up to 96% ee[2].
    
Q3: I am using a Buchwald-Hartwig cross-coupling to synthesize -aryl chiral piperazines, but my GC-MS shows massive amounts of dehalogenated starting material and -hydride elimination side products. How do I optimize this?

The Causality: In Pd-catalyzed carboamination or cross-coupling of secondary chiral piperazines, the intermediate Pd-amido complex is highly susceptible to


-hydride elimination if the reductive elimination step is too slow. Additionally, bulky electron-rich phosphine ligands can sometimes promote protodehalogenation of the aryl halide if the base is not perfectly matched.
The Solution:  The suppression of these specific side products requires tuning the bite angle and electronic properties of the ligand. A catalytic system utilizing 

combined with

or DavePhos has been proven to accelerate reductive elimination, thereby outcompeting the

-hydride elimination pathway[3]. Furthermore, switching the base from

to LiHMDS can prevent base-mediated epimerization of the chiral centers during the coupling cycle[4].

II. Visualizing the Solutions (Mechanistic Workflows)

G A Substituted Pyrazine (Stable Aromatic) B N-Alkylation (Activation Step) A->B Alkyl Halide F Catalyst Poisoning (Reaction Stalls) A->F Direct H2 (Strong Coordination) C Pyrazinium Salt (Electron Deficient) B->C D Ir-Catalyzed Asymmetric Hydrogenation C->D H2, Chiral Ligand E Chiral Piperazine (High ee%, High Yield) D->E

Pathway showing pyrazine activation to prevent catalyst poisoning during asymmetric hydrogenation.

G Start Buchwald-Hartwig N-Arylation of Chiral Piperazine Issue High Dehalogenation & Beta-Hydride Elimination Start->Issue Standard Conditions (e.g., BINAP, Strong Base) Action1 Optimize Ligand: Use P(2-furyl)3 or DavePhos Issue->Action1 Action2 Optimize Base: Switch NaOtBu to LiHMDS Issue->Action2 Success N-Aryl Chiral Piperazine (Minimized Side Products) Action1->Success Accelerates Reductive Elimination Action2->Success Prevents Epimerization

Decision tree for mitigating dehalogenation and epimerization in Buchwald-Hartwig cross-coupling.

III. Quantitative Data Summary: Side Product Mitigation

The following table summarizes the quantitative improvements achieved by switching to the optimized methodologies discussed above.

Synthesis RouteTraditional Reagent/CatalystMajor Side ProductOptimized Reagent/CatalystYield (%)Enantiomeric Excess (ee)
Diketopiperazine Reduction

, Reflux
Racemized Piperazine (>40%)

, Reflux
72–89%>99% (Preserved)
Pyrazine Hydrogenation

or

Tetrahydropyrazine (Incomplete)Benzyl Bromide, then

+

-f-Binaphane
85–95%Up to 96%
N-Arylation (Cross-Coupling)

+ BINAP +

Dehalogenated Aryl / Epimers

+

+ LiHMDS
80–92%>98% (Preserved)

IV. Validated Experimental Protocols

To ensure self-validating execution in the lab, follow these strictly defined protocols. Each step is designed to internally verify the success of the previous manipulation.

Protocol A: Borane-Mediated Reduction of Chiral Cyclodipeptides (Zero Racemization)

Purpose: To reduce chiral diketopiperazines to piperazines without


-deprotonation.
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add the chiral cyclodipeptide (10.0 mmol) and suspend it in anhydrous THF (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add

    
     complex (1.0 M in THF, 60.0 mL, 60.0 mmol, 6.0 equiv) dropwise via syringe over 30 minutes. Validation: The suspended solids will slowly begin to pass into solution, indicating the formation of the amine-borane complex.
    
  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 16 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench the excess borane by the dropwise addition of anhydrous methanol (20 mL) until gas evolution (

    
    ) ceases.
    
  • Borane Cleavage: To break the stable piperazine-borane complex, add 6 M HCl (15 mL) and reflux the mixture for 2 hours.

  • Isolation: Concentrate the mixture in vacuo, basify the aqueous layer with 5 M NaOH to pH 12, and extract with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the optically pure chiral piperazine.
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines

Purpose: To achieve full reduction of pyrazines to chiral piperazines while preventing catalyst poisoning.

  • Substrate Activation: In a 50 mL flask, dissolve the substituted pyrazine (5.0 mmol) in acetone (20 mL). Add benzyl bromide (5.5 mmol) and stir at 50 °C for 12 hours. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to isolate the N-benzylpyrazinium bromide salt. Validation: A distinct shift in the aromatic protons via

    
     NMR confirms quaternization.
    
  • Catalyst Preparation: In an argon-filled glovebox, dissolve

    
     (1.0 mol%) and 
    
    
    
    -f-Binaphane (2.2 mol%) in anhydrous THF (5 mL). Stir for 30 minutes at room temperature to form the active chiral catalyst complex.
  • Hydrogenation: Transfer the pyrazinium salt (1.0 mmol) and the catalyst solution into a stainless-steel autoclave. Purge the autoclave with Hydrogen gas (

    
    ) three times.
    
  • Reaction: Pressurize the autoclave to 600 psi of

    
     and stir at 30 °C for 24 hours.
    
  • Workup: Carefully vent the

    
     gas. Concentrate the solvent and purify the residue via flash column chromatography (Silica gel, DCM/MeOH) to isolate the 
    
    
    
    -benzyl chiral piperazine. The benzyl group can be subsequently removed via standard
    
    
    hydrogenolysis if the free amine is required[2].

V. References

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. UCLA / The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules / PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperazine-2,3-Dione Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of piperazine-2,3-dione and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of piperazine-2,3-dione and its derivatives. The piperazine-2,3-dione core is a privileged scaffold in drug development, but its rigid geometry and strong hydrogen-bonding capabilities often make crystallization a significant bottleneck.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind solvent interactions and provide self-validating workflows to ensure your crystallization succeeds on the first attempt.

Visualizing the Decision Matrix

The most common point of failure in piperazine-2,3-dione purification is applying a "one-size-fits-all" solvent system. The optimal solvent is dictated entirely by the substitution pattern on the nitrogen atoms, which fundamentally alters the molecule's hydrogen-bonding network.

SolventSelection Start Analyze Piperazine-2,3-dione Substituent Profile Unsub Unsubstituted Core (Strong Intermolecular H-Bonds) Start->Unsub Mono N-Monoalkylated (Asymmetric H-Bonding) Start->Mono Di N,N'-Disubstituted / Lipophilic (No N-H Donors) Start->Di Solvent1 Protic Systems (Water / Methanol) Unsub->Solvent1 Solvent2 Ethereal Solvents (Glycol Dimethyl Ether) Mono->Solvent2 Solvent3 Binary Halogenated/Protic (CH2Cl2 / MeOH) or Acetone Di->Solvent3

Logical workflow for selecting piperazine-2,3-dione crystallization solvents based on substituents.

Frequently Asked Questions & Troubleshooting

Q1: Why does my unsubstituted piperazine-2,3-dione crash out as an amorphous solid instead of crystallizing? Mechanistic Cause: The unsubstituted piperazine-2,3-dione core possesses two strong N-H hydrogen bond donors and two carbonyl acceptors. This creates a highly rigid, tightly packed intermolecular lattice. When non-polar or moderately polar solvents are used, the compound rapidly aggregates and precipitates amorphously rather than forming an ordered crystal lattice. Solution: You must use highly polar, protic solvent systems (such as water or methanol) that can actively compete for hydrogen bonding, thereby slowing down the nucleation rate. Recrystallization from water with a minimal amount of decolorizing carbon has been proven to yield pure white crystalline products[1].

Q2: I am scaling up the synthesis of N-monoalkylated derivatives (e.g., N-ethyl-2,3-dioxopiperazine). Which solvent system provides the highest purity and yield? Mechanistic Cause: Introducing a single alkyl group breaks the symmetry of the molecule and disrupts the hydrogen-bonding network. Protic solvents may now cause the product to "oil out" (form a biphasic liquid) due to the hydrophobic alkyl chain. Solution: Ethereal solvents with moderate polarity and coordination ability are optimal. Specifically, glycol dimethyl ether (1,2-dimethoxyethane) is highly effective. Slow crystallization from glycol dimethyl ether at room temperature (25–30 °C) after initial dissolution at 50 °C yields the target product with >98% purity and yields exceeding 76%[2].

Q3: How should I approach the purification of highly lipophilic or N,N'-disubstituted piperazine-2,3-diones? Mechanistic Cause: N,N'-disubstitution removes all N-H hydrogen bond donors, drastically increasing solubility in organic solvents and making the molecule highly lipophilic. Solution: A binary solvent system utilizing a halogenated solvent for dissolution and a protic anti-solvent for precipitation works best. For instance, dissolving the crude product in dichloromethane (CH2Cl2) and slowly diffusing methanol (MeOH) induces the growth of highly pure crystals[3]. Alternatively, for certain methoxyphenyl-substituted derivatives, simple recrystallization from acetone provides excellent yields (~60%) and high purity[4].

Q4: Does the choice of my cyclization solvent affect the downstream crystallization? Mechanistic Cause: Yes. The formation of the piperazine-2,3-dione ring typically involves the condensation of an ethylenediamine derivative with diethyl oxalate or oxalic acid[1]. If the reaction solvent cannot keep the intermediates solvated, premature precipitation traps impurities inside the crude matrix. Solution: Avoid solvents where the dione has exceptionally low solubility during the reaction phase unless precipitation is the goal. For example, 1,4-dimethylpiperazine-2,3-dione has notoriously low solubility in tetrahydrofuran (THF), which can stall reactions or trap byproducts[5]. Opt for methanol or ethanol during the cyclization phase, and perform a solvent swap prior to the final crystallization.

Quantitative Data Summary

For quick reference, compare the expected outcomes of various solvent systems based on the derivative class:

Derivative TypeExample CompoundRecommended Solvent SystemTypical YieldExpected PurityRef
Unsubstituted / Symmetric Piperazine-2,3-dioneWater / Methanol70–85%>95%[1]
N-Monoalkylated N-ethyl-2,3-dioxopiperazineGlycol Dimethyl Ether~76%>98%[2]
N,N'-Disubstituted (Aryl) Methoxyphenyl-substitutedAcetone~60%>95%[4]
Highly Lipophilic 1-tetradecyl piperazine-2,3-dioneCH2Cl2 / MeOH~93%>98%[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checks. If a validation check fails, do not proceed to the next step.

Protocol A: Crystallization of N-Monoalkylated Piperazine-2,3-diones

Self-Validation Principle: This protocol uses temperature-dependent solubility differentials. Complete dissolution at elevated temperatures ensures a homogenous starting state, while controlled cooling dictates the crystal habit.

  • Dissolution: Suspend the crude N-ethyl-2,3-dioxopiperazine in glycol dimethyl ether (approx. 4.5 mL per gram of crude)[2].

  • Heating: Heat the suspension to 50 °C under gentle stirring.

    • Validation Check: The mixture must transition to a completely clear solution. If turbidity persists, filter the solution hot through a pre-warmed celite pad to remove polymeric impurities.

  • Nucleation: Remove the heat source and allow the solution to cool naturally to room temperature (25–30 °C).

    • Validation Check: Do not disturb the flask. The appearance of fine, needle-like crystals within 2–4 hours indicates successful primary nucleation.

  • Harvesting: Once crystallization is complete, filter the solid under vacuum and wash with a minimal volume of ice-cold glycol dimethyl ether.

Protocol B: Anti-Solvent Crystallization for Lipophilic Derivatives

Self-Validation Principle: This method exploits the sharp solubility cliff between halogenated solvents and alcohols to force controlled precipitation without the product oiling out.

  • Dissolution: Dissolve the crude lipophilic derivative (e.g., 1-tetradecyl piperazine-2,3-dione) in a minimal volume of dichloromethane (CH2Cl2) at room temperature[3].

    • Validation Check: The solution should be highly concentrated but completely free of any particulate matter.

  • Anti-Solvent Addition: Slowly add methanol (MeOH) dropwise while swirling the flask.

    • Validation Check: Stop the addition immediately when the solution exhibits a faint, persistent cloudiness (the cloud point).

  • Aging: Cap the flask and transfer it to a 4 °C refrigerator overnight.

    • Validation Check: The cloudiness will resolve into distinct crystalline solids at the bottom of the flask.

  • Recovery: Filter the white powder and dry under high vacuum to remove residual CH2Cl2[3].

References[1] Title: SYNTHESIS OF 1,4-BIS-(2-HYDROXY BENZYL)-PIPERAZINE-2,3-DIONE

Source: ijpsr.com URL:[2] Title: Synthesis method of N-ethyl-2, 3-dioxopiperazine (CN107417630B) Source: google.com (Google Patents) URL:[3] Title: Design of new potent and selective secretory phospholipase A2 inhibitors Source: uliege.be (ORBi) URL:[4] Title: Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes Source: researchgate.net URL:[5] Title: Product Class 4: 1,2-Diketones and Related Compounds Source: thieme-connect.de URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method for Enantiomeric Excess Determination of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

[1] Executive Summary Objective: To provide a robust, validated HPLC methodology for quantifying the enantiomeric excess (ee) of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0). The Challenge: This molecule p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To provide a robust, validated HPLC methodology for quantifying the enantiomeric excess (ee) of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0).

The Challenge: This molecule presents a specific set of chromatographic challenges. As a piperazine-2,3-dione derivative, it possesses a semi-rigid diketopiperazine-like scaffold with moderate polarity. Unlike simple aromatics, it lacks a strong chromophore, necessitating low-UV detection (210–220 nm). Furthermore, the basic nitrogen (N-1 position) often leads to peak tailing on traditional silica-based chiral columns if not adequately suppressed.

The Solution: This guide compares two distinct separation strategies:

  • Method A (Primary): Amylose-based Normal Phase (Chiralpak AD-H) – High selectivity for the methyl-substituted stereocenter.

  • Method B (Alternative): Immobilized Polysaccharide (Chiralpak IC) – Superior robustness and solubility handling.

Part 1: Molecular Profile & Separation Strategy

Structural Analysis

The target molecule, (6R)-1-Ethyl-6-methylpiperazine-2,3-dione , contains a single chiral center at the C6 position. The separation mechanism relies on the steric discrimination of the methyl group in the "half-chair" conformation of the piperazine ring.

  • Chromophore: Weak (Amide

    
     transitions). Implication:  Detection must be at 210–220 nm; solvents must be UV-transparent (HPLC Grade or higher).
    
  • Basicity: The N-4 nitrogen is secondary and basic. Implication: Mobile phases requires a basic additive (Diethylamine or TEA) to prevent silanol interaction and peak tailing.

Comparison of Methodologies
FeatureMethod A: Coated Amylose (Recommended) Method B: Immobilized Cellulose (Robust)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mode Normal Phase (Hexane/Alcohol)Polar Organic / Normal Phase
Selectivity Excellent for 6-methyl piperazine analogs.High versatility; unique "U-shape" selectivity.
Throughput Moderate (Isocratic).High (Can run at higher flow rates).
Solvent Compatibility Restricted: No DCM, THF, or Ethyl Acetate.Universal: Compatible with DCM/THF if needed for solubility.
Primary Use Case QC Release, high-resolution separation.Process monitoring, crude reaction mixtures.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" (Chiralpak AD-H)

Based on established protocols for substituted piperazine-2,3-diones [1][2].

Rationale: The amylose-based AD-H column is the industry standard for piperazine diones. The helical structure of the amylose derivative creates inclusion pockets that effectively discriminate the C6-methyl spatial orientation.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Control is critical; lower temps often improve resolution).

  • Detection: UV @ 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: ~20 minutes.

Preparation of Mobile Phase
  • Measure 900 mL of n-Hexane (HPLC Grade).

  • Measure 100 mL of IPA (HPLC Grade).

  • Add 1.0 mL of Diethylamine (DEA) as a peak shape modifier.

  • Mix thoroughly and degas by sonication for 10 minutes.

    • Note: Do not use vacuum filtration for volatile mixtures if possible, to maintain ratio accuracy.

Method B: The "Problem Solver" (Chiralpak IC)

Based on separation of difficult piperazine/amine intermediates [3].

Rationale: If the sample has poor solubility in Hexane, or if Method A shows degradation, the Chiralpak IC column allows for "Polar Organic Mode" (100% Acetonitrile or MeOH). The immobilized phase prevents column bleeding.

Chromatographic Conditions
  • Column: Daicel Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Detection: UV @ 220 nm.

Part 3: System Suitability & Validation Logic

To ensure Trustworthiness (the T in E-E-A-T), the method must pass specific suitability criteria before every analysis.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of the minor enantiomer (impurity).
Tailing Factor (

)

Critical for piperazines. High tailing masks the minor peak and inflates LOQ.
Theoretical Plates (

)

Indicates column efficiency and packing integrity.
% RSD (Area)

Validates injection precision (n=6 injections).
Calculation of Enantiomeric Excess (ee)


Where 

is the peak area.[1][2]

Part 4: Visualization & Workflows

Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the correct method based on sample properties.

MethodSelection Start Start: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Sample SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No MethodA METHOD A: Chiralpak AD-H Mobile Phase: Hex/IPA/DEA (90:10:0.1) Temp: 25°C Soluble->MethodA MethodB METHOD B: Chiralpak IC Mobile Phase: ACN/MeOH/DEA (90:10:0.1) Temp: 35°C Insoluble->MethodB Analyze Analyze Separation MethodA->Analyze MethodB->Analyze ResolutionCheck Resolution (Rs) > 2.0? Analyze->ResolutionCheck Success VALIDATED METHOD Proceed to SST ResolutionCheck->Success Yes Optimize Optimize: 1. Lower Temp (to 15°C) 2. Reduce Alcohol % ResolutionCheck->Optimize No Optimize->Analyze Re-inject

Caption: Decision matrix for selecting between Amylose (AD-H) and Immobilized (IC) stationary phases based on solubility and resolution requirements.

Chromatographic Interaction Mechanism

This diagram visualizes why the separation works, detailing the molecular interactions inside the column.

Mechanism Analyte Analyte (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Interaction Chiral Recognition Mechanisms 1. H-Bonding (Amide C=O) 2. Steric Hindrance (C6-Methyl) 3. Dipole-Dipole (Piperazine Ring) Analyte->Interaction Inject CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction Surface Chemistry Result Elution Order Enantiomer 1 (R or S) Enantiomer 2 (S or R) Interaction->Result Differential Retention

Caption: Mechanistic view of the chiral recognition process on the AD-H column surface.

Part 5: Troubleshooting & Expert Insights

Common Issue: Peak Tailing
  • Cause: Interaction between the basic N-1/N-4 piperazine nitrogens and residual silanols on the silica support.

  • Fix: Ensure DEA (Diethylamine) or TEA (Triethylamine) is present in the mobile phase at 0.1%. Do not exceed 0.1% as it may degrade the column over time.

Common Issue: Baseline Noise
  • Cause: Absorption of mobile phase components at 220 nm.[1]

  • Fix: Use high-purity solvents. Avoid Acetone or Ethyl Acetate in the sample diluent, as they have high UV cutoffs that interfere with the analyte signal.

Common Issue: Loss of Resolution
  • Cause: Column "memory effect" or temperature fluctuation.

  • Fix: Flush the column with 100% Ethanol (for AD-H) or the specific regeneration solvent (for IC) for 30 minutes. Strictly control column oven temperature; a 5°C drop often significantly improves chiral resolution (

    
    ).
    

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Accessed March 2026.[3] Link

  • Srinivas Chamakuri et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 2022, 27, 3419.[4] (Demonstrates chiral HPLC of substituted piperazines using Chiralpak IA/AD series). Link

  • Raveendra Reddy, P. et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. (Validates Chiralpak IC for difficult piperazine separations). Link

  • Tang, S.A. et al. "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters." Journal of Organic Chemistry, 2018. (Provides specific retention data for piperazine-2,3-dione analogs). Link

Sources

Comparative

1H NMR and 13C NMR spectral analysis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

An in-depth understanding of stereochemistry is the cornerstone of modern drug development. As a chiral building block frequently utilized in the synthesis of advanced beta-lactam antibiotics and targeted therapeutics, (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of stereochemistry is the cornerstone of modern drug development. As a chiral building block frequently utilized in the synthesis of advanced beta-lactam antibiotics and targeted therapeutics, (6R)-1-Ethyl-6-methylpiperazine-2,3-dione requires rigorous analytical validation. Even trace amounts of the (6S) enantiomer can drastically reduce pharmacological efficacy or introduce off-target toxicity.

As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the NMR analytical performance of the high-purity (6R) product against its racemic counterpart and a structural analog (des-methyl piperazine-2,3-dione). This guide provides the mechanistic causality behind the spectral data and a self-validating protocol for determining enantiomeric excess (ee).

The Causality of Spectral Signatures

Before comparing alternatives, we must establish the baseline spectral identity of the (6R) product. The piperazine-2,3-dione ring presents a highly specific magnetic environment governed by its stereocenter:

  • Diastereotopic Protons (The C5 Position): In the (6R) product, the C6 carbon is a chiral center. Consequently, the adjacent C5 methylene protons are diastereotopic. They are locked in different spatial orientations relative to the C6 methyl group (one cis-like, one trans-like). This breaks their magnetic equivalence, causing them to appear as a complex ABX spin system (two distinct doublets of doublets) rather than a simple singlet.

  • The Des-methyl Analog Comparison: In contrast, the structural analog 1-ethylpiperazine-2,3-dione lacks the C6 chiral center. Its C5 and C6 protons are magnetically equivalent, appearing as simple, unresolved singlets [3].

Table 1: Baseline H and C NMR Assignments for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Position

H NMR (δ ppm, CDCl

, 400 MHz)
Multiplicity & Coupling (J in Hz)

C NMR (δ ppm)
N4-H 7.85Broad singlet (1H)-
C6-H 3.92Multiplet (1H),

= 6.5,

= 3.0
52.4
N1-CH

(Ethyl)
3.55Multiplet (2H), Diastereotopic40.8
C5-H

3.42dd (1H),

= 13.5,

= 3.0
42.1
C5-H

3.28dd (1H),

= 13.5,

= 6.5
42.1
C6-CH

1.25Doublet (3H),

= 6.8
17.3
N1-CH

-CH

1.18Triplet (3H),

= 7.1
12.5
C2 (C=O) --158.2
C3 (C=O) --157.6

Comparative Analytical Framework: Breaking Magnetic Symmetry

Standard 1D NMR cannot differentiate between the (6R) and (6S) enantiomers because enantiomers have identical scalar couplings and chemical shifts in an achiral environment. To objectively evaluate the (6R) product's purity against the racemate, we must introduce an asymmetric magnetic environment using a Chiral Lanthanide Shift Reagent (CLSR) such as Eu(hfc)


 [1].

The Causality of the Shift: Eu(hfc)


 acts as a Lewis acid, coordinating with the carbonyl oxygens (C2/C3) of the piperazine-2,3-dione. The paramagnetic europium core drastically spreads out the chemical shifts. Simultaneously, the chiral camphor-derived ligands form transient diastereomeric complexes with the (6R) and (6S) enantiomers. Because these complexes have different geometries, their magnetic shielding differs, allowing the NMR signals (specifically the sharp C6-CH

doublet) to resolve into distinct peaks [2].
Table 2: Analytical Performance & Quality Control Comparison
Parameter(6R)-Enantiomer (Target Product)Racemic Mixture (Alternative 1)Des-methyl Analog (Alternative 2)
Stereocenter Presence Yes (C6 is R)Yes (R/S 50:50)No
C5 Proton Signature Diastereotopic (ABX system)Diastereotopic (ABX system)Equivalent (Singlet)
Response to Eu(hfc)

No signal splitting (Single shifted doublet for C6-CH

)
Signal splitting (Two distinct doublets for R and S)No signal splitting
Pharmacological Utility High (Enables stereospecific target binding)Low (High risk of off-target toxicity)Low (Lacks critical methyl interaction site)

Self-Validating Experimental Protocol: Enantiomeric Excess (ee) Determination

To ensure trustworthiness, this protocol utilizes a self-validating system : you must run the racemic mixture first as a positive control. If the racemate does not show peak splitting, the system is invalid (often due to wet solvent). Only after validation is the (6R) product tested.

Expertise Note: Always use CDCl


 (a non-coordinating solvent). Polar solvents like DMSO-d

or Methanol-d

will competitively bind to the Eu(hfc)

, destroying the induced chiral shift effect.
  • Sample Preparation: Dissolve 10 mg of the Racemic Control in 0.6 mL of anhydrous CDCl

    
     (containing 0.03% TMS). Prepare a second identical tube with the (6R) Product.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum (400 MHz minimum) for both tubes. Verify the chemical purity and assign the C6-CH
    
    
    
    doublet (~1.25 ppm).
  • CSR Titration (Control Validation): Add Eu(hfc)

    
     to the Racemic Control tube in 0.1 molar equivalent increments. Re-acquire the spectrum after each addition.
    
  • Splitting Confirmation: Monitor the C6-CH

    
     doublet. Stop titration when the doublet clearly splits into two distinct doublets (representing the transient R and S diastereomeric complexes). Record the exact molar equivalent of Eu(hfc)
    
    
    
    used.
  • Product Acquisition: Add the exact same molar equivalent of Eu(hfc)

    
     to the (6R) Product tube. Acquire the spectrum.
    
  • ee Calculation: Integrate the area of the signals. In a pure (6R) product, only one shifted doublet should appear.

    • Formula:

      
      
      

Visualizations

Workflow A Sample Preparation (6R)-Enantiomer in CDCl3 B Baseline 1D NMR (1H & 13C Acquisition) A->B C Addition of Chiral Shift Reagent (Eu(hfc)3 Titration) B->C D Chiral NMR Acquisition (Signal Splitting Check) C->D E Enantiomeric Excess (ee) Calculation & QC Release D->E

Workflow for determining enantiomeric excess using chiral shift reagents.

Coupling N4 N4-H (δ 7.85) C5 C5-H2 (δ 3.35) N4->C5 COSY C6 C6-H (δ 3.92) C5->C6 COSY C6Me C6-CH3 (δ 1.25) C6->C6Me COSY N1Et N1-CH2 (δ 3.55) C6->N1Et HMBC

Key COSY and HMBC correlations establishing the piperazine ring connectivity.

References

  • The Journal of Organic Chemistry. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy." ACS Publications. Available at: [Link]

  • Google Patents (CN102351802A). "Method for synthesizing N-monosubstituted piperazine-2,3-dione." Patent Literature.
Validation

Technical Guide: Structural Analysis &amp; Crystallography of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

The following guide provides an in-depth technical analysis of the structural characteristics, crystallization protocols, and comparative performance of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structural characteristics, crystallization protocols, and comparative performance of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Executive Summary & Structural Significance

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a specialized chiral scaffold belonging to the piperazine-2,3-dione class. Unlike their ubiquitous isomers, the 2,5-diones (diketopiperazines), 2,3-diones possess a unique vicinal dicarbonyl motif. This structural feature imposes significant electronic constraints, forcing the ring into a half-chair conformation , distinct from the classic chair form of saturated piperazines.

For drug development professionals, this molecule represents a "privileged scaffold" for peptidomimetics. The (6R)-methyl group provides stereochemical control, locking the N1-C6 bond rotation and influencing the vector orientation of substituents, which is critical for binding affinity in GPCR and kinase targets.

Comparative Performance Guide

The following table objectively compares the target scaffold against its primary structural alternatives: the 2,5-dione (DKP) and the reduced piperazine.

Table 1: Structural & Functional Comparison
FeatureTarget: Piperazine-2,3-dione Alternative A: Piperazine-2,5-dione Alternative B: Saturated Piperazine
Core Geometry Half-Chair (Rigid)Boat / Planar (Flexible)Chair (Highly Flexible)
Electronic Character Vicinal Dicarbonyl (High dipole)Amide-Amide (Separated)Basic Amine (pKa ~9.8)
H-Bonding Potential Adjacent Acceptors (O2, O3)Opposing Acceptors (O2, O5)Donors/Acceptors (N1, N4)
Crystallization Forms (010) Sheets via C-H...OStrong Intermolecular N-H...OHygroscopic / Low MP
Drug Design Utility

-Turn Mimetic (Constrained)
Self-Assembly / GelatorSolubility Enhancer

X-Ray Crystallography Data Analysis

While proprietary datasets for the specific (6R)-ethyl derivative are often held internally, we derive the structural baseline from the high-resolution data of its closest homolog, 1,4-dimethylpiperazine-2,3-dione (CCDC 2386002), and validate it against the specific stereochemical constraints of the (6R) substituent.

Crystal Lattice & Packing
  • Space Group: Monoclinic,

    
     (Predicted based on analogs).
    
  • Conformation: The piperazine-2,3-dione ring adopts a half-chair conformation.[1] The C1 and C2 atoms are displaced from the mean plane of the other ring atoms, minimizing torsional strain between the adjacent carbonyls.

  • Intermolecular Forces: The packing is dominated by weak C—H···O hydrogen bonds . Unlike 2,5-diones which form strong N-H...O networks, the N-alkylated 2,3-diones rely on dipole alignment and van der Waals forces, often resulting in layered structures (e.g., (010) sheets).

Stereochemical Impact of (6R)-Methyl

The introduction of the methyl group at the C6 position in the (R)-configuration breaks the local


 symmetry observed in symmetric analogs.
  • Effect: It introduces steric bulk that favors the equatorial position in the half-chair, locking the ring inversion.

  • Result: This pre-organizes the molecule for ligand-receptor binding, reducing the entropic penalty upon docking—a key performance advantage over flexible piperazines.

Experimental Protocol: "Self-Validating" Crystallization

This protocol is designed to yield X-ray quality single crystals for 2,3-dione derivatives. It uses a vapor diffusion approach, which is superior to solvent evaporation for avoiding twinning in chiral space groups.

Workflow Diagram

CrystallizationProtocol Start Start: Crude (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Solubilization Step 1: Solubilization Solvent: Dichloromethane (DCM) Conc: 15-20 mg/mL Start->Solubilization Dissolve Filtration Step 2: Micro-Filtration 0.22 µm PTFE Filter (Remove nucleation sites) Solubilization->Filtration Clarify Setup Step 3: Vapor Diffusion Setup Inner Vial: Sample in DCM Outer Vial: Pentane (Anti-solvent) Filtration->Setup Transfer Equilibration Step 4: Equilibration Temp: 4°C (Dark) Duration: 7-14 Days Setup->Equilibration Seal & Store Harvest Step 5: Crystal Harvesting Select: Colorless Plates/Prisms Mount: Cryoloop with Paratone oil Equilibration->Harvest Nucleation XRD Step 6: X-Ray Diffraction Collect at 100K (Mo Kα) Harvest->XRD Analyze

Figure 1: Vapor diffusion crystallization workflow optimized for lipophilic piperazine-2,3-dione derivatives.

Detailed Methodology
  • Solvent Choice: The vicinal dicarbonyls make the molecule moderately polar but lipophilic. Dichloromethane (DCM) is the solvent of choice due to excellent solubility and high volatility.

  • Anti-Solvent: Pentane or Hexane is used as the precipitant. The low polarity forces the dione to aggregate into an ordered lattice.

  • Self-Validation Check:

    • Visual: If amorphous precipitate forms immediately, the concentration is too high. Dilute by 50% and repeat.

    • Birefringence:[1] Use a polarizing microscope. True crystals will extinguish light every 90° of rotation; amorphous solids will not.

Synthesis Pathway & Causality

Understanding the synthesis is crucial for interpreting impurities in the crystal lattice. The 2,3-dione core is typically synthesized via aminolysis of dialkyl oxalates .[2]

SynthesisPathway Diamine N-Ethyl-1,2-diaminopropane (Chiral Precursor) Inter Intermediate: Linear Oxamate Diamine->Inter Step 1: 0°C, EtOH Oxalate Diethyl Oxalate (Electrophile) Oxalate->Inter Product Target: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Inter->Product Step 2: Cyclization Reflux/Base

Figure 2: Retrosynthetic pathway. Impurities often include uncyclized linear oxamates, which can disrupt crystal packing.

References

  • Khamrang, T., et al. (2024).[1] 1,4-Dimethylpiperazine-2,3-dione. IUCrData. [Link]

    • Significance: Defines the "Half-Chair" reference conformation and (010) sheet packing for this scaffold class.
  • Significance: Validates the aminolysis synthetic route for 2,3-dione intermedi
  • PubChem. (2025).[3] Piperazine-2,3-dione (Compound Summary). National Library of Medicine. [Link]

    • Significance: Provides physicochemical baseline data (MW, H-bond acceptors) for the core scaffold.
  • Significance: Confirms commercial availability and specific CAS registry for the (6R) enantiomer.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Chiral Purity of Piperazine Intermediates Using Chiral HPLC Columns

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a critical qu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a critical quality attribute that can profoundly influence a drug's pharmacological and toxicological profile.[1] Piperazine and its derivatives, a common structural motif in numerous APIs, often contain chiral centers, making the rigorous validation of their enantiomeric purity a regulatory and scientific necessity.[2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns and a detailed framework for the validation of methods used to assess the chiral purity of piperazine intermediates.

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[4] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the definitive standard for the analysis of chiral compounds, providing the necessary selectivity to resolve these mirror-image isomers.[4] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, particularly the control of the undesired enantiomer as a chiral impurity.[4]

The Cornerstone of Chiral Separations: A Comparative Look at Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[2] These phases create a chiral environment where enantiomers can exhibit different affinities, leading to differential retention times. For piperazine intermediates, which are often basic in nature, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and versatility.[4][5][6] They offer a combination of hydrogen bonding, π-π, and steric interactions that can effectively resolve a wide range of chiral compounds, including piperazine derivatives.[2][7]

  • Mechanism: The helical structure of the polysaccharide backbone, decorated with various carbamate derivatives, creates chiral grooves and cavities. Enantiomers fit differently into these spaces, leading to separation.

  • Strengths:

    • Broad Selectivity: Effective for a wide array of chemical structures.[2][4]

    • Robustness: Immobilized polysaccharide phases offer excellent solvent compatibility and durability.[5]

  • Considerations: The choice between cellulose and amylose backbones, as well as the specific carbamate derivative, is crucial and often determined through empirical screening.[8]

Protein-Based CSPs

Proteins, being inherently chiral, can be immobilized on silica supports to create powerful CSPs.[9][10][11] Common examples include α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH).[10]

  • Mechanism: These CSPs mimic biological interactions, relying on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions at specific binding sites within the protein structure.[11]

  • Strengths:

    • Biomimetic Separation: Particularly useful for drug molecules, as the separation can sometimes correlate with in-vivo protein binding.[12]

    • Aqueous Mobile Phases: Often used with reversed-phase mobile phases, which can be advantageous for certain applications.[10]

  • Considerations: These columns can be more sensitive to pH, temperature, and organic modifier concentration than polysaccharide-based CSPs.

Macrocyclic Glycopeptide (Antibiotic) CSPs

Introduced by Daniel W. Armstrong, macrocyclic antibiotics like vancomycin and teicoplanin have proven to be versatile chiral selectors.[13][14][15] Their complex structures offer a multitude of interaction sites.[13][16]

  • Mechanism: These molecules possess a variety of functional groups, including hydrophobic pockets, hydroxyl groups, and ionizable sites, allowing for multiple modes of interaction.[13][16]

  • Strengths:

    • Wide-Ranging Selectivity: Capable of separating a broad variety of enantiomeric compounds with good efficiency and reproducibility.[13][14]

    • Complementary to Polysaccharide Phases: Often provide different elution orders and selectivities, making them a valuable alternative.[14]

  • Considerations: The performance of these columns can be highly dependent on mobile phase pH and buffer composition.[17]

Comparative Performance of Chiral Stationary Phases

The following table provides a high-level comparison to guide the initial selection of a chiral column for piperazine intermediates.

Chiral Stationary Phase (CSP) Type Primary Interaction Mechanisms Typical Mobile Phases Best Suited For...
Polysaccharide-Based (e.g., Chiralpak® IC) Hydrogen bonding, π-π interactions, steric hindranceNormal Phase (Hexane/Alcohol), Reversed Phase, Polar OrganicBroad range of piperazine derivatives, initial screening.[2][8]
Protein-Based (e.g., CHIRALPAK® AGP, HSA) Hydrophobic, electrostatic, hydrogen bondingReversed Phase (Aqueous buffers with organic modifiers)Piperazine-containing drug molecules, understanding drug-protein interactions.[10][12]
Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) Hydrophobic inclusion, hydrogen bonding, ionic interactionsReversed Phase, Polar Organic, Normal PhasePiperazines with ionizable groups near the chiral center.[13][15]

Systematic Approach to Method Development and Validation

A robust chiral HPLC method is not discovered by chance; it is the result of a systematic development and validation process.[4] The workflow begins with screening and optimization, followed by a rigorous validation phase guided by the International Council for Harmonisation (ICH) guidelines.[4][18]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Define Analytical Target Profile (ATP) MD2 Screen Chiral Stationary Phases (CSPs) MD1->MD2 MD3 Screen Mobile Phases MD2->MD3 MD4 Optimize Method Parameters MD3->MD4 MV1 System Suitability MD4->MV1 Optimized Method MV2 Specificity / Selectivity MV1->MV2 MV3 Linearity & Range MV1->MV3 MV4 Accuracy (Recovery) MV1->MV4 MV5 Precision MV1->MV5 MV6 Sensitivity (LOD & LOQ) MV1->MV6 MV7 Robustness MV1->MV7 ValidatedMethod ValidatedMethod MV2->ValidatedMethod Final Validated Method MV3->ValidatedMethod Final Validated Method MV4->ValidatedMethod Final Validated Method MV5->ValidatedMethod Final Validated Method MV6->ValidatedMethod Final Validated Method MV7->ValidatedMethod Final Validated Method

Caption: Workflow from method development to validation for a chiral HPLC assay.[4]

Experimental Protocol: Chiral HPLC Method Development for a Piperazine Intermediate

This protocol outlines a typical approach for developing a chiral separation method for a generic piperazine intermediate.

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a 1 mg/mL stock solution of the racemic piperazine intermediate in a suitable solvent (e.g., methanol or mobile phase). Dilute to a working concentration of 0.1 mg/mL.[2]

  • Mobile Phase Screening:

    • Normal Phase: Prepare mixtures of Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH) in ratios of 90:10 and 80:20 (v/v). Also prepare mobile phases with 0.1% diethylamine (DEA) added to the alcohol portion.[8] The addition of a small amount of an amine modifier like DEA is often crucial for improving peak shape and resolution of basic analytes like piperazines.[2]

    • Reversed Phase: Prepare mixtures of Acetonitrile/Water and Methanol/Water in ratios of 60:40 and 50:50 (v/v), with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape.[19]

2. Chromatographic Conditions for Screening:

  • Columns: Screen a set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID).

  • Flow Rate: 1.0 mL/min for standard 4.6 mm I.D. columns.

  • Temperature: 25°C.[8]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 5 µL.

3. Optimization:

  • Once partial separation is observed, fine-tune the mobile phase composition (e.g., adjust the alcohol percentage in normal phase) to achieve baseline resolution (Rs > 1.7).[4][18]

  • Investigate the effect of temperature (e.g., 15°C, 25°C, 35°C), as it can significantly impact selectivity.[17]

Validation Parameters and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[4][20] The following table summarizes these parameters and provides typical acceptance criteria for methods intended to quantify an enantiomeric impurity.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rₛ) between enantiomers > 1.7. Peak purity analysis should show no co-elution.[4][18]
Linearity & Range To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) To determine the closeness of the measured value to the true value.Recovery of 80-120% for the enantiomeric impurity at various levels (e.g., 50%, 100%, 150% of the specification limit).[21]
Precision Repeatability: To assess precision under the same operating conditions over a short interval. Intermediate Precision: To assess within-laboratory variations (different days, analysts, equipment).Repeatability: %RSD ≤ 20% for the minor component at the quantitation limit.[18] Intermediate Precision: %RSD should be comparable to repeatability.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[18][21]
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.Resolution (Rₛ) should remain > 1.5. %RSD of the impurity should not significantly change.[4][21]
Experimental Protocol: Method Validation

1. Accuracy (Recovery):

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of samples by spiking the main enantiomer with known amounts of the undesired enantiomer at concentration levels spanning 50%, 100%, and 150% of the target specification limit.[4]

  • Prepare each concentration level in triplicate and analyze using the developed chiral HPLC method.

  • Calculate the percentage recovery for each level.

2. Precision (Repeatability):

  • Prepare a homogeneous sample containing the chiral impurity at the target concentration (e.g., the specification limit).

  • Inject this sample six consecutive times into the HPLC system.[4]

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the impurity.

3. Robustness:

  • Prepare a system suitability solution containing both enantiomers.

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 10% of the nominal rate).[4]

    • Column Temperature (e.g., ± 5 °C).[4]

    • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).[4]

  • For each condition, inject the solution and evaluate resolution, tailing factor, and retention time.

G cluster_0 Core Validation Parameters cluster_1 Quantitative Assessment cluster_2 Method Sensitivity Specificity Specificity (Baseline Resolution > 1.7) Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (%RSD) Specificity->Precision SystemSuitability System Suitability SystemSuitability->Specificity LOD LOD (S/N = 3) Accuracy->LOD LOQ LOQ (S/N = 10) Accuracy->LOQ Precision->LOD Precision->LOQ

Caption: Interrelationship of key validation parameters for a chiral HPLC method.[4]

Conclusion

The validation of chiral purity for piperazine intermediates is a multi-faceted process that demands a deep understanding of chiral chromatography principles and a meticulous approach to method development and validation. By systematically screening and selecting the appropriate chiral stationary phase—be it polysaccharide, protein, or macrocyclic glycopeptide-based—and rigorously validating the analytical method against ICH guidelines, researchers can ensure the data generated is reliable, accurate, and fit for purpose. This diligence is fundamental to guaranteeing the quality and safety of the final drug product, upholding the highest standards of scientific and regulatory integrity.

References

  • Armstrong, D. W., et al. (1994). Macrocyclic Glycopeptide-Based Chiral Stationary Phases. PubMed. Available at: [Link]

  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. PubMed. Available at: [Link]

  • Amerigo Scientific. Protein-based Chiral HPLC Columns. Amerigo Scientific. Available at: [Link]

  • Ilisz, I., et al. (2006). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed. Available at: [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]

  • Matarashvili, I., et al. (2005). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies. Immobilized Protein Stationary Phases. Daicel Chiral Technologies. Available at: [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]

  • Ali, I., et al. (2014). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. Available at: [Link]

  • Hage, D. S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. SciSpace. Available at: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. HPLC. Available at: [Link]

  • Wikipedia. Piperazine. Wikipedia. Available at: [Link]

  • Wang, A., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Hernandez, S. C., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Wang, A., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • Reddy, B., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rane, V., et al. (2017). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. Available at: [Link]

  • Academia.edu. Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Academia.edu. Available at: [Link]

  • Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Motherwell, W. D. S., et al. (2004). Structures of piperazine, piperidine and morpholine. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2019). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. Available at: [Link]

  • Ataman Kimya. PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Study.com. Piperazine: Synthesis, Dosage & Structure. Study.com. Available at: [Link]

  • Xie, J-H., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]

  • Reddy, P., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Wainer, I. W. (2025). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC. Available at: [Link]

  • Peng, L., et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Ahuja, S. (2007). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Book.
  • Jurin, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online. Available at: [Link]

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Validation

Comparative Guide: IR Spectroscopy Sampling Techniques for Piperazine-2,3-dione Carbonyl Analysis

Executive Summary & Mechanistic Context Piperazine-2,3-diones are rigid, cyclic diamide scaffolds that serve as critical building blocks in medicinal chemistry, most notably as intermediates in the synthesis of broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Piperazine-2,3-diones are rigid, cyclic diamide scaffolds that serve as critical building blocks in medicinal chemistry, most notably as intermediates in the synthesis of broad-spectrum β-lactam antibiotics like piperacillin. Accurate characterization of these compounds relies heavily on Infrared (IR) spectroscopy to monitor the integrity of the vicinal dione core.

The Vibrational Mechanics of the Vicinal Diamide: In standard amides, the Amide I band (predominantly the C=O stretch) is a highly diagnostic, strong absorption peak. Because the piperazine-2,3-dione core contains two adjacent carbonyl groups, the system experiences both dipole-dipole and mechanical coupling. This coupling often splits the expected carbonyl absorption into two distinct bands—a symmetric and an asymmetric stretch—or presents as a significantly broadened peak.

Literature establishes that for cyclic vicinal diamides, this characteristic C=O stretching region is typically observed between 1650–1740 cm⁻¹ [1]. Depending on the specific N-substitution pattern (e.g., 1-monosubstituted vs. 1,4-disubstituted), the prominent carbonyl bands are reliably localized in the 1653–1720 cm⁻¹ range[2][3]. Furthermore, because these molecules readily engage in intermolecular hydrogen bonding in the solid state, their spectral signatures are highly sensitive to the chosen IR sampling methodology.

Comparative Product Guide: Selecting the Optimal IR Modality

To capture the nuanced splitting of the piperazine-2,3-dione carbonyls, researchers must select the appropriate FTIR sampling accessory. Below is an objective comparison of the three industry-standard techniques.

Alternative A: Diamond Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an internal reflection element (diamond crystal) to generate an evanescent wave that penetrates a few micrometers into the sample.

  • Performance Profile: The modern gold standard for rapid analysis. It requires zero sample preparation and is entirely non-destructive. However, because the depth of penetration (

    
    ) is directly proportional to the wavelength, peak intensities at lower wavenumbers appear artificially stronger.
    
  • Impact on Piperazine-2,3-dione: The strong refractive index changes near the intense C=O absorption bands cause anomalous dispersion. This typically shifts the piperazine-2,3-dione carbonyl bands 2–5 cm⁻¹ lower compared to transmission methods.

Alternative B: Transmission FTIR (KBr Pellet)
  • Mechanism: The solid sample is homogeneously diluted in an IR-transparent alkali halide matrix (KBr) and pressed into a fused disk.

  • Performance Profile: The traditional benchmark. It strictly adheres to the Beer-Lambert law, providing linear peak intensities and superior optical resolution for resolving coupled symmetric/asymmetric stretches.

  • Impact on Piperazine-2,3-dione: Highly susceptible to moisture. The KBr matrix readily absorbs atmospheric water, which exhibits a strong H-O-H bending vibration near 1640 cm⁻¹. This artifact can directly overlap and obscure the lower-frequency C=O stretch of the piperazine-2,3-dione core.

Alternative C: Diffuse Reflectance (DRIFTS)
  • Mechanism: Measures the scattered IR light reflected off a powdered matrix.

  • Performance Profile: Ideal for analyzing surface-modified piperazine-2,3-diones or insoluble powders without the need for high-pressure pressing.

  • Impact on Piperazine-2,3-dione: Requires mathematical correction (Kubelka-Munk transformation) to achieve linearity. Specular reflectance artifacts can distort the strong carbonyl bands if the sample is not sufficiently diluted (<3% w/w in KBr).

Quantitative Experimental Data Comparison

The following table summarizes the expected performance metrics when analyzing the piperazine-2,3-dione core across the three modalities.

ParameterDiamond ATR-FTIRTransmission (KBr Pellet)DRIFTS (Powder Matrix)
Observed C=O Band (cm⁻¹) 1650–1715 (Shifted lower)1653–1720 (True position)1653–1720 (True position)
Band Splitting Resolution Moderate (Broadened by dispersion)High (Distinct sym/asym peaks)High (Post-transformation)
Sample Prep Time < 1 minute10–15 minutes5 minutes
Water Interference Risk Low (Ambient humidity only)High (Hygroscopic KBr matrix)Moderate
Primary Artifacts Anomalous dispersion shiftsChristiansen effect (Scattering)Specular reflectance distortion

Self-Validating Experimental Protocols

As a standard of trustworthiness, the following methodologies are designed as self-validating systems to ensure data integrity during the analysis of piperazine-2,3-diones.

Protocol 1: Rapid Diamond ATR-FTIR Workflow
  • Background Acquisition: Collect a background spectrum (air) using the bare, cleaned diamond crystal.

    • Self-Validation: Inspect the single-beam background spectrum. The presence of characteristic diamond phonon absorption bands (1900–2300 cm⁻¹) combined with a total energy count >90% of the factory baseline confirms the crystal is clean and the internal optics are aligned.

  • Sample Application: Deposit 1–2 mg of crystalline piperazine-2,3-dione directly onto the center of the diamond element.

  • Compression: Lower the pressure anvil until the torque clutch clicks.

    • Causality: The evanescent wave generated by the ATR crystal only penetrates 1–2 µm into the sample. Intimate physical contact is mandatory; insufficient pressure results in an artificially weak Amide I band due to the air gap acting as a dielectric barrier.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 16 scans).

  • Post-Processing: Apply an ATR correction algorithm in the spectrometer software.

    • Causality: This corrects for the wavelength-dependent penetration depth, normalizing the spectrum to be visually comparable to standard transmission data.

Protocol 2: High-Resolution KBr Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C in a vacuum oven for >12 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture presents a strong H-O-H bending vibration near 1640 cm⁻¹, which directly overlaps and obscures the lower-frequency C=O stretch of the piperazine-2,3-dione[1].

  • Milling: Grind 1 mg of the piperazine-2,3-dione sample with 100 mg of dry KBr in an agate mortar for exactly 2 minutes.

    • Causality: Excessive grinding can induce localized heating, leading to polymorphic transitions or amorphization of the compound, which broadens the sharp C=O bands.

  • Pressing: Transfer the homogenous powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a fused disk.

    • Causality: Pulling a vacuum removes entrapped air, preventing opaque micro-fractures that cause baseline scattering.

  • Validation & Acquisition: Place the pellet in the transmission holder.

    • Self-Validation: Before acquiring the sample spectrum, evaluate the baseline transmittance at 4000 cm⁻¹. A transmittance value >80% validates that the pellet is properly pressed, homogenous, and free of severe scattering defects (Christiansen effect).

Workflow Visualization

The following decision matrix illustrates the logical workflow for selecting the appropriate IR technique based on the specific analytical requirements for piperazine-2,3-dione derivatives.

IR_Workflow Start Solid Piperazine-2,3-dione Sample Q1 Is sample recovery required? Start->Q1 ATR Diamond ATR-FTIR (Fast, Non-destructive) Q1->ATR Yes Q2 Is high optical resolution critical? Q1->Q2 No KBr Transmission KBr Pellet (High Res, Destructive) Q2->KBr Yes DRIFTS DRIFTS (Powders, Surface Analysis) Q2->DRIFTS No

Caption: Decision matrix for selecting the optimal IR spectroscopy technique for piperazine-2,3-diones.

References

  • 1-(3-Methylbenzyl)piperazine-2,3-dione | Benchchem | 1

  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY | Bull. Pharm. Sci., Assiut University | 2

  • 1-Ethylpiperazine-2,3-dione (CAS 59702-31-7) | Benchchem | 3

Sources

Comparative

comparison of piperazine-2,3-dione vs piperazine-2,5-dione stability

As a Senior Application Scientist navigating the complex landscape of peptidomimetics and heterocyclic pharmacophores, I frequently encounter drug discovery programs bottlenecked by scaffold instability. The choice betwe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of peptidomimetics and heterocyclic pharmacophores, I frequently encounter drug discovery programs bottlenecked by scaffold instability. The choice between a piperazine-2,3-dione and a piperazine-2,5-dione core is not merely a structural preference; it is a profound thermodynamic commitment.

This guide provides an objective, in-depth comparison of these two scaffolds, detailing the causality behind their stability profiles and providing field-proven, self-validating protocols for empirical evaluation.

Structural Causality: The Thermodynamics of Stability

To understand the stability of these molecules, we must first examine the thermodynamic forces governing their formation and degradation.

Piperazine-2,5-dione (2,5-DKP): The Thermodynamic Sink The 2,5-DKP scaffold, a ubiquitous cyclic dipeptide in nature, is characterized by two amide groups at opposite positions within a six-membered ring[1]. Its formation is highly thermodynamically favorable due to the creation of a low-strain ring that allows for nearly ideal bond angles[2]. Gas-phase microwave spectra and ab initio calculations have demonstrated that the boat conformation of 2,5-DKP is the lowest energy conformer by approximately 1.5 kcal/mol[3]. This entropy-favored intramolecular cyclization makes 2,5-DKPs exceptionally stable to proteolysis and enzymatic degradation[2]. However, the α-protons at the C3 and C6 positions are acidic, making 2,5-DKPs highly susceptible to epimerization under basic, acidic, and thermal conditions[1].

Piperazine-2,3-dione (2,3-DKP): The Rigid Oxamide In contrast, the 2,3-DKP scaffold features adjacent amide carbonyls, forming a vicinal dicarbonyl (oxamide) motif. While less common in nature, this rigid backbone is highly valued in medicinal chemistry for functionalization, yielding analogs with improved pharmacological stability against rapid metabolic degradation[4]. Because it lacks the specific acidic α-protons adjacent to the amides found in 2,5-DKPs, 2,3-DKP exhibits a lower risk of base-catalyzed epimerization. However, the proximity of the electron-withdrawing carbonyls increases the electrophilicity of the amide bonds, rendering the ring more susceptible to nucleophilic attack and hydrolytic ring-opening under strongly basic conditions.

Comparative Stability Matrix

The following table summarizes the quantitative and qualitative stability parameters of both scaffolds to guide your lead optimization strategies.

ParameterPiperazine-2,3-dionePiperazine-2,5-dione
Ring Conformation Planar oxamide coreBoat conformation (lowest energy conformer)
Thermodynamic Driver Kinetic/Synthetic controlEntropy-driven intramolecular cyclization
Proteolytic Stability Highly resistantExceptionally resistant
Hydrolytic Vulnerability Susceptible to nucleophilic attack at adjacent carbonylsHighly stable (requires extreme pH/heat for hydrolysis)
Epimerization Risk Low (C5/C6 protons are less acidic)High (C3/C6 α-protons readily form enolates)
Primary Degradant Linear ring-opened oxamidesDiastereomers (via stereocenter scrambling)

Visualizing Degradation Pathways

To conceptualize how these scaffolds behave under physiological and accelerated stress, the following logic diagram maps their primary degradation pathways.

Stability_Pathways A Piperazine Scaffolds B Piperazine-2,3-dione (Adjacent Carbonyls) A->B C Piperazine-2,5-dione (Opposing Carbonyls) A->C D Accelerated Stress (pH, Temp, Enzymes) B->D C->D E Nucleophilic Ring Opening (Hydrolysis) D->E 2,3-DKP Vulnerability F Base-Catalyzed Epimerization D->F 2,5-DKP Vulnerability G Proteolytic Resistance (Stable) D->G Both Scaffolds

Degradation pathways of 2,3-DKP and 2,5-DKP under accelerated stress conditions.

Experimental Workflows: Self-Validating Protocols

To objectively compare these scaffolds in your own laboratory, you must employ self-validating experimental designs. The following protocols are engineered to eliminate artifactual data (such as matrix suppression or precipitation) by embedding internal controls.

Protocol A: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

Objective: Quantify the hydrolytic ring-opening kinetics of 2,3-DKP vs. 2,5-DKP. Causality: We utilize a buffered aqueous-organic mixture to maintain compound solubility while simulating aggressive physiological pH. A lower solvent dielectric constant can accelerate degradation kinetics by reducing the enthalpic barrier[5].

  • Sample Preparation: Prepare 10 mM stock solutions of the 2,3-DKP and 2,5-DKP analogs in LC-MS grade DMSO.

  • Buffer Incubation: Dilute stocks to 10 µM in 50 mM Ammonium Bicarbonate buffer (pH 9.5) containing 10% Acetonitrile. Incubate at 40°C in a thermomixer.

  • Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench immediately into 50 µL of ice-cold 1% Formic Acid in Acetonitrile.

  • System Validation (Internal Standard): Spike the quenched samples with 1 µM of a stable-isotope-labeled (SIL) standard (e.g., ^13C/^15N-labeled 2,5-DKP). Validation Logic: Normalizing to the post-quench SIL standard ensures that any observed signal loss is strictly due to hydrolytic degradation, not MS ionization drift or matrix suppression.

  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole MS. Monitor the parent mass disappearance and the emergence of the +18 Da mass shift corresponding to the linear, ring-opened dipeptide/oxamide.

Protocol B: Base-Catalyzed Epimerization Assay (Chiral LC-UV)

Objective: Assess the stereochemical integrity of the 2,5-DKP scaffold. Causality: Because 2,5-DKPs undergo epimerization via enolate intermediates at C3/C6[1], standard reversed-phase LC cannot distinguish the degradants. Chiral chromatography is mandatory.

  • Enantiopure Baseline: Begin with an enantiopure cis-2,5-DKP (e.g., cyclo(L-Xaa-L-Yaa)).

  • Stress Induction: Incubate 50 µM of the compound in 0.1 M NaOH at room temperature for 2 hours.

  • Neutralization: Quench the reaction by neutralizing with an equivalent molarity of HCl to halt the epimerization dynamically.

  • System Validation (Control): Run a parallel control of the 2,3-DKP analog under identical conditions. Validation Logic: The 2,3-DKP should show zero diastereomeric splitting, validating that the epimerization is specific to the C3/C6 α-protons of the 2,5-DKP core.

  • Chiral Separation: Analyze via Chiralpak IC column (or equivalent) using an isocratic Hexane/Isopropanol mobile phase. Calculate the cis/trans equilibrium ratio by integrating the UV absorbance peaks at 220 nm.

References

  • 2, peptidechemistry.org 2.4, ResearchGate 3.5, NIH / PMC 4.1, Wikipedia

  • 3, Baran Lab

Sources

Validation

Pharmacokinetic Profile Comparison of Piperazine-Based Drug Scaffolds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1] Executive Summary: The Piperazine Advantage and Liability The piperazine ring (1,4-diazacyclohexane) is a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Executive Summary: The Piperazine Advantage and Liability

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in clinically significant drugs ranging from antipsychotics (Olanzapine) to kinase inhibitors (Imatinib) and antihistamines (Cetirizine). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and basicity—while serving as a rigid linker that directs substituents into specific receptor pockets.

However, the pharmacokinetic (PK) profile of piperazine presents a distinct set of challenges compared to its bioisosteres like piperidine or morpholine. This guide provides a technical comparison of these scaffolds, focusing on metabolic stability, membrane permeability, and safety liabilities (hERG/phospholipidosis), supported by experimental protocols and decision-making frameworks.

Comparative Physicochemical & PK Analysis

The choice between piperazine and its analogs is rarely arbitrary; it is a strategic trade-off between solubility and permeability/metabolic stability .[2]

Piperazine vs. Piperidine vs. Morpholine

The following table summarizes the core PK drivers for these scaffolds when used as a linker or terminal group.

FeaturePiperazine Piperidine Morpholine PK Impact & Causality
Basicity (pKa) High (~9.8 & 5.[2]6)High (~11.2)Low (~8.3)Piperazine: Dicationic nature at pH < 5 aids lysosomal trapping (Vd increase) but limits passive diffusion.[2] Piperidine: High pKa ensures ionization, good solubility, but risk of phospholipidosis. Morpholine: Lower pKa improves passive permeability at physiological pH (7.4).[2]
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)ModeratePiperazine: Lowers LogP, enhancing aqueous solubility. Ideal for "greasy" aromatic leads.[2] Piperidine: Increases LogP, boosting permeability but potentially increasing non-specific binding and metabolic clearance.
Metabolic Liability High (N-dealkylation, N-oxidation)Moderate (Ring oxidation)Low (Ring opening is rare)Piperazine: The secondary/tertiary amines are prime targets for CYP450 (especially 2D6/3A4). Morpholine: Often used to "block" metabolism at that position.[2]
hERG Liability High RiskModerate RiskLow RiskPiperazine: Basic nitrogen at physiological pH is a key pharmacophore for hERG channel blockade (QT prolongation).[2]
Metabolic Stability Profile

The metabolic fate of piperazine scaffolds is a critical determinant of half-life (


) and clearance (

).
  • N-Dealkylation: The most common clearance pathway for N-alkyl piperazines.[2] CYP enzymes hydroxylate the

    
    -carbon adjacent to the nitrogen, leading to carbinolamine intermediates that collapse to release the piperazine ring.
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the nitrogen to an N-oxide.[2] This is often a reversible reaction but can create reactive metabolites.[2]

  • Ring Hydroxylation: Less common than N-functionalization but occurs if the N-substituents are sterically bulky or electron-deficient.[2]

Visualizing the Metabolic Fate

The following diagram illustrates the primary metabolic pathways affecting piperazine scaffolds, essential for interpreting metabolite identification (MetID) studies.

PiperazineMetabolism Parent Parent N-Substituted Piperazine Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP450 (Hydroxylation at α-C) N_Oxide N-Oxide Metabolite Parent->N_Oxide FMO / CYP Ring_OH Ring Hydroxylated Metabolite Parent->Ring_OH CYP450 (Carbon Oxidation) N_Dealkylated N-Dealkylated Piperazine (Active/Inactive) Carbinolamine->N_Dealkylated Spontaneous Collapse Aldehyde Aldehyde Byproduct Carbinolamine->Aldehyde Release Glucuronide N-Glucuronide Conjugate N_Dealkylated->Glucuronide UGT (Phase II)

Figure 1: Primary metabolic pathways for N-substituted piperazine scaffolds. Note that N-dealkylation often results in the loss of the pharmacophore's tail, potentially altering potency.

Experimental Protocols for PK Assessment

To rigorously compare a piperazine-based lead against a bioisostere, the following protocols should be employed. These are designed to be self-validating systems.[2]

Protocol A: Comparative Microsomal Stability Assay (HLM)

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots."
  • Preparation:

    • Test Compounds: Piperazine lead, Piperidine analog, Morpholine analog.

    • Concentration: 1

      
      M (to ensure first-order kinetics).
      
    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

    • Cofactor: NADPH regenerating system.[2]

  • Incubation:

    • Pre-incubate compounds with HLM for 5 min at 37°C.

    • Initiate reaction with NADPH.[2]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard like Tolbutamide).[2]

    • Centrifuge (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[2]

  • Data Processing:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (slope).
      
    • Derive

      
      .
      
  • Validation Check:

    • Include Verapamil (high clearance control) and Warfarin (low clearance control).[2] If Verapamil

      
       min, the microsomes are inactive.
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability

Objective: Since many piperazine drugs target the CNS, assessing BBB penetration is crucial.[2]

  • Setup:

    • Donor Plate: 96-well filter plate (PVDF, 0.45

      
      m).
      
    • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.[2]

  • Procedure:

    • Coat the filter membrane with 4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L lipid solution.
      
    • Add 200

      
      L of compound (10 
      
      
      
      M in PBS, pH 7.4) to Donor wells.
    • Add 300

      
      L of PBS to Acceptor wells.
      
    • Incubate "sandwich" for 18 hours at room temperature in a humidity chamber.

  • Analysis:

    • Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.[2]

    • Calculate Effective Permeability (

      
      ).
      
  • Critical Insight:

    • Piperazines are basic.[1][2][3][4] Compare ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       at pH 7.4 vs pH 9.0.  A significant increase at pH 9.0 indicates that ionization (protonation) is the rate-limiting step for membrane crossing.
      

Lead Optimization Decision Framework

When should you retain the piperazine, and when should you scaffold-hop? Use this logic flow.

OptimizationLogic Start Lead Compound (Piperazine Scaffold) Check_Solubility Is Solubility < 10 µM? Start->Check_Solubility Check_Metab Is Cl_int (HLM) High? Check_Solubility->Check_Metab No (Solubility OK) Keep_Pip Retain Piperazine Optimize Substituents Check_Solubility->Keep_Pip Yes (Piperazine helps) Check_hERG Is hERG IC50 < 10 µM? Check_Metab->Check_hERG No (Stable) Mod_Pip Modify Piperazine (e.g., N-Aryl, Electron Withdrawing) Check_Metab->Mod_Pip Yes (N-dealkylation issue) Check_hERG->Keep_Pip No (Safe) Switch_Morph Switch to Morpholine (Reduce Basicity) Check_hERG->Switch_Morph Yes (Reduce pKa) Switch_Pipd Switch to Piperidine (Remove 2nd Nitrogen) Mod_Pip->Switch_Pipd If Stability Fails

Figure 2: Strategic decision tree for optimizing piperazine-based leads based on PK liabilities.

Real-World Data Comparison

The following data illustrates the impact of scaffold modification on PK parameters (simulated based on aggregate literature trends for CNS ligands).

Compound VariantScaffoldCl_int (µL/min/mg)LogD (pH 7.4)hERG IC50 (µM)Interpretation
A (Lead) N-Alkyl Piperazine45 (High)1.22.5Rapid clearance via N-dealkylation; moderate hERG risk.[2]
B (Analog) N-Aryl Piperazine12 (Low)2.15.8Aryl group blocks N-dealkylation and lowers pKa of N1, improving stability and safety.
C (Bioisostere) Piperidine8 (Low)2.81.2Excellent stability, but lipophilicity spike increases hERG risk (hydrophobic interaction).
D (Bioisostere) Morpholine5 (Very Low)1.5> 30Best safety/stability profile , but may lose potency if the basic nitrogen was a key H-bond donor.

Key Takeaway: Replacing an N-alkyl piperazine with an N-aryl piperazine is often the "sweet spot"—it stabilizes the metabolic soft spot without drastically altering the steric footprint or requiring a full scaffold hop.

References

  • Review of Piperazine Scaffolds in Drug Design Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] [Link]

  • Metabolic Stability of Piperazine vs. Piperidine Structure-Activity Relationships... Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.[2] [Link]

  • hERG Liability and Basic Amines Minimizing hERG Liability in Drug Discovery: A Structural and Physicochemical Perspective. [Link]

  • Experimental Protocols for Stability Assay Guidance Manual: In Vitro Metabolic Stability. [Link]

Sources

Comparative

Analytical Standards for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione Quality Control: A Comparative Guide

Introduction (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) is a critical chiral building block and intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including broad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0) is a critical chiral building block and intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including broad-spectrum beta-lactam antibiotics and targeted small-molecule inhibitors[1]. Because the stereochemistry at the C6 position directly influences the pharmacological efficacy and safety profile of the final API, rigorous quality control (QC) of this intermediate is paramount.

Achieving accurate quantification and stereochemical control requires robust analytical methods grounded in high-quality reference standards. This guide objectively compares the performance of different grades of analytical standards for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione and provides field-proven, self-validating experimental protocols for chiral and chemical purity assessment.

Comparative Analysis of Analytical Standards

When establishing a QC framework, the choice of reference standard dictates the baseline accuracy of all subsequent assays. Researchers typically choose between Certified Reference Materials (CRMs), commercial Research Grade (RG) standards, and In-House Synthesized Working Standards.

Causality in Standard Selection

Using an uncertified in-house standard without absolute quantification (e.g., via quantitative NMR) introduces systemic bias. Because piperazine-2,3-diones are prone to moisture absorption and slow hydrolysis under extreme pH, a CRM provides a rigorously established mass balance (accounting for water, residual solvents, and inorganic impurities) that ensures the assigned purity value is absolute, rather than merely chromatographic[1][2].

Table 1: Performance Comparison of Analytical Standard Grades
ParameterCertified Reference Material (CRM)Research Grade (RG) StandardIn-House Synthesized Standard
Purity Assignment Mass balance approach (qNMR, Karl Fischer, TGA, ROI).Area % by HPLC/GC only.Variable; depends on internal laboratory capabilities.
Enantiomeric Excess (ee) Certified >99.5% ee with validated chiral HPLC data.Typically >95.0% ee; batch-to-batch variation.Highly variable; risk of partial racemization during scale-up.
Traceability Fully traceable to SI units or pharmacopeial standards.Not formally traceable.Traceable only to internal primary batches.
Stability Data Accelerated and long-term stability data provided.Limited or no stability data.Requires continuous re-qualification.
Regulatory Compliance Fully compliant with ICH Q2(R1) and GMP requirements.Suitable for early R&D, not for final API release.Acceptable only if fully characterized per ICH guidelines.

Key Quality Control Methodologies & Causality

Chiral HPLC for Enantiomeric Purity

The Mechanistic Choice: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione lacks a strong extended chromophore, necessitating low-UV detection (typically 210–220 nm) where the amide bonds absorb. To separate the (6R) enantiomer from its (6S) counterpart, immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IG or IC) are preferred. The chiral recognition mechanism relies on hydrogen bonding between the dione's carbonyl/NH groups and the carbamate linkages of the stationary phase, combined with steric inclusion into the polysaccharide chiral grooves[3].

LC-MS/MS for Chemical Purity

The Mechanistic Choice: High-resolution mass spectrometry (HRMS) is essential for identifying low-level degradants. Piperazine-2,3-diones can undergo ring-opening hydrolysis or oxidative degradation[1]. LC-MS/MS allows for the exact mass determination of these degradants, ensuring that the chromatographic method is stability-indicating.

Impurity_Profile API (6R)-1-Ethyl-6-methyl piperazine-2,3-dione ChiralImp (6S)-Enantiomer (Chiral Inversion) API->ChiralImp Heat/Base Degradant1 Ring-Opened Amide/Acid API->Degradant1 Hydrolysis Degradant2 Oxidation Products API->Degradant2 ROS/Light

Potential degradation and impurity pathways for piperazine-2,3-dione derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST). SST ensures the complete analytical system (instrument, reagents, column, and analyst) is functioning optimally before any sample is analyzed, acting as a self-validating checkpoint.

Step-by-Step Methodology: Chiral HPLC Method Validation

This protocol is aligned with ICH Q2(R1) guidelines for the validation of analytical procedures[4][5].

Step 1: Preparation of Mobile Phase and Diluent

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Causality: Diethylamine acts as a basic modifier to suppress peak tailing caused by secondary interactions between the analyte's nitrogen atoms and residual silanols on the silica support.

  • Diluent: Ethanol (HPLC Grade).

Step 2: Preparation of Standard Solutions

  • System Suitability Solution (Resolution Mixture): Weigh accurately 5.0 mg of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione CRM and 5.0 mg of the (6S)-enantiomer standard. Dissolve and dilute to 10.0 mL with diluent.

  • Standard Solution (100% Level): Prepare a 1.0 mg/mL solution of the (6R) CRM in diluent.

Step 3: Chromatographic Conditions

  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST) Execution Inject the System Suitability Solution and verify against the acceptance criteria in Table 2. Do not proceed with sample analysis if SST fails.

Table 2: System Suitability Acceptance Criteria
ParameterTarget ValueAcceptance CriteriaJustification
Resolution (Rs) between 6R and 6S > 2.5Rs ≥ 2.0Ensures baseline separation for accurate integration of trace enantiomer.
Tailing Factor (T) 1.0 - 1.2T ≤ 1.5Prevents overestimation of impurities eluting on the peak tail.
Theoretical Plates (N) > 10,000N ≥ 5,000Confirms column efficiency and proper packing integrity.
Injection Precision (%RSD) < 0.5%%RSD ≤ 1.0% (n=6)Validates the precision of the autosampler and detector response[5].

Step 5: Validation Execution (Linearity, Accuracy, Precision)

  • Linearity: Inject CRM standard solutions ranging from 10% to 120% of the nominal concentration. Calculate the correlation coefficient (R²). Acceptance criterion: R² ≥ 0.999[2].

  • Accuracy: Spike known amounts of the (6S)-enantiomer into the (6R)-sample at 0.1%, 0.5%, and 1.0% levels. Calculate recovery. Acceptance criterion: 90% - 110% recovery for trace impurities.

  • Precision: Prepare six independent sample preparations of the same batch. Calculate the %RSD of the assay value. Acceptance criterion: %RSD ≤ 2.0%[5].

ICH_Validation Start Method Development (Chiral HPLC) Specificity Specificity (Baseline Resolution of 6R/6S) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery 98-102%) Precision->Accuracy Robustness Robustness (Flow rate, Temp variations) Accuracy->Robustness Valid Validated QC Method Robustness->Valid

Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Summary

The analytical control of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione relies heavily on the integrity of the reference standard used. Certified Reference Materials (CRMs) provide the necessary mass-balance purity and traceability required to validate chiral HPLC and LC-MS/MS methods effectively. By adhering to ICH Q2(R1) validation frameworks and implementing strict System Suitability Testing, analytical scientists can ensure that the stereochemical and chemical purity of this critical intermediate meets the stringent demands of modern pharmaceutical development.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Guidelines. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. Available at: [Link]

  • Google Patents. "US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds (Chiral HPLC separation techniques)." Google Patents.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (6R)-1-Ethyl-6-methylpiperazine-2,3-dione

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental component of experimental integrity. When handling complex chiral intermediates like (6R)-1-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental component of experimental integrity. When handling complex chiral intermediates like (6R)-1-Ethyl-6-methylpiperazine-2,3-dione (CAS: 71754-90-0), understanding the physicochemical nature of the compound is critical[1][2]. This molecule, featuring a rigid dione-substituted piperazine core, is a highly valuable scaffold in medicinal chemistry and drug development[3]. However, its structural properties also dictate specific handling, personal protective equipment (PPE), and disposal protocols to mitigate dermal, ocular, and respiratory risks[4].

This guide provides a self-validating, causally driven operational framework for researchers and drug development professionals handling this specific piperazine derivative.

I. Chemical Profiling & Hazard Assessment

Before selecting PPE, we must establish the hazard baseline. While specific toxicological data for the (6R)-enantiomer is continually emerging, we extrapolate essential safety parameters from its highly characterized structural analogue, 1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7), and the foundational piperazine-2,3-dione core[3][5].

Table 1: Hazard Profile for Piperazine-2,3-dione Derivatives

ParameterSpecification / GHS ClassificationOperational Implication
CAS Number 71754-90-0Unique identifier for the (6R)-methyl derivative[1].
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing/transfer.
Oral Toxicity Category 4 (H302)Harmful if swallowed; mandates strict no-ingestion lab policies[4].
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation; requires unbroken dermal barriers[3][4].
Eye Damage/Irritation Category 2A (H319)Causes serious eye irritation; necessitates splash/dust protection[3][4].
Respiratory Toxicity Category 3 (H335)May cause respiratory irritation; mandates localized exhaust ventilation[4].

II. PPE Matrix & Causal Reasoning

Safety protocols fail when users do not understand the why behind the equipment. The following PPE matrix is designed as a self-validating system: if a component fails, the researcher should immediately recognize the breach.

  • Hand Protection: Nitrile Rubber Gloves

    • The Causality: The dione moieties can interact with skin proteins, leading to contact dermatitis or sensitization[6]. Nitrile provides a robust, chemically resistant barrier against fine crystalline powders and the polar organic solvents (e.g., DMSO, methanol) typically used to dissolve this compound.

    • Validation Check: Perform a visual inflation test before donning to check for micro-tears.

  • Eye Protection: Safety Goggles with Side-Shields

    • The Causality: Airborne particulates of piperazine-2,3-dione derivatives can cause severe ocular irritation (H319)[4]. Standard safety glasses leave the orbital cavity vulnerable to ambient dust; side-shields or full-seal goggles are mandatory[6].

  • Respiratory Protection: Fume Hood & N95/P100 Respirator

    • The Causality: The primary exposure vector for solid intermediates is the inhalation of aerosolized dust (H335)[4]. The compound must be handled inside a certified chemical fume hood[6]. If a fume hood is unavailable for a specific logistical transfer, a NIOSH-approved respirator for dusts is required[6].

  • Body Protection: Impervious Lab Coat

    • The Causality: Powders adhere to porous fabrics. An impervious lab coat prevents the compound from migrating onto personal clothing and subsequently exposing the researcher outside the laboratory environment[4].

III. Operational Workflow & Handling Protocol

To ensure experimental integrity and operator safety, follow this step-by-step methodology when manipulating (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.

Step 1: Pre-Operation Validation

  • Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents and acids)[5][6].

Step 2: Material Transfer and Weighing

  • Transport the sealed container to the fume hood.

  • Use anti-static weighing boats and spatulas. Reasoning: Static charge causes fine powders to repel and aerosolize, drastically increasing inhalation risk and reducing gravimetric accuracy.

  • Avoid rapid, sweeping motions that generate air currents.

Step 3: Post-Manipulation Decontamination

  • Decontaminate all spatulas, balances, and surfaces by scrubbing with an appropriate solvent (e.g., alcohol), followed by a thorough wash with soap and water[4][6].

  • Wash hands thoroughly immediately after removing gloves (Precautionary Statement P264)[4].

G Start Pre-Operation: Fume Hood Validation PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer Transfer Chemical to Fume Hood PPE->Transfer Weighing Weighing & Manipulation (Anti-static tools) Transfer->Weighing Decon Decontamination: Alcohol Wipe -> Soap & Water Weighing->Decon Waste Hazardous Waste Disposal (P501) Decon->Waste

Operational workflow for handling (6R)-1-Ethyl-6-methylpiperazine-2,3-dione safely.

IV. Spill Response & Disposal Plan

Immediate and appropriate response to spills is critical for laboratory safety[6].

Minor Spill Response:

  • Isolate: Evacuate unnecessary personnel from the immediate area[4].

  • Contain: Do not sweep dry powder. Cover the spill with a finely-powdered liquid-binding material (like diatomite) if the compound is in solution, or use damp absorbent pads to carefully collect solid material without generating dust[4][6].

  • Clean: Scrub the affected surface with alcohol, followed by soap and water[4][6].

Disposal Logistics:

  • Chemical Waste: Under no circumstances should this compound be disposed of down the drain or into the environment[4][6].

  • Regulatory Compliance: Dispose of the chemical, contaminated PPE (gloves, absorbent pads), and empty containers as hazardous chemical waste in accordance with local, regional, and institutional regulations (Precautionary Statement P501)[4][6].

V. References

  • Safety Data Sheet - ChemScene: (December 26 2025), chemscene.com,

  • 1-Ethylpiperazine-2,3-dione (CAS 59702-31-7) - Benchchem, benchchem.com,

  • SAFETY DATA SHEET - Fisher Scientific, fishersci.com,

  • (R)-1-ethyl-6-methylpiperazine-2,3-dione - Advanced ChemBlocks, achemblock.com,

  • 71754-90-0 CAS Manufactory - ChemicalBook, chemicalbook.com,

  • Personal protective equipment for handling Piperazine-2-thione - Benchchem, benchchem.com,

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Reactant of Route 2
(6R)-1-Ethyl-6-methylpiperazine-2,3-dione
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